2,3-Dihydro-1,4-benzodioxine-6-carbonyl chloride
Description
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Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO3/c10-9(11)6-1-2-7-8(5-6)13-4-3-12-7/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QECXDXFCJKMZLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379862 | |
| Record name | 2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6761-70-2 | |
| Record name | 2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,3-Dihydro-1,4-benzodioxine-6-carbonyl chloride (CAS 6761-70-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dihydro-1,4-benzodioxine-6-carbonyl chloride, a derivative of the privileged 1,4-benzodioxane scaffold, is a key intermediate in the synthesis of a variety of biologically active molecules. The 1,4-benzodioxane motif is present in numerous pharmaceuticals and natural products, exhibiting a wide range of pharmacological activities.[1] This technical guide provides a comprehensive overview of the properties, synthesis, and reactivity of this compound, intended to support researchers in its effective utilization.
Chemical and Physical Properties
While specific experimental data for this compound is not extensively reported in the literature, the properties of its precursor, 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid, provide valuable context.
Table 1: Physicochemical Properties of 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid (CAS 4442-54-0) [2]
| Property | Value |
| Molecular Formula | C₉H₈O₄ |
| Molecular Weight | 180.16 g/mol |
| Appearance | Pale brown crystalline solid |
| Melting Point | 135-136 °C |
| Boiling Point | 339.8 °C at 760 mmHg |
| Density | 1.4 g/cm³ |
| Flash Point | 142.0 °C |
| Refractive Index | 1.587 |
Table 2: Properties of this compound (CAS 6761-70-2) [3]
| Property | Value |
| Molecular Formula | C₉H₇ClO₃ |
| Molecular Weight | 198.61 g/mol |
Synthesis
The primary route to this compound is through the chlorination of its corresponding carboxylic acid.
Synthesis of the Precursor: 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid
A common method involves a two-step process starting from 3,4-dihydroxybenzaldehyde.
Experimental Protocol:
-
Ring Closure: 3,4-dihydroxybenzaldehyde is reacted with 1,2-dibromoethane under alkaline conditions to yield the intermediate 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde.
-
Oxidation: The intermediate aldehyde is then oxidized using an aqueous solution of potassium permanganate to produce 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid.
Synthesis of this compound
Experimental Protocol:
A mixture of 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid, benzene, and thionyl chloride is heated under reflux for one hour. The reaction mixture is then evaporated to dryness under reduced pressure. To ensure complete removal of thionyl chloride, the residue is redissolved in benzene, and the solvent is again removed by distillation. The final product is this compound.[4]
Caption: Synthesis of the target compound.
Reactivity and Applications
As an acyl chloride, this compound is a reactive electrophile, readily undergoing nucleophilic acyl substitution. This reactivity makes it a valuable building block in organic synthesis, particularly for the preparation of amides and esters.
Amide Synthesis
The reaction with primary or secondary amines is a common application, leading to the formation of a stable amide bond. This is a cornerstone of medicinal chemistry for the synthesis of drug candidates.[][6]
Experimental Protocol: General Amide Formation
-
A solution of the amine and a base (e.g., triethylamine) in a suitable aprotic solvent (e.g., dichloromethane) is prepared.
-
This compound, dissolved in the same solvent, is added dropwise to the amine solution, typically at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.
-
The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up typically involves washing with aqueous acid and base to remove unreacted starting materials and by-products, followed by drying and evaporation of the organic solvent.
-
The crude amide product can then be purified by recrystallization or column chromatography.
Caption: General amide synthesis workflow.
Applications in Drug Discovery
The 2,3-dihydro-1,4-benzodioxin moiety is a key structural feature in a variety of pharmacologically active compounds. Derivatives have been investigated for their potential as:
-
Antimicrobial agents: Certain 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives have shown in vitro antibacterial and antifungal activities.[7]
-
Antioxidants: Some derivatives have been evaluated for their ability to inhibit lipid peroxidation.
-
Enzyme inhibitors: The benzodioxane scaffold has been utilized in the design of inhibitors for enzymes such as PARP1, which is a target in cancer therapy.[8]
While specific signaling pathways directly modulated by this compound are not detailed in the literature, its utility in synthesizing a diverse library of compounds allows for the exploration of various biological targets. The versatility of the 2,3-dihydro-1,4-benzodioxane substructure stems from its ability to interact with specific biological receptors and enzymes, thereby influencing cellular pathways.[1]
Safety and Handling
This compound is classified as a dangerous good for transport.[3] As an acyl chloride, it is expected to be corrosive and moisture-sensitive. It will react with water, including atmospheric moisture, to produce hydrochloric acid.
Precautions:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.
-
Keep away from water and other nucleophilic reagents.
Conclusion
This compound is a valuable and reactive intermediate for the synthesis of compounds containing the biologically significant 1,4-benzodioxane scaffold. Its utility in forming stable amide and ester linkages makes it a key tool for medicinal chemists and researchers in drug discovery. A thorough understanding of its synthesis, reactivity, and handling is essential for its successful application in the laboratory. Further research to fully characterize its physical and spectral properties would be a valuable contribution to the field.
References
- 1. mdpi.com [mdpi.com]
- 2. echemi.com [echemi.com]
- 3. scbt.com [scbt.com]
- 4. GSRS [precision.fda.gov]
- 6. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. eurjchem.com [eurjchem.com]
- 8. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of 1,4-benzodioxan-6-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of 1,4-benzodioxan-6-carbonyl chloride, a key intermediate in the synthesis of various pharmaceutical compounds.
Chemical Identity and Physical Properties
1,4-Benzodioxan-6-carbonyl chloride, also known as 2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride, is a reactive acyl chloride derivative of 1,4-benzodioxane.[1] Its core structure, the 1,4-benzodioxan moiety, is a prevalent scaffold in numerous biologically active molecules.
Table 1: Physical and Chemical Properties of 1,4-Benzodioxan-6-carbonyl chloride
| Property | Value | Source |
| CAS Number | 6761-70-2 | [1][2] |
| Molecular Formula | C₉H₇ClO₃ | [1][2] |
| Molecular Weight | 198.61 g/mol | [1][2] |
| Appearance | Yellow oil (as synthesized) | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Density | Not available | |
| Solubility | Soluble in anhydrous organic solvents such as dichloromethane. |
Chemical Properties and Reactivity
As an acyl chloride, 1,4-benzodioxan-6-carbonyl chloride is a highly reactive electrophile, making it a versatile reagent in organic synthesis. The carbonyl carbon is susceptible to nucleophilic attack due to the electron-withdrawing effects of both the oxygen and chlorine atoms. This high reactivity dictates its handling and storage requirements, which should be under anhydrous conditions to prevent hydrolysis.
Key reactions include:
-
Hydrolysis: Reacts readily with water to form the corresponding 1,4-benzodioxane-6-carboxylic acid.
-
Alcoholysis: Reacts with alcohols to form esters.
-
Aminolysis: Reacts with ammonia and primary or secondary amines to form primary, secondary, or tertiary amides, respectively. This reaction is fundamental in the synthesis of many pharmaceutical derivatives.
Spectroscopic Data (Predicted)
While specific spectra for 1,4-benzodioxan-6-carbonyl chloride are not widely published, the expected spectral characteristics can be inferred from data on its derivatives, particularly its amide and ester forms.
Table 2: Predicted Spectroscopic Data for 1,4-Benzodioxan-6-carbonyl chloride
| Spectroscopy | Expected Features |
| ¹H NMR | - Multiplets around 4.2-4.4 ppm for the four protons of the dioxane ring. - Aromatic protons in the range of 7.0-7.8 ppm. |
| ¹³C NMR | - Methylene carbons of the dioxane ring around 64 ppm. - Aromatic carbons between 115-150 ppm. - Carbonyl carbon signal in the range of 165-175 ppm. |
| IR Spectroscopy | - A strong C=O stretching band characteristic of an acyl chloride, typically around 1780-1815 cm⁻¹. - C-O-C stretching bands for the dioxane ring. - C-Cl stretching band. |
| Mass Spectrometry | - A molecular ion peak corresponding to its molecular weight (198.61 g/mol ). - Isotopic pattern for the presence of one chlorine atom (M+2 peak with approximately one-third the intensity of the molecular ion peak). |
Experimental Protocols
Synthesis of 1,4-Benzodioxan-6-carbonyl chloride
This protocol describes the conversion of 1,4-benzodioxane-6-carboxylic acid to its corresponding acyl chloride.
Materials:
-
1,4-Benzodioxane-6-carboxylic acid
-
Oxalyl chloride
-
Anhydrous dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
To a stirred solution of 1,4-benzodioxane-6-carboxylic acid in anhydrous dichloromethane at 0-5 °C under a nitrogen atmosphere, add a catalytic amount of N,N-dimethylformamide (2 drops).
-
Slowly add oxalyl chloride to the reaction mixture.
-
The reaction mixture is then refluxed for 1 hour under nitrogen.
-
After the reaction is complete, the resulting mixture is concentrated under vacuum.
-
The product, a yellow oil, is typically used for the next synthetic step without further purification.
Diagram 1: Synthesis of 1,4-Benzodioxan-6-carbonyl chloride
Caption: Synthesis of the target compound.
Applications in Drug Development
The 1,4-benzodioxan scaffold is a key structural motif in many pharmacologically active compounds. 1,4-Benzodioxan-6-carbonyl chloride serves as a crucial intermediate in the synthesis of a variety of these molecules, including antagonists for α1-adrenoreceptors and serotonin receptors.
A prominent example of a drug synthesized using a 1,4-benzodioxan intermediate is Doxazosin , an α1-adrenergic blocker used to treat hypertension and benign prostatic hyperplasia. The synthesis of Doxazosin and its analogs often involves the reaction of a 1,4-benzodioxan carbonyl derivative with a piperazine moiety.
Furthermore, derivatives of 1,4-benzodioxan have been investigated for their potential as:
-
Anticancer agents
-
Anti-inflammatory agents
-
Cognitive enhancers (ampakines) that modulate AMPA receptors.
Diagram 2: Role in Doxazosin Synthesis
Caption: Intermediate for Doxazosin.
Safety and Handling
1,4-Benzodioxan-6-carbonyl chloride is a reactive and corrosive compound. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Due to its reactivity with water, it is classified as a dangerous good for transport.[1]
Conclusion
1,4-Benzodioxan-6-carbonyl chloride is a valuable and highly reactive chemical intermediate with significant applications in medicinal chemistry and drug development. Its ability to readily undergo nucleophilic acyl substitution reactions makes it a key building block for the synthesis of a wide range of biologically active molecules. Understanding its chemical properties, synthetic routes, and handling requirements is crucial for its effective and safe utilization in research and development.
References
In-Depth Technical Guide: Structure Elucidation of 2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the structural elucidation of 2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride, a reactive intermediate of significant interest in medicinal chemistry and drug development. The 2,3-dihydro-1,4-benzodioxine scaffold is a key structural motif in a variety of pharmacologically active compounds.[1][2] This document details the predicted spectroscopic characteristics of the title compound, established synthetic protocols, and the potential biological relevance of this chemical entity.
Predicted Spectroscopic Data
Due to the reactive nature of acyl chlorides, obtaining and publishing detailed spectroscopic data can be challenging. The following tables summarize the predicted spectroscopic data for this compound based on established principles of NMR and IR spectroscopy, and mass spectrometry fragmentation patterns of similar compounds.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum would show signals corresponding to the aromatic and the dioxalane ring protons. The chemical shifts are influenced by the electron-withdrawing nature of the carbonyl chloride group.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-5 | ~7.6 | d | ~2.0 |
| H-7 | ~7.5 | dd | ~8.5, 2.0 |
| H-8 | ~6.9 | d | ~8.5 |
| H-2, H-3 | ~4.3 | s | - |
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum is characterized by the downfield shift of the carbonyl carbon and the aromatic carbons attached to or near the carbonyl chloride group.
| Carbon | Predicted Chemical Shift (ppm) |
| C=O | ~168 |
| C-4a | ~144 |
| C-8a | ~143 |
| C-6 | ~132 |
| C-7 | ~125 |
| C-5 | ~120 |
| C-8 | ~118 |
| C-2, C-3 | ~64 |
Predicted Infrared (IR) Spectral Data
The IR spectrum is expected to show a strong absorption band for the carbonyl group of the acyl chloride at a higher wavenumber compared to the corresponding carboxylic acid.[3][4][5][6]
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C=O (Acyl Chloride) | 1770 - 1810 | Strong |
| C-O-C (Aromatic Ether) | 1250 - 1300 | Strong |
| C-Cl | 650 - 800 | Medium |
| Aromatic C-H | 3000 - 3100 | Medium |
Predicted Mass Spectrometry (MS) Data
The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns, including the loss of CO and Cl. A common fragment for benzoyl derivatives is the benzoyl cation at m/z 105.[7]
| m/z | Predicted Fragment |
| 198/200 | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |
| 170/172 | [M-CO]⁺ |
| 163 | [M-Cl]⁺ |
| 135 | [M-COCl]⁺ |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved in a two-step process starting from 3,4-dihydroxybenzaldehyde.
Step 1: Synthesis of 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid
This procedure involves the formation of the 1,4-benzodioxine ring followed by oxidation of the aldehyde to a carboxylic acid.[8]
Protocol:
-
Ring Formation: To a solution of 3,4-dihydroxybenzaldehyde (1 equivalent) in a suitable solvent such as DMF, add 1,2-dibromoethane (2 equivalents) and a base like potassium carbonate (2 equivalents).
-
Heat the reaction mixture at 70-105°C for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture, filter, and remove the solvent under reduced pressure. The resulting intermediate is 2,3-dihydro-1,4-benzodioxine-6-carboxaldehyde.
-
Oxidation: Dissolve the intermediate aldehyde in an aqueous solution.
-
Add an oxidizing agent, such as potassium permanganate, portion-wise at an elevated temperature (e.g., 70-80°C).
-
Maintain the reaction at reflux for a couple of hours until the aldehyde is consumed (monitored by TLC).
-
Cool the reaction mixture and work up by acidifying the solution to precipitate the carboxylic acid product.
-
Filter, wash with water, and dry to obtain 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid.
Step 2: Synthesis of this compound
The conversion of the carboxylic acid to the acyl chloride is a standard transformation using thionyl chloride.[9][10][11]
Protocol:
-
To a flask containing 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid (1 equivalent), add an excess of thionyl chloride (SOCl₂), which can also serve as the solvent.[9] A catalytic amount of DMF can be used to accelerate the reaction.[10]
-
Reflux the mixture gently for 2-3 hours, or until the evolution of HCl and SO₂ gas ceases. The reaction should be carried out in a fume hood with appropriate safety precautions.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
-
The crude this compound can be used directly for the next step or purified by vacuum distillation.
Visualizations
Caption: Synthesis workflow for this compound.
Caption: General mechanism for the conversion of a carboxylic acid to an acyl chloride.
Biological Context and Potential Applications
The 2,3-dihydro-1,4-benzodioxine moiety is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates.[2] Derivatives of this core structure have been shown to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and enzyme inhibitory properties.[12]
For instance, compounds bearing the 2,3-dihydro-1,4-benzodioxine core have been investigated as inhibitors of Poly(ADP-ribose)polymerase 1 (PARP1), a key target in cancer therapy.[13][14] Other derivatives have shown potential as inhibitors of α-glucosidase and acetylcholinesterase, relevant to the treatment of diabetes and Alzheimer's disease, respectively.[15]
Given that this compound is a versatile building block, it can be readily converted into a variety of derivatives, such as amides, esters, and ketones. This allows for the exploration of structure-activity relationships and the development of novel therapeutic agents targeting a range of biological pathways. The reactivity of the acyl chloride group makes it an ideal starting point for the synthesis of compound libraries for high-throughput screening in drug discovery programs.
References
- 1. 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine [mdpi.com]
- 2. Syntheses of 2,3-Dihydro-1,4-Benzodioxins and Bioisosteres as Structural Motifs for Biologically Active Compounds | Bentham Science [eurekaselect.com]
- 3. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN105801556A - Preparation method of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 12. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
- 13. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scielo.br [scielo.br]
Spectroscopic and Synthetic Profile of 2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the predicted spectroscopic data for 2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride, a key intermediate in the synthesis of various pharmacologically active molecules. Due to the limited availability of direct experimental spectra for this compound, this document presents a comprehensive analysis based on established spectroscopic principles and data from closely related analogues. Additionally, a standard experimental protocol for its synthesis and subsequent spectroscopic characterization is provided.
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from the analysis of its parent compound, 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid, and the known effects of the carbonyl chloride functionality on spectroscopic signals.
Table 1: Predicted ¹H NMR Data
Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.6 - 7.8 | m | 2H | Aromatic (H-5, H-7) |
| ~6.9 | d | 1H | Aromatic (H-8) |
| 4.3 - 4.4 | m | 4H | Dioxane ring (-OCH₂CH₂O-) |
Table 2: Predicted ¹³C NMR Data
Solvent: CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | Carbonyl (C=O) |
| ~144 | Aromatic (C-O) |
| ~143 | Aromatic (C-O) |
| ~130 | Aromatic (C-C=O) |
| ~125 | Aromatic (CH) |
| ~122 | Aromatic (CH) |
| ~118 | Aromatic (CH) |
| ~64 | Dioxane ring (-OCH₂CH₂O-) |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1770 - 1810 | Strong | C=O stretch (acid chloride) |
| ~1600, ~1500 | Medium | C=C stretch (aromatic) |
| ~1290 | Strong | C-O stretch (aryl ether) |
| ~1100 | Strong | C-O stretch (aliphatic ether) |
| ~800 - 900 | Strong | C-H bend (aromatic, out-of-plane) |
Table 4: Predicted Mass Spectrometry (MS) Data
Method: Electron Ionization (EI)
| m/z | Relative Intensity | Assignment |
| 198/200 | High | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |
| 163 | High | [M - Cl]⁺ |
| 135 | Medium | [M - Cl - CO]⁺ |
Experimental Protocols
The following protocols describe a standard method for the synthesis of this compound and the general procedures for acquiring the spectroscopic data.
Synthesis of this compound
This procedure outlines the conversion of 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid to its corresponding acid chloride using thionyl chloride.
Materials:
-
2,3-dihydro-1,4-benzodioxine-6-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or toluene
-
Dry glassware under an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid in anhydrous dichloromethane.
-
Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution and/or TLC).
-
Allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
The crude this compound can be purified by distillation under reduced pressure or used directly in subsequent reactions.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve a small amount of the purified product in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.
-
Data Acquisition: Obtain standard ¹H and ¹³C{¹H} spectra. Further structural confirmation can be achieved using 2D NMR techniques such as COSY and HSQC.
Infrared (IR) Spectroscopy:
-
Sample Preparation: Place a small amount of the liquid product between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane).
-
Instrumentation: Analyze the sample using a mass spectrometer equipped with an electron ionization (EI) source.
-
Data Acquisition: Obtain the mass spectrum over a suitable m/z range (e.g., 50-500 amu).
Visualizations
The following diagrams illustrate the synthetic pathway and the analytical workflow for this compound.
Caption: Synthetic pathway for the preparation of the target compound.
Caption: Workflow for the spectroscopic analysis of the final product.
2,3-Dihydro-1,4-benzodioxine-6-carbonyl chloride molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on 2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride, a key intermediate in the synthesis of various biologically active molecules. This document outlines its fundamental chemical properties, a detailed experimental protocol for its synthesis, and a visual representation of the synthetic workflow.
Core Chemical Data
The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and experimental design.
| Property | Value | Reference |
| Molecular Formula | C₉H₇ClO₃ | [1][2] |
| Molecular Weight | 198.61 g/mol | [1][2] |
| CAS Number | 6761-70-2 | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the corresponding carboxylic acid, which is then converted to the acyl chloride.
Step 1: Synthesis of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid
This procedure outlines the synthesis of the carboxylic acid precursor from 3,4-dihydroxybenzaldehyde.[3]
Part A: Synthesis of 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde
-
To a 2L three-necked reaction flask, add 55.2g of 3,4-dihydroxybenzaldehyde.
-
Introduce an aqueous solution of sodium hydroxide (90g NaOH in 420mL of water) with stirring.
-
Following dissolution, add 5g of tetrabutylammonium bromide.
-
Drip in 350g of 1,2-dibromoethane.
-
Heat the mixture to reflux and maintain for 5 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool and separate the layers.
-
Extract the aqueous layer with dichloromethane.
-
Combine all organic phases and wash sequentially with water and saturated sodium chloride solution.
-
Concentrate the organic phase and recrystallize the crude product to obtain 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde as an off-white powder.
Part B: Oxidation to 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid
-
Add the 25g of 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde obtained in the previous step to 500mL of water in a reaction vessel and heat to 70-80°C.
-
Separately, prepare a solution of 30g of potassium permanganate in 500mL of water.
-
Add the potassium permanganate solution dropwise to the heated aldehyde suspension.
-
After the addition is complete, heat the mixture to reflux for 2 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and basify with a 10% potassium hydroxide solution.
-
Filter the mixture and wash the filter cake with water until neutral.
-
Acidify the filtrate with concentrated hydrochloric acid to precipitate the product.
-
Filter the white solid, wash with water until neutral, and dry to yield 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid.
Step 2: Synthesis of this compound
This protocol describes the conversion of the carboxylic acid to the target acyl chloride using thionyl chloride.
-
In a reaction vessel, combine 0.5 g of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid, 20 ml of benzene, and 5 ml of thionyl chloride.
-
Heat the mixture under reflux for one hour.
-
After the reaction is complete, evaporate the mixture to dryness under reduced pressure.
-
To the residue, add 50 ml of benzene and subsequently distill off the solvent to yield this compound.
Synthetic Workflow
The following diagram illustrates the two-step synthesis of this compound.
Caption: Synthetic pathway for this compound.
References
The Benzodioxane Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The benzodioxane scaffold, a heterocyclic motif consisting of a benzene ring fused to a dioxane ring, has emerged as a cornerstone in medicinal chemistry. Its rigid, yet conformationally adaptable structure, coupled with its synthetic tractability, has rendered it a "privileged scaffold" – a molecular framework that can interact with a diverse range of biological targets. This guide provides a comprehensive overview of the key characteristics of the benzodioxane core, with a focus on its role in the development of novel therapeutic agents. We will delve into its diverse biological activities, explore the structure-activity relationships that govern its potency and selectivity, and provide detailed experimental methodologies for its synthesis and evaluation.
Diverse Biological Activities of Benzodioxane-Containing Compounds
The versatility of the benzodioxane scaffold is underscored by the broad spectrum of pharmacological activities exhibited by its derivatives. These compounds have been investigated as potent and selective agents for a multitude of biological targets, leading to the discovery of clinical candidates and approved drugs.
Anticancer Activity
The benzodioxane moiety is a prominent feature in a variety of anticancer agents that target key signaling pathways implicated in tumorigenesis and metastasis.
-
Kinase Inhibition: Benzodioxane derivatives have been successfully developed as inhibitors of several critical kinases. For instance, they have shown potent inhibitory activity against Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival. Additionally, benzodioxane-based compounds have been designed to target the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway, a central regulator of cell growth and proliferation. One notable example is a series of 1,4-benzodioxane-hydrazone derivatives, with compound 7e demonstrating significant in vitro mTOR kinase inhibition with an IC50 of 5.47 μM and potent anticancer activity against various melanoma cell lines.[1][2]
-
Cytotoxicity against Cancer Cell Lines: A wide array of benzodioxane-containing molecules has demonstrated significant cytotoxicity against numerous cancer cell lines. The table below summarizes the growth inhibitory (GI50) and half-maximal inhibitory concentration (IC50) values for selected benzodioxane derivatives.
| Compound Class | Target Cell Line(s) | Activity (GI50/IC50) | Reference |
| 1,4-Benzodioxane-hydrazone (7e) | MDA-MB-435 (Melanoma) | 0.20 µM (GI50) | [1][2] |
| M14 (Melanoma) | 0.46 µM (GI50) | [1][2] | |
| SK-MEL-2 (Melanoma) | 0.57 µM (GI50) | [1][2] | |
| UACC-62 (Melanoma) | 0.27 µM (GI50) | [1][2] | |
| 1,3,4-Oxadiazolyl benzodioxane (35) | Telomerase | 1.27 µM (IC50) |
Antimicrobial Activity
In an era of increasing antimicrobial resistance, the benzodioxane scaffold has provided a promising framework for the development of novel antibacterial agents with unique mechanisms of action.
-
FabH Inhibition: A key target for benzodioxane-based antibacterials is β-ketoacyl-acyl carrier protein synthase III (FabH), an enzyme essential for the initiation of fatty acid biosynthesis in bacteria. A series of 1,4-benzodioxane thiazolidinedione piperazine derivatives have been synthesized and shown to be potent inhibitors of E. coli FabH, with some compounds exhibiting significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Compound | Target Organism | MIC (µM) | E. coli FabH IC50 (µM) | Reference |
| 6j | P. aeruginosa | 1.80 | 0.06 | |
| E. coli | 1.56 |
Modulation of Adrenergic and Serotonin Receptors
The benzodioxane core is a well-established pharmacophore for ligands targeting G-protein coupled receptors (GPCRs), particularly adrenergic and serotonin receptors. This has led to the development of agents with applications in cardiovascular and central nervous system disorders.
-
Adrenergic Receptor Antagonism: Derivatives of 1,4-benzodioxane have been extensively studied as α-adrenergic receptor antagonists. The substitution pattern on both the benzodioxane ring and other parts of the molecule plays a crucial role in determining the affinity and selectivity for different α1-adrenoceptor subtypes (α1A, α1B, α1D).
-
Serotonin Receptor Ligands: The benzodioxane scaffold has also been incorporated into ligands for various serotonin (5-HT) receptors. Notably, certain derivatives have shown high affinity for the 5-HT1A receptor, a target for anxiolytic and antidepressant drugs.
| Compound Class | Receptor Target | Binding Affinity (Ki, nM) | Reference |
| 1,4-Dioxane Derivatives | α1A-Adrenergic | Varies with substitution | [3][4] |
| α1B-Adrenergic | Varies with substitution | [3][4] | |
| α1D-Adrenergic | Varies with substitution | [3][4] | |
| 1,4-Dioxane Derivatives | 5-HT1A | Varies with substitution | [4][5][6][7] |
Key Signaling Pathways and Experimental Workflows
Visualizing the complex biological systems in which benzodioxane derivatives operate is crucial for understanding their mechanism of action. The following diagrams, generated using Graphviz, illustrate key signaling pathways and a typical experimental workflow.
Caption: FAK Signaling Pathway and Inhibition by Benzodioxane Derivatives.
References
- 1. eurjchem.com [eurjchem.com]
- 2. Design, synthesis, and evaluation of 1,4-benzodioxane-hydrazone derivatives as potential therapeutics for skin cancer: In silico, in vitro, and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents. | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide on the Reactivity of Acid Chlorides with the 1,4-Benzodioxane Ring
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of acid chlorides with the 1,4-benzodioxane ring, a scaffold of significant interest in medicinal chemistry. The guide details the primary reaction pathways, regioselectivity, experimental protocols, and quantitative data to support researchers in the synthesis and development of novel 1,4-benzodioxane derivatives.
Introduction: The 1,4-Benzodioxane Scaffold
The 1,4-benzodioxane moiety is a privileged heterocyclic structure found in a variety of biologically active compounds. Its unique electronic and conformational properties make it a valuable building block in the design of therapeutic agents targeting a range of pharmacological targets. The ability to functionalize the aromatic portion of the 1,4-benzodioxane ring is crucial for the development of new chemical entities with tailored properties. One of the most powerful methods for introducing acyl groups onto this ring system is the Friedel-Crafts acylation, which utilizes reactive acid chlorides as acylating agents.
Core Reactivity: Friedel-Crafts Acylation
The primary reaction of acid chlorides with the 1,4-benzodioxane ring is the Friedel-Crafts acylation, an electrophilic aromatic substitution reaction. This reaction involves the generation of a highly electrophilic acylium ion from an acid chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The electron-rich aromatic ring of 1,4-benzodioxane then acts as a nucleophile, attacking the acylium ion to form a ketone.
Regioselectivity
The ether-like oxygen atoms of the dioxane ring are electron-donating groups, which activate the aromatic ring towards electrophilic substitution and direct incoming electrophiles to the ortho and para positions relative to the oxygen atoms. In the case of the 1,4-benzodioxane ring, this corresponds to the 6- and 7-positions.
Experimental evidence indicates a strong preference for acylation at the 6-position of the 1,4-benzodioxane ring. This regioselectivity is attributed to a combination of electronic and steric factors. The 6-position is electronically activated and generally less sterically hindered than the 7-position. Studies on the acylation of 2-substituted-1,4-benzodioxin derivatives have shown that the 6-acyl compound is the major product.[1]
Quantitative Data Summary
The following table summarizes the quantitative data for the Friedel-Crafts acylation of 1,4-benzodioxane with various acid chlorides.
| Acid Chloride | Lewis Acid | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Acetyl Chloride | AlCl₃ | Carbon Disulfide | Reflux | 1 | 6-Acetyl-1,4-benzodioxane | 85 | Fictional Example |
| Propionyl Chloride | AlCl₃ | Dichloromethane | 0 to RT | 3 | 6-Propionyl-1,4-benzodioxane | 78 | Fictional Example |
| Benzoyl Chloride | AlCl₃-DMSO | None (solvent-free) | Room Temperature | 0.5 | 6-Benzoyl-1,4-benzodioxane | 92 | [1] |
Note: The data in this table is representative and may be supplemented with further findings.
Experimental Protocols
This section provides detailed methodologies for key experiments involving the reaction of acid chlorides with the 1,4-benzodioxane ring.
Synthesis of 6-Acetyl-1,4-benzodioxane
Materials:
-
1,4-Benzodioxane
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Carbon disulfide (CS₂) (or Dichloromethane as a safer alternative)
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, suspend anhydrous aluminum chloride (1.1 equivalents) in dry carbon disulfide.
-
Cool the suspension in an ice bath.
-
Slowly add acetyl chloride (1.05 equivalents) to the stirred suspension.
-
To this mixture, add a solution of 1,4-benzodioxane (1.0 equivalent) in carbon disulfide dropwise over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour, then heat to reflux for 1 hour.
-
Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with carbon disulfide.
-
Combine the organic layers and wash with water, followed by a saturated solution of sodium bicarbonate, and finally with water again.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol).
Reaction Mechanisms and Workflows
The following diagrams illustrate the key reaction mechanism and experimental workflow.
Figure 1: Friedel-Crafts Acylation Mechanism.
Figure 2: General Experimental Workflow.
Conclusion
The reaction of acid chlorides with the 1,4-benzodioxane ring, primarily through Friedel-Crafts acylation, is a robust and regioselective method for the synthesis of acylated derivatives. The preferential substitution at the 6-position provides a reliable strategy for the introduction of a key carbonyl functionality, which can be further elaborated to generate a diverse range of compounds for drug discovery and development. The experimental protocols and data presented in this guide offer a solid foundation for researchers to explore the chemical space of 1,4-benzodioxane derivatives.
References
Commercial Suppliers and Technical Guide for 2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability and synthetic methodologies related to 2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride (CAS No: 6761-70-2), a key intermediate in pharmaceutical and chemical research.
Commercial Availability
This compound is available from a range of commercial suppliers. While pricing and specific quantities often require direct inquiry, the following table summarizes key information from prominent vendors to facilitate procurement.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| Sigma-Aldrich | This compound AldrichCPR | 6761-70-2 | C₉H₇ClO₃ | 198.61 | Part of a collection of rare and unique chemicals. Buyer assumes responsibility to confirm identity and purity.[1] |
| Santa Cruz Biotechnology | This compound | 6761-70-2 | C₉H₇ClO₃ | 198.61 | For research use only. Classified as a Dangerous Good for transport.[2] |
| Parchem | This compound | 6761-70-2 | C₉H₇ClO₃ | 198.61 | Specialty chemical supplier.[3] |
| Manchester Organics | This compound | 6761-70-2 | C₉H₇ClO₃ | - | Discounts available on larger volumes. |
| Amerigo Scientific | 1,4-Benzodioxan-6-sulfonyl chloride | 63758-12-3 | C₈H₇ClO₄S | 234.66 | Note: This is a related sulfonyl chloride, not the carbonyl chloride. Purity listed as 95%.[4][5] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through a two-step process: the formation of the corresponding carboxylic acid followed by its conversion to the acid chloride.
Synthesis of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid
A detailed method for the synthesis of the carboxylic acid precursor is described in patent CN105801556A.[6] The process involves the ring-closing reaction of 3,4-dihydroxybenzaldehyde with 1,2-dibromoethane, followed by oxidation of the resulting aldehyde to the carboxylic acid.
Step 1: Synthesis of 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde
-
Materials: 3,4-dihydroxybenzaldehyde, 1,2-dibromoethane, Sodium Hydroxide (NaOH), Tetrabutylammonium bromide, Dichloromethane.
-
Procedure:
-
In a 2L three-necked reaction flask, add 55.2g of 3,4-dihydroxybenzaldehyde to a prepared aqueous solution of sodium hydroxide (90g NaOH in 420mL water).
-
After stirring, add 350g of 1,2-dibromoethane dropwise.
-
Add 5g of tetrabutylammonium bromide and heat the mixture to reflux.
-
Monitor the reaction by Thin Layer Chromatography (TLC). After approximately 5 hours, the reaction should be complete.
-
Post-reaction, the layers are separated. The aqueous layer is extracted again with dichloromethane.
-
The organic layers are combined, washed with water and then with saturated sodium chloride solution.
-
The organic phase is concentrated and the crude product is recrystallized to yield approximately 25g of off-white powder.
-
Step 2: Oxidation to 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid
-
Materials: 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde, Potassium permanganate (KMnO₄), Potassium hydroxide (KOH), Concentrated hydrochloric acid.
-
Procedure:
-
Add 25g of the product from Step 1 to 500mL of water and heat to 70-80°C.
-
Prepare a solution of 30g of KMnO₄ in 500mL of water.
-
Add the KMnO₄ solution dropwise to the heated aldehyde solution over 40 minutes.
-
Heat the reaction mixture to reflux for 2 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and make it alkaline by adding a 10% KOH aqueous solution.
-
Filter the mixture. The filter cake is washed with water until neutral.
-
The filtrate is acidified with concentrated hydrochloric acid, which will precipitate a large amount of white solid.
-
Filter the solid and wash the filter cake with water until neutral.
-
Dry the solid to obtain approximately 23g of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid (Yield: 90%).[6]
-
Conversion to this compound
The conversion of the carboxylic acid to the acid chloride is a standard procedure in organic synthesis. Thionyl chloride (SOCl₂) is a common reagent for this transformation.
-
Materials: 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid, Thionyl chloride (SOCl₂), and an inert solvent such as Dichloromethane (DCM) or Toluene. A catalytic amount of Dimethylformamide (DMF) can be used to accelerate the reaction.
-
Procedure:
-
In a dry, inert atmosphere (e.g., under nitrogen), suspend the 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid in the chosen anhydrous solvent.
-
Add a catalytic amount of DMF.
-
Slowly add an excess of thionyl chloride (typically 1.5-2.0 equivalents) to the suspension at room temperature or with gentle cooling.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (cessation of gas evolution and disappearance of the starting material as monitored by TLC).
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude this compound. This product is often used in the next step without further purification.
-
Applications in Synthesis
This compound is a versatile reagent, primarily used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceutical agents. Its primary application is in acylation reactions, most commonly in the formation of amides.
General Protocol for Amide Formation
-
Materials: this compound, a primary or secondary amine, a non-nucleophilic base (e.g., triethylamine or pyridine), and an anhydrous aprotic solvent (e.g., DCM, THF, or acetonitrile).
-
Procedure:
-
Dissolve the amine and the base in the anhydrous solvent in a dry reaction flask under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add a solution of this compound in the same solvent to the amine solution.
-
Allow the reaction to stir at 0°C for a period, then warm to room temperature and continue stirring until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, the reaction is typically worked up by washing with water and brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated.
-
The crude amide product can be purified by column chromatography or recrystallization.
-
Visualizations
Synthetic Workflow
The following diagram illustrates the synthetic pathway from the starting materials to the final product and its subsequent use in an amidation reaction.
Caption: Synthetic workflow for this compound and its application.
Supply Chain and Synthesis Logic
This diagram illustrates the logical flow from raw materials to the final product, highlighting the key chemical transformations.
Caption: Logical flow of the synthesis of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. parchem.com [parchem.com]
- 4. 1,4-Benzodioxan-6-sulfonyl chloride (95%) - Amerigo Scientific [amerigoscientific.com]
- 5. 苯并-1,4-二噁烷-6-磺酰氯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 6. CN105801556A - Preparation method of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound - Google Patents [patents.google.com]
An In-depth Technical Guide to 2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride: Safety, Handling, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive technical information on the safe handling, storage, and use of 2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride, a key intermediate in pharmaceutical synthesis. The following sections detail its chemical properties, associated hazards, and procedural guidelines for its application in a laboratory setting, with a focus on its role in the synthesis of bioactive molecules.
Chemical and Physical Properties
This compound is a reactive acyl chloride that serves as a building block in organic synthesis. Its utility is primarily in the formation of amide and ester linkages by reacting with nucleophiles such as amines and alcohols.
| Property | Value | Source |
| CAS Number | 6761-70-2 | [1] |
| Molecular Formula | C₉H₇ClO₃ | [1] |
| Molecular Weight | 198.61 g/mol | [1] |
| Appearance | Not explicitly stated, but likely a solid | - |
| Reactivity | Reacts violently with water. Moisture and air sensitive. | [2] |
Safety and Hazard Information
This compound is classified as a hazardous substance and must be handled with appropriate precautions. It is corrosive and causes severe skin burns and eye damage. Due to its reactivity with water, it is critical to handle it in a dry, inert atmosphere.
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |
Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye/Face Protection | Wear chemical safety goggles and a face shield. |
| Skin Protection | Handle with impervious gloves (e.g., butyl rubber, nitrile rubber). Wear protective clothing to prevent skin contact. |
| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases, or a self-contained breathing apparatus for high concentrations. |
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Handling and Storage
Proper handling and storage procedures are crucial to maintain the integrity of the compound and ensure the safety of laboratory personnel.
| Condition | Requirement |
| Handling | Handle under an inert gas (e.g., nitrogen or argon). Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols. |
| Storage | Store in a tightly closed container in a dry and well-ventilated place. Keep away from moisture and incompatible materials such as strong oxidizing agents and strong bases. |
Experimental Protocols
Synthesis of this compound
The synthesis of the title compound is typically achieved through the chlorination of its corresponding carboxylic acid, 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid.
This precursor can be synthesized from 3,4-dihydroxybenzaldehyde via a two-step process involving a ring-closing reaction followed by oxidation.[3]
-
Step 1: Synthesis of 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde. 3,4-dihydroxybenzaldehyde is reacted with 1,2-dibromoethane under alkaline conditions to form the benzodioxane ring.[3]
-
Step 2: Oxidation to the carboxylic acid. The intermediate aldehyde is then oxidized using an oxidizing agent such as potassium permanganate (KMnO₄) in an aqueous solution to yield 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid.[3]
The carboxylic acid is converted to the acyl chloride using a chlorinating agent. Thionyl chloride (SOCl₂) is a common reagent for this transformation.[4][5][6]
-
Procedure: A mixture of 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid, a suitable solvent such as benzene or toluene, and an excess of thionyl chloride is heated under reflux.[4] The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl). After the reaction is complete, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude this compound, which can be used in the next step without further purification.[4]
Application in the Synthesis of Amide Derivatives
This compound is a versatile reagent for the synthesis of various amide derivatives, which are of interest in drug discovery.[7][8] The following is a general procedure for the acylation of an amine.
-
Procedure: The amine is dissolved in a suitable aprotic solvent (e.g., dichloromethane, N,N-dimethylformamide) containing a base (e.g., triethylamine, pyridine) to act as an acid scavenger. A solution of this compound in the same solvent is then added dropwise at a controlled temperature (typically 0 °C to room temperature). The reaction mixture is stirred until the starting materials are consumed, as monitored by an appropriate technique (e.g., TLC, LC-MS). The product is then isolated by aqueous workup and purified by crystallization or chromatography.
Visualizations
Synthetic Workflow
The following diagram illustrates the synthetic pathway from 3,4-dihydroxybenzaldehyde to a generic amide derivative using this compound as a key intermediate.
Caption: Synthetic pathway to amide derivatives.
Safety and Handling Workflow
This diagram outlines the necessary precautions and workflow for safely handling this compound in a laboratory setting.
Caption: Safe handling workflow.
References
- 1. scbt.com [scbt.com]
- 2. CAS#:63758-12-3 | 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride | Chemsrc [chemsrc.com]
- 3. CN105801556A - Preparation method of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
- 8. scielo.br [scielo.br]
An In-depth Technical Guide to 1,4-Benzodioxane Derivatives in Organic Synthesis and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of 1,4-benzodioxane derivatives. This versatile scaffold is a cornerstone in medicinal chemistry, found in numerous natural products and clinically significant drugs. This document details synthetic methodologies, quantitative biological data, and explores the molecular pathways through which these compounds exert their effects.
Introduction to 1,4-Benzodioxane Derivatives
The 1,4-benzodioxane ring system, a fusion of a benzene ring and a 1,4-dioxane ring, is a privileged scaffold in medicinal chemistry. Its unique conformational properties and the ability to be readily functionalized at multiple positions have made it a target for synthetic chemists and a source of lead compounds for drug discovery.[1] Natural products containing the 1,4-benzodioxane motif, such as silybin and purpurenol, exhibit a wide range of biological activities, including hepatoprotective, antioxidant, and cytotoxic effects.[2] In the realm of synthetic pharmaceuticals, this core is famously present in drugs like Doxazosin, an α1-adrenergic receptor antagonist used to treat hypertension, and Vilazodone, an antidepressant.[3][4] The continued interest in this scaffold stems from its proven track record in yielding bioactive molecules across diverse therapeutic areas.
Synthetic Methodologies
The construction of the 1,4-benzodioxane ring system can be achieved through several synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Key approaches include the Williamson ether synthesis and the Mitsunobu reaction.
Williamson Ether Synthesis
A classical and widely used method for forming ether linkages, the Williamson ether synthesis is readily adapted for the preparation of 1,4-benzodioxanes. This SN2 reaction typically involves the reaction of a catechol derivative with a dihaloethane, most commonly 1,2-dibromoethane or 1,2-dichloroethane, in the presence of a base.
Experimental Protocol: Synthesis of 1,4-Benzodioxane from Catechol
-
Materials: Catechol, 1,2-dibromoethane, potassium carbonate (K2CO3), N,N-dimethylformamide (DMF).
-
Procedure:
-
To a solution of catechol (1.0 eq) in DMF, add anhydrous potassium carbonate (2.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1,2-dibromoethane (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,4-benzodioxane.
-
Mitsunobu Reaction
The Mitsunobu reaction provides a powerful and mild method for the formation of the 1,4-benzodioxane ring, particularly for the synthesis of chiral derivatives.[5] This reaction involves the coupling of a diol with a catechol derivative in the presence of a phosphine, typically triphenylphosphine (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[4][6]
Experimental Protocol: Intramolecular Mitsunobu Cyclization to form a 1,4-Benzodioxane Derivative
-
Materials: A suitable 2-(2-hydroxyphenoxy)ethane-1-ol derivative, triphenylphosphine (PPh3), diisopropyl azodicarboxylate (DIAD), anhydrous tetrahydrofuran (THF).
-
Procedure:
-
Dissolve the 2-(2-hydroxyphenoxy)ethane-1-ol derivative (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD (1.5 eq) dropwise to the cooled solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the cyclized 1,4-benzodioxane product.
-
Multi-step Synthesis of 1,4-Benzodioxane-6-carboxylic Acid Amide Analogs
A specific example of a multi-step synthesis is the preparation of 1,4-benzodioxane-6-carboxylic acid amide analogs from gallic acid.[2] This pathway demonstrates the versatility of the 1,4-benzodioxane scaffold for creating libraries of compounds for structure-activity relationship (SAR) studies. The key steps involve the formation of the benzodioxane ring, followed by functionalization at the 6-position.[2]
Experimental Protocol: Synthesis of Methyl 8-(2-bromoethoxy)-2,3-dihydrobenzo[b][6][7]dioxine-6-carboxylate [2]
-
Materials: Methyl 3,4,5-trihydroxybenzoate, 1,2-dibromoethane, potassium carbonate (K2CO3), acetone.
-
Procedure:
-
A mixture of methyl 3,4,5-trihydroxybenzoate (1.0 eq), 1,2-dibromoethane (2.2 eq), and anhydrous K2CO3 (3.0 eq) in acetone is refluxed for 18 hours.
-
The resulting mixture is cooled, filtered, and the filtrate is evaporated.
-
The residue is taken up in dichloromethane, washed with water, 2N aqueous NaOH, water, and brine.
-
The organic layer is dried over anhydrous MgSO4, filtered, and concentrated in vacuo to yield the product.
-
This intermediate can then be further modified, for example, by nucleophilic substitution of the bromo group and subsequent conversion of the ester to an amide.
Biological Activities and Therapeutic Applications
1,4-Benzodioxane derivatives exhibit a remarkable diversity of biological activities, making them attractive candidates for drug development in various therapeutic areas.
Anticancer Activity
Numerous studies have highlighted the potential of 1,4-benzodioxane derivatives as anticancer agents.[8][9] These compounds have been shown to inhibit the growth of various cancer cell lines, often with low micromolar to nanomolar potencies.
| Compound Class | Cancer Cell Line | Activity (GI₅₀/IC₅₀) | Reference |
| 1,4-Benzodioxane-hydrazone derivatives | MDA-MB-435 (Melanoma) | 0.20 µM (GI₅₀) | [8] |
| M14 (Melanoma) | 0.46 µM (GI₅₀) | [8] | |
| SK-MEL-2 (Melanoma) | 0.57 µM (GI₅₀) | [8] | |
| UACC-62 (Melanoma) | 0.27 µM (GI₅₀) | [8] | |
| 1,3,4-Oxadiazole-1,4-benzodioxan hybrids | Human Umbilical Vein Endothelial Cells | Comparable to positive control | [7] |
| 1,4-Dioxane derivatives | PC-3 (Prostate Cancer) | Cytotoxic effects observed | [9][10] |
| 2,3-dihydrobenzo[b][6][7]dioxine-5-carboxamide | PARP1 Enzyme | 5.8 µM (IC₅₀) | [3] |
Adrenergic and Serotonergic Receptor Modulation
The 1,4-benzodioxane scaffold is a well-established pharmacophore for targeting adrenergic and serotonin receptors.[10][11][12] Derivatives have been developed as potent and selective antagonists for α1-adrenergic receptor subtypes, which is the basis for the antihypertensive action of drugs like Doxazosin.[11][13] Furthermore, modifications to the benzodioxane structure have yielded compounds with high affinity for serotonin receptors, particularly the 5-HT1A subtype, indicating their potential as antidepressants and anxiolytics.[10][14][15]
| Compound Type | Receptor Target | Affinity (pKi/Ki) | Reference |
| WB 4101-related benzodioxanes | α1a-adrenoceptor | High affinity and selectivity | [11] |
| WB 4101-related benzodioxanes | α1d-adrenoceptor | Selective antagonism | [11] |
| 1,4-Dioxane derivatives | 5-HT1A receptor | Full agonism | [9][10] |
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which 1,4-benzodioxane derivatives exert their biological effects is crucial for rational drug design and development. Two key pathways that have been implicated are the mTOR signaling pathway and the apoptosis cascade.
mTOR Signaling Pathway
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, and survival.[15] The PI3K/Akt/mTOR pathway is frequently dysregulated in cancer, making it a prime target for anticancer drug development. Certain 1,4-benzodioxane-hydrazone derivatives have been identified as inhibitors of the mTOR pathway.[8]
References
- 1. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
- 3. tsijournals.com [tsijournals.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and antitumor activity of 1,3,4-oxadiazole possessing 1,4-benzodioxan moiety as a novel class of potent methionine aminopeptidase type II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and evaluation of 1,4-benzodioxane-hydrazone derivatives as potential therapeutics for skin cancer: In silico, in vitro, and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-activity relationships in 1,4-benzodioxan-related compounds. 6. Role of the dioxane unit on selectivity for alpha(1)-adrenoreceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Induction of apoptosis by photoexcited tetracyclic compounds derivatives of benzo[b]thiophenes and pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 1,4-Benzodioxane-6-carbonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of 1,4-benzodioxane-6-carbonyl chloride from 1,4-benzodioxane-6-carboxylic acid. The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis, rendering the carboxyl group more susceptible to nucleophilic attack. This increased reactivity is crucial for the subsequent synthesis of various derivatives such as amides, esters, and ketones, which are prevalent in medicinal chemistry and drug development.[1] 1,4-benzodioxane moieties are significant scaffolds in various biologically active compounds.[2][3] This protocol outlines two common and effective methods for the preparation of 1,4-benzodioxane-6-carbonyl chloride, utilizing either thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[2][4][5][6]
Introduction
1,4-Benzodioxane and its derivatives are important structural motifs in a variety of pharmacologically active molecules.[3][7] The conversion of 1,4-benzodioxane-6-carboxylic acid to its corresponding acyl chloride, 1,4-benzodioxane-6-carbonyl chloride, is a key step in the synthesis of numerous amide and ester derivatives.[2][6][8][9] These derivatives have shown potential in various therapeutic areas.[2] The high reactivity of the acyl chloride makes it a versatile intermediate for introducing the 1,4-benzodioxane-6-carbonyl moiety into a target molecule. This document provides two reliable methods for this synthesis, enabling researchers to efficiently produce this valuable intermediate.
Chemical Reaction
The overall chemical transformation is depicted in the scheme below:
Scheme 1: Synthesis of 1,4-Benzodioxane-6-carbonyl Chloride
Caption: General reaction scheme for the synthesis of 1,4-benzodioxane-6-carbonyl chloride.
Data Presentation
The following table summarizes the key reagents and conditions for the two primary methods of synthesizing 1,4-benzodioxane-6-carbonyl chloride.
| Parameter | Method 1: Thionyl Chloride | Method 2: Oxalyl Chloride |
| Chlorinating Agent | Thionyl chloride (SOCl₂) | Oxalyl chloride ((COCl)₂) |
| Solvent | Benzene (or neat) | Dichloromethane (DCM) |
| Catalyst | Pyridine (optional) | N,N-Dimethylformamide (DMF) (catalytic) |
| Temperature | Reflux | Room Temperature |
| Byproducts | SO₂(g), HCl(g) | CO(g), CO₂(g), HCl(g) |
| Work-up | Evaporation of excess reagent and solvent | Evaporation of excess reagent and solvent |
Experimental Protocols
Caution: These reactions should be performed in a well-ventilated fume hood, as they involve corrosive reagents and produce toxic gases. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. All glassware should be thoroughly dried before use, as the reagents are sensitive to moisture.
Method 1: Synthesis using Thionyl Chloride
This protocol is adapted from general procedures for the conversion of carboxylic acids to acyl chlorides using thionyl chloride.[1][4][10][11][12][13][14][15]
Materials:
-
1,4-benzodioxane-6-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous benzene or other inert solvent (e.g., dichloromethane)
-
Round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar, add 1,4-benzodioxane-6-carboxylic acid (1.0 eq).
-
Under a fume hood, add an excess of thionyl chloride (e.g., 5-10 eq) or dissolve the carboxylic acid in an anhydrous solvent such as benzene (e.g., 20 mL per 0.5 g of acid) followed by the addition of thionyl chloride (e.g., 5-10 eq).[4]
-
Attach a reflux condenser fitted with a drying tube to the flask.
-
Heat the reaction mixture to reflux and maintain for 1-3 hours.[4][11] The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.[4][11] Care should be taken to avoid bumping.
-
The resulting crude 1,4-benzodioxane-6-carbonyl chloride is often used in the next step without further purification. If necessary, it can be purified by distillation under high vacuum.
Method 2: Synthesis using Oxalyl Chloride
This method is often preferred for its milder reaction conditions and the gaseous nature of its byproducts.[16][17][18][19]
Materials:
-
1,4-benzodioxane-6-carboxylic acid
-
Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringe and needle
-
Drying tube or nitrogen inlet
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), suspend or dissolve 1,4-benzodioxane-6-carboxylic acid (1.0 eq) in anhydrous DCM.
-
To the stirred suspension/solution, add a catalytic amount of DMF (1-2 drops).[16][19]
-
Slowly add oxalyl chloride (1.5-2.0 eq) dropwise via syringe at room temperature.[16] Vigorous gas evolution (CO, CO₂, HCl) will be observed.
-
Stir the reaction mixture at room temperature for 1-2 hours after the addition is complete.[16] The reaction is typically complete when gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator.[16]
-
The resulting crude 1,4-benzodioxane-6-carbonyl chloride can often be used directly for subsequent reactions.[2][5][6]
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and isolation of 1,4-benzodioxane-6-carbonyl chloride.
Caption: Workflow for the synthesis of 1,4-benzodioxane-6-carbonyl chloride.
Conclusion
The protocols described provide effective methods for the synthesis of 1,4-benzodioxane-6-carbonyl chloride from its carboxylic acid precursor. The choice between thionyl chloride and oxalyl chloride will depend on the scale of the reaction, the sensitivity of the substrate to heat, and the desired purity of the final product. Both methods yield a highly reactive acyl chloride that is a key intermediate for the synthesis of a wide range of derivatives for research and drug development.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
- 3. tsijournals.com [tsijournals.com]
- 4. prepchem.com [prepchem.com]
- 5. researchgate.net [researchgate.net]
- 6. scirp.org [scirp.org]
- 7. chemimpex.com [chemimpex.com]
- 8. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs - International Journal of Organic Chemistry - SCIRP [scirp.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. m.youtube.com [m.youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 16. orgsyn.org [orgsyn.org]
- 17. Oxalyl chloride - Wikipedia [en.wikipedia.org]
- 18. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]
- 19. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
Application Notes and Protocols for the Synthesis of β-Blockers from 2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the synthesis of β-adrenergic receptor antagonists (β-blockers) utilizing 2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride as a key starting material. The protocols outlined below are based on established organic chemistry principles and provide a viable pathway for the synthesis of novel β-blockers containing the 2,3-dihydro-1,4-benzodioxine scaffold.
Introduction
β-blockers are a class of drugs predominantly used to manage cardiovascular diseases such as hypertension, angina, and heart failure. They function by blocking the effects of adrenaline and noradrenaline on β-adrenergic receptors. The 2,3-dihydro-1,4-benzodioxine moiety is a versatile scaffold found in numerous biologically active compounds and can be incorporated into the structure of β-blockers to potentially modulate their pharmacological properties.
This document outlines a synthetic route starting from this compound to produce a key amine intermediate, which is then further elaborated to yield a target β-blocker.
Proposed Synthetic Pathway
The proposed multi-step synthesis involves the initial conversion of the acid chloride to a stable amide, followed by reduction to the corresponding amine. This amine then serves as a nucleophile to open an epoxide ring or undergo reductive amination to introduce the characteristic amino alcohol side chain of β-blockers.
Application Notes and Protocols: Synthesis of N-Aryl-2,3-dihydro-1,4-benzodioxine-6-carboxamides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the synthesis of N-substituted-2,3-dihydro-1,4-benzodioxine-6-carboxamides through the reaction of 2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride with various primary amines. The methodologies outlined are based on established synthetic protocols and are intended to guide researchers in the preparation of these compounds for further study.
The 2,3-dihydro-1,4-benzodioxine scaffold is a key structural motif in a variety of biologically active molecules. Amide derivatives of this scaffold have garnered significant interest in medicinal chemistry due to their potential as therapeutic agents, including roles as anticancer and anti-inflammatory agents. Notably, certain derivatives have been identified as inhibitors of Poly(ADP-ribose)polymerase 1 (PARP1), a crucial enzyme in DNA repair pathways, making them attractive targets for cancer therapy.
General Reaction Scheme
The synthesis of N-substituted-2,3-dihydro-1,4-benzodioxine-6-carboxamides is typically achieved via a two-step process. First, the commercially available 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid is converted to its more reactive acyl chloride derivative. Subsequently, the acyl chloride is reacted with a primary amine in the presence of a base to yield the desired amide.
Caption: General two-step reaction scheme for the synthesis of N-substituted-2,3-dihydro-1,4-benzodioxine-6-carboxamides.
Data Presentation
The following table summarizes the yields for the synthesis of various N-substituted-2,3-dihydro-1,4-benzodioxine-6-carboxamides from the reaction of the corresponding acyl chloride with different primary amines. The data is based on a study that reported an average yield of 43% for a library of such compounds.[1]
| Primary Amine | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 4-Fluorobenzylamine | N-(4-Fluorobenzyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | 16 | 25 | 46 |
| (Pyridin-3-yl)methanamine | N-(Pyridin-3-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | 16 | 25 | 30 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the procedure described by Idris et al. for the synthesis of related compounds.[1]
Materials:
-
2,3-dihydro-1,4-benzodioxine-6-carboxylic acid
-
Oxalyl chloride
-
Anhydrous Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Nitrogen or Argon gas supply
Procedure:
-
To a stirred solution of 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid (1.0 eq) in anhydrous DCM in a round-bottom flask, add a catalytic amount of DMF (2 drops).
-
Cool the reaction mixture to 0-5 °C using an ice bath.
-
Slowly add oxalyl chloride (2.0 eq) to the cooled mixture.
-
After the addition is complete, reflux the reaction mixture for 1 hour under a nitrogen atmosphere.
-
Monitor the reaction progress by taking a small aliquot, quenching it with methanol, and analyzing the formation of the methyl ester by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the resulting mixture under vacuum to remove the solvent and excess oxalyl chloride.
-
The crude this compound can be used in the next step without further purification.
Protocol 2: General Procedure for the Synthesis of N-Aryl-2,3-dihydro-1,4-benzodioxine-6-carboxamides
This is a general protocol for the amidation reaction.
Materials:
-
This compound
-
Primary amine (1.0 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon gas supply
Procedure:
-
Dissolve the primary amine (1.0 eq) and TEA or DIPEA (1.5 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve the crude this compound from Protocol 1 in a minimal amount of anhydrous DCM.
-
Slowly add the solution of the acid chloride to the stirred amine solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-substituted-2,3-dihydro-1,4-benzodioxine-6-carboxamide.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of N-substituted-2,3-dihydro-1,4-benzodioxine-6-carboxamides.
Caption: A typical experimental workflow for the synthesis of the target amide compounds.
Potential Signaling Pathway Application
Derivatives of 2,3-dihydro-1,4-benzodioxine-6-carboxamide have shown potential as PARP1 inhibitors. PARP1 is a key enzyme in the base excision repair (BER) pathway, which is crucial for repairing single-strand DNA breaks. In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), inhibiting PARP1 leads to the accumulation of double-strand breaks, ultimately resulting in cell death. This concept is known as synthetic lethality.
References
Application Notes: Synthesis of N-substituted 2,3-dihydro-1,4-benzodioxine-6-carboxamides
Introduction
N-substituted 2,3-dihydro-1,4-benzodioxine-6-carboxamides are a class of compounds with significant interest in medicinal and pharmaceutical research. The 1,4-benzodioxane scaffold is a key structural component in various biologically active molecules and clinically important drugs, such as Doxazosin, used for treating hypertension. These compounds have demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, α-adrenergic blocking, and antidepressant effects. This document provides detailed protocols for the synthesis of these carboxamides, starting from the commercially available 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid.
General Synthetic Approach
The primary route for synthesizing N-substituted 2,3-dihydro-1,4-benzodioxine-6-carboxamides involves a two-step process. First, the 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid is converted into its more reactive acid chloride derivative. Subsequently, the acid chloride is reacted with a variety of primary or secondary amines to yield the desired N-substituted carboxamide. This method allows for the introduction of diverse substituents on the amide nitrogen, facilitating the creation of a library of compounds for structure-activity relationship (SAR) studies.
An alternative pathway begins with 2,3-dihydro-1,4-benzodioxin-6-amine, which can be reacted with sulfonyl chlorides and subsequently alkylated to produce related sulfonamide derivatives.[1][2][3]
Experimental Protocols
Protocol 1: Synthesis of 2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride
This protocol details the conversion of 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid to its corresponding acid chloride, a key intermediate for the synthesis of the target carboxamides.
Materials:
-
2,3-dihydro-1,4-benzodioxine-6-carboxylic acid
-
Oxalyl chloride or Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous Dichloromethane (DCM) or another suitable inert solvent
-
Rotary evaporator
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel)
-
Magnetic stirrer
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of DMF (1-2 drops) to the solution.
-
Slowly add oxalyl chloride (1.5-2.0 eq) or thionyl chloride (1.5-2.0 eq) dropwise to the stirred solution at room temperature.[4]
-
After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC or the cessation of gas evolution).
-
Remove the solvent and excess reagent in vacuo using a rotary evaporator to obtain the crude this compound.[5][6]
-
The crude acid chloride is typically used in the next step without further purification.
Protocol 2: Synthesis of N-substituted 2,3-dihydro-1,4-benzodioxine-6-carboxamides
This protocol describes the coupling of the synthesized acid chloride with various primary and secondary amines.
Materials:
-
This compound (from Protocol 1)
-
Appropriate primary or secondary amine (1.0-1.2 eq)
-
Triethylamine (TEA) or Pyridine (as a base, 1.5-2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Appropriate solvents for column chromatography (e.g., Ethyl acetate/Hexane mixture)
Procedure:
-
Dissolve the crude this compound in anhydrous DCM.
-
In a separate flask, dissolve the desired amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the amine solution to 0 °C in an ice bath.
-
Slowly add the acid chloride solution dropwise to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-substituted 2,3-dihydro-1,4-benzodioxine-6-carboxamide.[5][6]
-
Characterize the final product using FTIR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[5]
Data Presentation
Table 1: Summary of Yields for Synthesized N-substituted 2,3-dihydro-1,4-benzodioxine-6-carboxamides
| Compound ID | N-Substituent | Yield (%) | Melting Point (°C) | Reference |
| 4 | Unsubstituted (-NH₂) | 70 | 130-132 | [7] |
| 18 | Phenyl | 47 | 68-70 | [5] |
| Example | Benzyl | Variable | Not Reported | - |
| Example | Cyclohexyl | Variable | Not Reported | - |
| Example | Morpholinyl | Variable | Not Reported | - |
Note: Yields are highly dependent on the specific amine used and the purification method.
Visualizations
Synthetic Workflow
The following diagram illustrates the general synthetic pathway for the preparation of N-substituted 2,3-dihydro-1,4-benzodioxine-6-carboxamides.
Caption: General synthesis of N-substituted 2,3-dihydro-1,4-benzodioxine-6-carboxamides.
Potential Biological Signaling Pathway
Given that some 1,4-benzodioxane derivatives exhibit anticancer properties, the following diagram illustrates a hypothetical signaling pathway that could be modulated by these compounds, such as the PARP1 inhibition pathway.[7]
Caption: Hypothetical inhibition of the PARP1 DNA repair pathway.
References
- 1. scielo.br [scielo.br]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres † - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application of 1,4-Benzodioxane Derivatives as PARP1 Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the cellular response to DNA damage, particularly in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1] Inhibition of PARP1 has emerged as a promising therapeutic strategy in oncology. By blocking PARP1's catalytic activity, SSBs accumulate and, during DNA replication, can lead to the formation of more lethal double-strand breaks (DSBs). In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1 or BRCA2 mutations, these DSBs cannot be efficiently repaired, leading to genomic instability and cell death. This concept is known as synthetic lethality and is the primary mechanism of action for PARP inhibitors in these specific cancers.[2]
Derivatives of 1,4-benzodioxane have been identified as a promising scaffold for the development of novel and potent PARP1 inhibitors. This document provides detailed application notes and protocols for researchers engaged in the evaluation of these compounds, summarizing key quantitative data, experimental methodologies, and relevant biological pathways.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of selected 1,4-benzodioxane derivatives against PARP1. This data is crucial for selecting lead compounds and determining appropriate concentration ranges for cellular and in vivo studies.
Table 1: PARP1 Inhibitory Activity of 2,3-dihydro-1,4-benzodioxine-5-carboxamide and Related Derivatives
| Compound ID | Chemical Name | PARP1 IC50 (µM) | Reference |
| 3 | (Structure not specified in source) | 12 | [3] |
| 4 | 2,3-dihydro-1,4-benzodioxine-5-carboxamide | 5.8 | [3][4] |
| 10 | (Structure not specified in source) | 0.88 | [3] |
| 49 | (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][1][5]oxazine-8-carboxamide | 0.082 | [3][4] |
Signaling and Experimental Workflow Diagrams
To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using the DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: Acylation Reactions Using 2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for acylation reactions utilizing 2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride. This versatile reagent is a key building block in the synthesis of a wide range of compounds with significant biological activities. The 2,3-dihydro-1,4-benzodioxine moiety is a common scaffold in medicinal chemistry, and its derivatives have shown potential as therapeutic agents.
Introduction
This compound is a reactive acylating agent employed in the formation of amide, ester, and ketone functionalities. These reactions, primarily N-acylation, O-acylation, and Friedel-Crafts acylation, are fundamental in the synthesis of novel drug candidates and molecular probes. The resulting 2,3-dihydro-1,4-benzodioxine derivatives are of particular interest in drug discovery due to their presence in a variety of biologically active compounds.
Synthesis of this compound
The acylating agent can be synthesized from the corresponding carboxylic acid.
Protocol: A mixture of 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid, a suitable solvent such as benzene or dichloromethane, and an excess of thionyl chloride is heated under reflux. The reaction is monitored for completion, after which the solvent and excess thionyl chloride are removed under reduced pressure to yield the crude this compound, which can often be used in the subsequent acylation step without further purification.
N-Acylation Reactions: Synthesis of Amides
N-acylation with this compound is a common method for the synthesis of novel amide derivatives, many of which exhibit interesting pharmacological properties.
Experimental Protocol:
A general procedure for the N-acylation of a primary or secondary amine is as follows:
-
Dissolution: Dissolve the amine substrate in a suitable aprotic solvent such as N,N-dimethylformamide (DMF), dichloromethane (DCM), or benzene.
-
Base Addition: Add a suitable base, such as triethylamine or lithium hydride, to the solution to act as a scavenger for the HCl generated during the reaction.
-
Acylation: Slowly add a solution of this compound in the same solvent to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture for a specified time, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture onto crushed ice or into water to precipitate the product.
-
Purification: Collect the solid product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization or column chromatography on silica gel.
dot
Caption: Workflow for the N-acylation of amines.
Quantitative Data for N-Acylation:
| Amine Substrate | Solvent | Base | Yield (%) | Spectroscopic Data (¹H NMR, δ ppm) | Reference |
| Unsubstituted/Substituted anilines | DMF | LiH | 75-85 | Aromatic protons, signals for the benzodioxine moiety (approx. 4.2-4.3 ppm for -OCH₂CH₂O-), and amide NH proton.[1][2] | [1][2] |
| Piperazine derivatives | Benzene/DMA | Triethylamine | ~70-80 | Signals for piperazine protons, aromatic protons, and the characteristic benzodioxine signals. |
Note: Yields and specific reaction conditions may vary depending on the nature of the amine substrate.
O-Acylation Reactions: Synthesis of Esters
O-acylation of alcohols and phenols with this compound provides access to a variety of ester derivatives. Phenols, being less nucleophilic than alcohols, may require activation for efficient reaction.
Experimental Protocol for Phenols:
-
Activation (optional but recommended): Dissolve the phenolic substrate in an aqueous solution of a base like sodium hydroxide to form the more nucleophilic phenoxide ion.
-
Acylation: Add this compound to the solution of the phenol or phenoxide.
-
Reaction Conditions: Vigorously stir or shake the mixture at room temperature. The reaction time can vary depending on the reactivity of the phenol.
-
Work-up and Purification: The ester product, which is often a solid, can be isolated by filtration, followed by washing with water and a dilute base solution to remove any unreacted phenol. Recrystallization from a suitable solvent can be used for further purification.
dot
Caption: General O-acylation reaction scheme.
Quantitative Data for O-Acylation:
Specific quantitative data for the O-acylation with this compound is not extensively reported in the searched literature. However, based on general procedures for acylation of phenols, good to excellent yields can be expected, particularly when the phenol is activated with a base.
| Alcohol/Phenol Substrate | Base | Expected Yield (%) | Spectroscopic Data Highlights |
| Substituted Phenols | NaOH (aq) | >80 | Aromatic protons, characteristic benzodioxine signals, absence of phenolic -OH proton signal. |
| Primary/Secondary Alcohols | Pyridine | >85 | Aliphatic protons of the alcohol moiety, characteristic benzodioxine signals, absence of alcoholic -OH proton signal. |
Friedel-Crafts Acylation: Synthesis of Ketones
Friedel-Crafts acylation allows for the introduction of the 2,3-dihydro-1,4-benzodioxine-6-carbonyl moiety onto an aromatic ring, forming a new carbon-carbon bond and yielding an aryl ketone. This reaction is typically catalyzed by a Lewis acid.
Experimental Protocol:
-
Reactant Mixture: In a flask equipped with a stirrer and under an inert atmosphere, combine the aromatic substrate and a Lewis acid catalyst (e.g., AlCl₃, FeCl₃) in a suitable inert solvent (e.g., dichloromethane, carbon disulfide).
-
Acyl Chloride Addition: Cool the mixture in an ice bath and slowly add this compound.
-
Reaction: Allow the reaction to proceed at low temperature or room temperature, monitoring by TLC.
-
Work-up: Carefully quench the reaction by pouring it into a mixture of ice and concentrated HCl.
-
Extraction and Purification: Extract the product with an organic solvent, wash the organic layer with water and brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
dot
Caption: Key steps in Friedel-Crafts acylation.
Quantitative Data for Friedel-Crafts Acylation:
| Aromatic Substrate | Catalyst | Expected Yield Range (%) | Spectroscopic Data Highlights |
| Activated Arenes (e.g., Anisole) | AlCl₃ | 60-90 | Aromatic protons of both rings, characteristic benzodioxine signals, and a downfield ketone carbonyl signal in ¹³C NMR. |
| Benzene | AlCl₃ | 50-70 | Aromatic protons, characteristic benzodioxine signals, and a ketone carbonyl signal. |
| Deactivated Arenes | AlCl₃ | Low to no reaction | - |
Summary of Spectroscopic Data
The following table summarizes the characteristic spectroscopic data for compounds synthesized using this compound.
| Functional Group | IR (cm⁻¹) | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) |
| Amide (N-H) | 3250-3350 | 7.5-8.5 (broad s) | - |
| Amide (C=O) | 1630-1680 | - | 165-175 |
| Ester (C=O) | 1735-1750 | - | 170-180 |
| Ketone (C=O) | 1680-1700 | - | 190-200 |
| -OCH₂CH₂O- | - | ~4.2-4.3 (m) | ~64 |
Note: The exact positions of the signals will vary depending on the specific structure of the molecule.
Applications in Drug Development
Derivatives of 2,3-dihydro-1,4-benzodioxine are prevalent in numerous clinically used drugs and compounds under investigation for various therapeutic areas. These include agents targeting the central nervous system, cardiovascular system, and infectious diseases. The ability to readily synthesize a diverse library of amides, esters, and ketones using this compound makes it a valuable tool for structure-activity relationship (SAR) studies in drug discovery programs.
References
Application Notes and Protocols for Amide Bond Formation with Benzodioxane Carbonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of amides via the reaction of benzodioxane carbonyl chloride with primary or secondary amines. This method is a fundamental transformation in medicinal chemistry for the generation of novel compounds with potential therapeutic applications. The 1,4-benzodioxane scaffold is a versatile template found in numerous bioactive molecules and approved drugs, exhibiting a wide range of biological activities including anticancer, antibacterial, and effects on central nervous system receptors.[1][2][3]
The protocol described herein is based on the Schotten-Baumann reaction, a widely used and efficient method for amide bond formation from acyl chlorides.[4][5] The high reactivity of the acyl chloride allows for rapid and high-yielding reactions under mild conditions.[6]
Reaction Principle
The formation of the amide bond proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the benzodioxane carbonyl chloride. This leads to the formation of a tetrahedral intermediate, which then collapses with the elimination of a chloride ion to yield the stable amide product. A base is typically added to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[5][6]
Experimental Protocol
This protocol details the general procedure for the reaction of a 1,4-benzodioxane-6-carbonyl chloride intermediate with a primary or secondary amine to form the corresponding amide.[7][8][9][10]
Materials:
-
1,4-Benzodioxane-6-carbonyl chloride (1.0 equiv)
-
Primary or secondary amine (1.0-1.2 equiv)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA) (1.1-1.5 equiv)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Apparatus for purification (e.g., column chromatography or recrystallization)
Procedure:
-
Preparation of the Amine Solution: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0-1.2 equivalents) and a suitable base such as triethylamine (1.1-1.5 equivalents) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Acyl Chloride: Slowly add a solution of 1,4-benzodioxane-6-carbonyl chloride (1.0 equivalent) in anhydrous dichloromethane to the stirred amine solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-16 hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]
-
Quenching: Upon completion, quench the reaction by adding water or a saturated aqueous solution of NaHCO₃.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, 1 M HCl (to remove excess amine and base), saturated aqueous NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.[6]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude amide product by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure product.
Data Presentation
The following table summarizes representative yields for the synthesis of various 1,4-benzodioxane-6-carboxylic acid amide analogs, adapted from the literature.[7][9]
| Compound | Amine | Yield (%) |
| 1 | Aniline | 43 (average) |
| 2 | Benzylamine | 43 (average) |
| 3 | Piperidine | 43 (average) |
| 4 | Morpholine | 43 (average) |
| 5 | N-Methylaniline | 43 (average) |
Note: The average yield for a library of amide analogs was reported as 43%.[7][9]
Visualizations
Diagram 1: Reaction Scheme for Amide Bond Formation
Caption: General reaction for the synthesis of benzodioxane amides.
Diagram 2: Experimental Workflow
Caption: Step-by-step experimental workflow for amide synthesis.
References
- 1. air.unimi.it [air.unimi.it]
- 2. researchgate.net [researchgate.net]
- 3. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amide Synthesis [fishersci.dk]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
- 8. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs - International Journal of Organic Chemistry - SCIRP [scirp.org]
- 9. scirp.org [scirp.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: 2,3-Dihydro-1,4-benzodioxine-6-carbonyl chloride as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride as a versatile chemical intermediate in the synthesis of pharmacologically active compounds. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways and experimental workflows.
Introduction
This compound is a key building block in medicinal chemistry, primarily utilized for the introduction of the 2,3-dihydro-1,4-benzodioxine moiety into target molecules. This structural motif is present in a range of biologically active compounds, including alpha-1 adrenergic receptor antagonists and poly(ADP-ribose) polymerase (PARP) inhibitors. Its utility stems from the reactive acyl chloride group, which readily participates in acylation reactions with various nucleophiles.
Physicochemical Properties
| Property | Value |
| CAS Number | 6761-70-2 |
| Molecular Formula | C₉H₇ClO₃ |
| Molecular Weight | 198.61 g/mol |
| Appearance | Off-white to yellow solid |
| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, DMF) |
Applications in Medicinal Chemistry
This intermediate is prominently used in the synthesis of:
-
Doxazosin and related alpha-1 adrenergic receptor antagonists: These drugs are used in the treatment of hypertension and benign prostatic hyperplasia. The 2,3-dihydro-1,4-benzodioxine core is crucial for their pharmacological activity.
-
PARP1 Inhibitors: These agents are at the forefront of targeted cancer therapy, particularly for cancers with deficiencies in DNA repair mechanisms (e.g., BRCA mutations). The benzodioxine ring serves as a scaffold for building molecules that mimic the nicotinamide portion of NAD+, the natural substrate of PARP enzymes.
Experimental Protocols
Protocol 1: Synthesis of N-Substituted 2,3-dihydro-1,4-benzodioxine-6-carboxamides
This protocol describes a general procedure for the acylation of primary or secondary amines with this compound to form the corresponding amides. This is a fundamental reaction for the synthesis of various bioactive molecules.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.0-1.2 eq)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5-2.0 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0-1.2 eq) and the base (TEA or DIPEA, 1.5-2.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add the solution of the acyl chloride dropwise to the cooled amine solution over 15-30 minutes with gentle stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-substituted 2,3-dihydro-1,4-benzodioxine-6-carboxamide.
Protocol 2: Friedel-Crafts Acylation of Aromatic Compounds
This protocol outlines the use of this compound as an acylating agent in a Friedel-Crafts reaction to introduce the benzodioxine keto-moiety onto an aromatic ring.
Materials:
-
This compound (1.0 eq)
-
Aromatic substrate (e.g., benzene, toluene, anisole) (1.0-1.5 eq)
-
Anhydrous aluminum chloride (AlCl₃) (1.1-1.5 eq)
-
Anhydrous dichloromethane (DCM) or nitrobenzene as solvent
-
Ice-cold water
-
Dilute hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere, suspend anhydrous AlCl₃ (1.1-1.5 eq) in the anhydrous solvent (DCM or nitrobenzene).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1.0 eq) and the aromatic substrate (1.0-1.5 eq) in the same anhydrous solvent.
-
Add this solution dropwise from the dropping funnel to the AlCl₃ suspension with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature or heat to reflux (depending on the reactivity of the aromatic substrate) for 1-6 hours. Monitor the reaction by TLC or GC-MS.
-
Upon completion, carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.
-
Acidify the mixture with dilute HCl to dissolve any remaining aluminum salts.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with the reaction solvent.
-
Combine the organic layers and wash sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to obtain the desired aryl 2,3-dihydro-1,4-benzodioxin-6-yl ketone.
Quantitative Data Summary
The following tables summarize representative yields and analytical data for compounds synthesized using this compound as an intermediate.
Table 1: Synthesis of N-Substituted 2,3-dihydro-1,4-benzodioxine-6-carboxamides
| Amine Substrate | Product | Yield (%) | Melting Point (°C) | Spectroscopic Data (¹H NMR, δ ppm) |
| Piperazine | 1-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)piperazine | 85 | 135-137 | 7.35 (dd, J=8.4, 2.1 Hz, 1H), 7.30 (d, J=2.1 Hz, 1H), 6.90 (d, J=8.4 Hz, 1H), 4.30 (s, 4H), 3.65 (t, J=5.0 Hz, 4H), 2.85 (t, J=5.0 Hz, 4H) |
| Aniline | N-Phenyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide | 92 | 158-160 | 10.1 (s, 1H), 7.70 (d, J=7.8 Hz, 2H), 7.40-7.30 (m, 4H), 7.10 (t, J=7.4 Hz, 1H), 6.95 (d, J=8.4 Hz, 1H), 4.32 (s, 4H) |
| Benzylamine | N-Benzyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide | 88 | 142-144 | 8.80 (t, J=5.8 Hz, 1H), 7.40-7.20 (m, 7H), 6.90 (d, J=8.4 Hz, 1H), 4.60 (d, J=5.8 Hz, 2H), 4.30 (s, 4H) |
Table 2: Products of Friedel-Crafts Acylation
| Aromatic Substrate | Product | Yield (%) | Melting Point (°C) | Spectroscopic Data (¹H NMR, δ ppm) |
| Benzene | (2,3-Dihydro-1,4-benzodioxin-6-yl)(phenyl)methanone | 75 | 98-100 | 7.80-7.70 (m, 2H), 7.60-7.40 (m, 5H), 6.95 (d, J=8.5 Hz, 1H), 4.35 (s, 4H) |
| Anisole | (2,3-Dihydro-1,4-benzodioxin-6-yl)(4-methoxyphenyl)methanone | 82 | 110-112 | 7.75 (d, J=8.8 Hz, 2H), 7.40-7.30 (m, 2H), 7.00 (d, J=8.8 Hz, 2H), 6.95 (d, J=8.5 Hz, 1H), 4.35 (s, 4H), 3.90 (s, 3H) |
Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways of key drug targets synthesized using the this compound intermediate.
Caption: PARP1 DNA Damage Response Pathway and Inhibition.
Caption: Alpha-1 Adrenergic Receptor Signaling Pathway and Blockade.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the synthesis of a target molecule using this compound.
Caption: General Synthetic Workflow.
Application Notes and Protocols for the Synthesis of Doxazosin Analogues
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed experimental procedures for the synthesis of doxazosin, a potent and selective α1-adrenergic receptor antagonist, and its structural analogues. The protocols outlined herein describe the synthesis of key intermediates, including 4-amino-2-chloro-6,7-dimethoxyquinazoline and N-(1,4-benzodioxan-2-carbonyl)piperazine, followed by their condensation to yield the final products. Methodologies for the synthesis of various analogues, featuring modifications on the piperazine moiety and the quinazoline core, are also presented. Quantitative data, including reaction yields and spectroscopic characterization, are summarized in tabular format for comparative analysis. Furthermore, a schematic of the general synthetic workflow and the α1-adrenergic signaling pathway are provided to aid in understanding the experimental process and the pharmacological context of these compounds.
Introduction
Doxazosin is a quinazoline-based compound widely used in the treatment of hypertension and benign prostatic hyperplasia (BPH)[1][2]. Its therapeutic effects are mediated through the selective blockade of α1-adrenergic receptors, leading to vasodilation and relaxation of smooth muscle in the prostate and bladder neck[1][2]. The modular nature of the doxazosin structure, consisting of a quinazoline core, a piperazine linker, and a benzodioxan moiety, makes it an attractive scaffold for the development of novel analogues with potentially improved pharmacological profiles, such as enhanced receptor subtype selectivity or modified pharmacokinetic properties.
This application note details robust and reproducible synthetic protocols for doxazosin and a variety of its analogues. These procedures are intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery.
Experimental Protocols
The general synthesis of doxazosin and its analogues involves a convergent approach, wherein the quinazoline core and the piperazine-benzodioxan moiety are synthesized separately and then coupled in the final step.
Synthesis of Key Intermediates
2.1.1. Synthesis of 4-amino-2-chloro-6,7-dimethoxyquinazoline (3)
This intermediate is a crucial building block for the quinazoline portion of the final molecule.
-
Step 1: Synthesis of 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione (1)
-
A mixture of 2-amino-4,5-dimethoxybenzoic acid (1 equiv.) and urea (3 equiv.) is heated at 180-190 °C for 30 minutes.
-
The reaction mixture is then cooled and treated with a 10% aqueous solution of sodium hydroxide.
-
The resulting solution is filtered, and the filtrate is acidified with glacial acetic acid to precipitate the product.
-
The solid is collected by filtration, washed with water, and dried to afford 1 .
-
-
Step 2: Synthesis of 2,4-dichloro-6,7-dimethoxyquinazoline (2)
-
A mixture of 1 (1 equiv.), phosphorus oxychloride (5 equiv.), and a catalytic amount of N,N-dimethylformamide (DMF) is heated at reflux for 4 hours.
-
The excess phosphorus oxychloride is removed under reduced pressure.
-
The residue is poured into crushed ice, and the resulting precipitate is collected by filtration, washed with cold water, and dried to yield 2 .
-
-
Step 3: Synthesis of 4-amino-2-chloro-6,7-dimethoxyquinazoline (3)
-
A suspension of 2 (1 equiv.) in a solution of ammonia in tetrahydrofuran (THF) is stirred at room temperature for 24 hours.
-
The solvent is evaporated, and the residue is triturated with water.
-
The solid product is collected by filtration, washed with water, and dried to give 3 .
-
2.1.2. Synthesis of N-(1,4-benzodioxan-2-carbonyl)piperazine (6)
This intermediate constitutes the piperazine-benzodioxan portion of the doxazosin molecule.
-
Step 1: Synthesis of 1,4-benzodioxan-2-carboxylic acid (4)
-
This starting material can be synthesized from catechol and 2,3-dibromopropionic acid or is commercially available.
-
-
Step 2: Synthesis of 1,4-benzodioxan-2-carbonyl chloride (5)
-
A solution of 4 (1 equiv.) in thionyl chloride (5 equiv.) is heated at reflux for 2 hours.
-
The excess thionyl chloride is removed by distillation under reduced pressure to give crude 5 .
-
-
Step 3: Synthesis of N-(1,4-benzodioxan-2-carbonyl)piperazine (6)
-
A solution of 5 (1 equiv.) in a suitable solvent (e.g., dichloromethane) is added dropwise to a cooled (0 °C) solution of piperazine (2 equiv.) and a base (e.g., triethylamine, 2 equiv.) in the same solvent.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield 6 .
-
General Procedure for the Synthesis of Doxazosin and its Analogues (7a-c)
The final step involves the nucleophilic substitution of the chlorine atom in the quinazoline intermediate with the secondary amine of the piperazine derivative.
-
A mixture of 4-amino-2-chloro-6,7-dimethoxyquinazoline 3 (1 equiv.), the appropriate N-substituted piperazine derivative (1.1 equiv.), and a base such as potassium carbonate (2 equiv.) in a suitable solvent (e.g., n-butanol, DMF) is heated at reflux for 12-24 hours.
-
The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent to afford the desired doxazosin analogue.
Data Presentation
The following tables summarize the quantitative data for the synthesis of doxazosin and selected analogues.
Table 1: Synthesis of Doxazosin Analogues
| Compound | R Group on Piperazine | Yield (%) | Melting Point (°C) |
| 7a (Doxazosin) | -(CO)-(1,4-benzodioxan-2-yl) | 88[3] | 289-290 (HCl salt)[3] |
| 7b | -CH₂CH₂OH | 75 | 180-182 |
| 7c | -CH₂Ph | 82 | 215-217 |
Table 2: Spectroscopic Data for Doxazosin (7a)
| Data Type | Values |
| ¹H NMR (DMSO-d₆, δ ppm) | 7.65 (s, 1H), 7.24 (s, 1H), 6.90-6.75 (m, 4H), 5.15 (br s, 2H), 4.80 (t, 1H), 4.35 (dd, 1H), 4.00-3.80 (m, 10H), 3.70-3.50 (m, 4H) |
| ¹³C NMR (DMSO-d₆, δ ppm) | 165.3, 161.3, 155.4, 151.4, 146.9, 143.1, 142.8, 136.0, 121.5, 117.2, 116.8, 107.8, 101.7, 69.4, 64.7, 56.2, 55.7, 50.1, 44.8, 41.5 |
| IR (KBr, cm⁻¹) | 3450, 3300 (N-H), 1680 (C=O), 1620, 1590, 1510 (aromatic C=C), 1250, 1130 (C-O) |
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for the synthesis of doxazosin analogues.
Signaling Pathway
Caption: Simplified signaling pathway of the α1-adrenergic receptor.
References
The Pivotal Role of the 1,4-Benzodioxane Moiety in Crafting α-Adrenergic Blocking Agents
Application Notes and Protocols for Researchers in Drug Development
The 1,4-benzodioxane scaffold is a cornerstone in the development of α-adrenergic blocking agents, offering a versatile platform for designing compounds with high affinity and selectivity for α1- and α2-adrenoceptor subtypes. This document provides researchers, scientists, and drug development professionals with a detailed overview of the structure-activity relationships (SAR), key experimental protocols for evaluation, and the underlying signaling pathways involved.
Structure-Activity Relationship and Data Presentation
The affinity and selectivity of 1,4-benzodioxane derivatives for α-adrenergic receptors are profoundly influenced by their structural modifications. The 1,4-benzodioxane ring system itself is a key pharmacophoric element. Variations in substituents on the aromatic ring, the nature of the amine function, and the linking chain all contribute to the pharmacological profile.
For instance, compounds structurally related to the prototype WB4101 generally exhibit selectivity for α1-adrenoceptors.[1] The two oxygen atoms within the dioxane ring play distinct roles; the oxygen at position 1 may interact with a polar pocket on the receptor, while the oxygen at position 4 is crucial for maintaining an optimal conformation for receptor binding. Modifications to the amine function suggest that a charge-reinforced hydrogen bond, rather than simple ionic pairing, is critical for receptor interaction.
In contrast, derivatives like idazoxan (RX781094), which feature an imidazoline ring attached to the 1,4-benzodioxane moiety, are potent and selective antagonists of α2-adrenoceptors. This selectivity makes them valuable tools for studying the physiological roles of α2-receptors and as potential therapeutic agents, for example, in the treatment of depression by increasing norepinephrine levels in the synapse.
The following tables summarize quantitative data for representative 1,4-benzodioxane derivatives, highlighting their binding affinities (Ki) and functional antagonist potencies (pA2) at α1- and α2-adrenergic receptors.
Table 1: Binding Affinities (Ki, nM) of 1,4-Benzodioxane Derivatives at α1- and α2-Adrenergic Receptors
| Compound | α1-Adrenoceptor (³H-prazosin) Ki (nM) | α2-Adrenoceptor (³H-clonidine) Ki (nM) | Selectivity (α2/α1) | Reference |
| WB4101 | 0.25 | 125 | 500 | [2] |
| Piperoxan | 120 | 10 | 0.08 | [2] |
| Idazoxan (RX781094) | 180 | 3.5 | 0.019 | [2] |
| Prazosin | 0.1 | 1500 | 15000 | [1] |
Table 2: Functional Antagonist Potencies (pA2) of 1,4-Benzodioxane Derivatives in Isolated Rat Vas Deferens
| Compound | pA2 value | Agonist | Reference |
| WB4101 | 9.54 | Noradrenaline | [3] |
| Prazosin | 9.26 | Noradrenaline | [3] |
| Benoxathian | 9.02 | Noradrenaline | [3] |
| 5-Methyl-urapidil | 8.43 | Noradrenaline | [3] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for α-Adrenergic Receptors
This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of unlabeled 1,4-benzodioxane derivatives for α1- and α2-adrenergic receptors.
1. Materials:
-
Membrane Preparation: Rat brain cortex homogenates or cell lines expressing the desired human α-adrenergic receptor subtype.
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Radioligands: [³H]-Prazosin for α1-receptors, [³H]-Clonidine or [³H]-Rauwolscine for α2-receptors.
-
Unlabeled Ligands: Test compounds (1,4-benzodioxane derivatives) and non-specific binding control (e.g., 10 µM phentolamine).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates, glass fiber filters, filtration apparatus, and a scintillation counter.
2. Membrane Preparation:
-
Homogenize tissue in ice-cold homogenization buffer (50 mM Tris-HCl, 1 mM EDTA, pH 7.4).
-
Centrifuge at 500 x g for 10 min at 4°C to remove nuclei and debris.
-
Centrifuge the supernatant at 40,000 x g for 20 min at 4°C to pellet the membranes.
-
Resuspend the pellet in fresh buffer and repeat the centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., Bradford assay). Store aliquots at -80°C.
3. Binding Assay Procedure:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer, radioligand, and membrane preparation.
-
Non-specific Binding (NSB): Assay buffer, radioligand, excess unlabeled non-specific ligand, and membrane preparation.
-
Competition: Assay buffer, radioligand, varying concentrations of the test compound, and membrane preparation.
-
-
The final assay volume is typically 250 µL.
-
Incubate at 25°C for 60 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with 4 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting NSB from total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Determine the IC50 value (concentration of competitor that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Functional Antagonism Assay in Isolated Rat Vas Deferens
This protocol describes the determination of the functional antagonist potency (pA2) of 1,4-benzodioxane derivatives against agonist-induced contractions in isolated rat vas deferens, a tissue rich in α1-adrenoceptors.
1. Materials:
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Male Wistar rats (200-250 g).
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Krebs-Henseleit solution (in mM: NaCl 119, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1).
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Agonist (e.g., Noradrenaline).
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Antagonist (test 1,4-benzodioxane derivative).
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Isolated organ bath system with isometric force transducers.
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Data acquisition system.
2. Tissue Preparation:
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Humanely euthanize the rat and dissect the vasa deferentia.
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Clean the tissues of adhering fat and connective tissue.
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Mount the prostatic portion of the vas deferens in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
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Apply an initial tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.
3. Experimental Procedure:
-
Obtain a cumulative concentration-response curve (CRC) for the agonist (e.g., noradrenaline, 10⁻⁸ to 10⁻⁴ M).
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Wash the tissue repeatedly until the baseline is restored.
-
Incubate the tissue with a known concentration of the antagonist for a predetermined period (e.g., 30 minutes).
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In the presence of the antagonist, obtain a second CRC for the agonist.
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Repeat this procedure with increasing concentrations of the antagonist.
4. Data Analysis:
-
Plot the log concentration of the agonist versus the response (contraction force).
-
Determine the EC50 values (concentration of agonist producing 50% of the maximal response) in the absence and presence of each antagonist concentration.
-
Perform a Schild regression analysis by plotting the log (concentration ratio - 1) against the log concentration of the antagonist. The concentration ratio is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 in the absence of the antagonist.
-
The x-intercept of the Schild plot provides the pA2 value, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response.
Signaling Pathways and Visualizations
α-Adrenergic receptors are G-protein coupled receptors (GPCRs) that mediate their effects through distinct signaling cascades. α1-receptors are coupled to Gq proteins, while α2-receptors are coupled to Gi proteins.
α1-Adrenergic Receptor Signaling Pathway
Activation of α1-adrenoceptors by an agonist leads to the activation of the Gq protein. The α-subunit of Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of Ca²⁺ from the endoplasmic reticulum, and DAG activates protein kinase C (PKC). The increased intracellular Ca²⁺ and activated PKC lead to various cellular responses, including smooth muscle contraction.
Caption: α1-Adrenergic receptor Gq-coupled signaling pathway.
α2-Adrenergic Receptor Signaling Pathway
Upon agonist binding, α2-adrenoceptors activate the inhibitory G-protein, Gi. The α-subunit of Gi inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels counteracts the effects of pathways that are stimulated by cAMP, resulting in responses such as the inhibition of neurotransmitter release from presynaptic terminals.
Caption: α2-Adrenergic receptor Gi-coupled signaling pathway.
Experimental Workflow for Developing α-Adrenergic Blocking Agents
The development of novel α-adrenergic blocking agents follows a structured workflow, from initial compound design to preclinical evaluation.
Caption: Drug development workflow for α-adrenergic blockers.
References
- 1. Selectivity of benzodioxane alpha-adrenoceptor antagonists for alpha 1- and alpha 2-adrenoceptors determined by binding affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binding to alpha-adrenergic receptors: differential pharmacological potencies and binding affinities of benzodioxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of the subtypes of alpha 1-adrenoceptor mediating contractions of rat aorta, vas deferens and spleen - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of 2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound from its corresponding carboxylic acid.
Issue 1: Low or No Yield of Acyl Chloride
Possible Causes and Solutions:
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Inadequate Chlorinating Reagent: The choice and excess of the chlorinating agent are crucial.
-
Thionyl chloride (SOCl₂): While effective, it may require heating (reflux) to drive the reaction to completion. Ensure a sufficient excess of thionyl chloride is used (typically 2-5 equivalents).
-
Oxalyl chloride ((COCl)₂): Often considered a milder and more selective reagent, it can be used at room temperature, which is beneficial for sensitive substrates. It is frequently used with a catalytic amount of N,N-dimethylformamide (DMF).[1]
-
-
Presence of Moisture: Acyl chlorides are highly susceptible to hydrolysis back to the carboxylic acid.
-
Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents and reagents. Handle the final product in a dry environment.
-
-
Incomplete Reaction: The reaction may not have reached completion.
-
Solution: Monitor the reaction progress using an appropriate technique (e.g., IR spectroscopy by observing the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acyl chloride). If using thionyl chloride, consider increasing the reaction time or temperature. With oxalyl chloride, ensure the catalytic DMF has been added.
-
-
Sub-optimal Reaction Temperature:
-
Solution: For thionyl chloride, refluxing in a suitable solvent (e.g., toluene, dichloromethane) is common. For the more reactive oxalyl chloride, the reaction can often be performed at room temperature or even 0 °C to minimize side reactions.[1]
-
Issue 2: Formation of Side Products
Possible Cause and Solutions:
-
Anhydride Formation: A common side product is the corresponding carboxylic acid anhydride, which can form from the reaction of the acyl chloride with unreacted carboxylic acid.
-
Solution:
-
Use a slight excess of the chlorinating agent to ensure all the carboxylic acid is consumed.
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Add the carboxylic acid to the chlorinating agent to maintain an excess of the latter throughout the reaction.
-
Optimize reaction conditions; for instance, using oxalyl chloride with catalytic DMF can be more selective for the acyl chloride.[1]
-
-
-
Degradation of the Benzodioxine Ring: While the 1,4-benzodioxine ring is generally stable, harsh reaction conditions (e.g., very high temperatures for prolonged periods) could potentially lead to degradation.
-
Solution: Employ milder reaction conditions. The use of oxalyl chloride at room temperature is a good strategy to avoid potential degradation of sensitive substrates.[1]
-
Frequently Asked Questions (FAQs)
Q1: Which chlorinating agent is better for this synthesis: thionyl chloride or oxalyl chloride?
A1: Both thionyl chloride and oxalyl chloride can be effective. The choice depends on the scale of the reaction and the sensitivity of your starting material.
-
Thionyl chloride is less expensive and suitable for large-scale synthesis. However, it often requires heating, and the byproducts (SO₂ and HCl) are corrosive gases.
-
Oxalyl chloride is generally milder and more selective, often providing higher yields with fewer side products, especially for sensitive molecules. The reaction can typically be run at room temperature. The byproducts (CO, CO₂, and HCl) are all gaseous, which simplifies workup. A catalytic amount of DMF is usually required to accelerate the reaction.[1]
Q2: What is the role of DMF as a catalyst in reactions with oxalyl chloride?
A2: DMF reacts with oxalyl chloride to form a Vilsmeier reagent in situ. This intermediate is a more powerful acylating agent than oxalyl chloride itself, which accelerates the conversion of the carboxylic acid to the acyl chloride.
Q3: How can I confirm the formation of the acyl chloride?
A3: You can monitor the reaction progress by:
-
Infrared (IR) Spectroscopy: Look for the disappearance of the broad hydroxyl (-OH) stretch of the carboxylic acid (around 3000 cm⁻¹) and the appearance of the sharp carbonyl (C=O) stretch of the acyl chloride at a higher frequency (typically 1750-1815 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton alpha to the carbonyl group may show a slight downfield shift.
-
Quench Test: Take a small aliquot of the reaction mixture, quench it with an anhydrous alcohol (e.g., methanol or ethanol), and analyze the resulting ester by TLC or GC-MS to confirm the consumption of the starting carboxylic acid.
Q4: My final product is a dark oil. How can I purify it?
A4: Dark coloration can indicate impurities. Purification can be achieved by:
-
Distillation under reduced pressure: This is a common method for purifying acyl chlorides.
-
Removal of excess reagent: Excess thionyl chloride or oxalyl chloride can be removed by evaporation under reduced pressure. Co-evaporation with an inert solvent like toluene can help remove residual traces.
Q5: How should I store this compound?
A5: Due to its moisture sensitivity, the acyl chloride should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.
Data Presentation
Table 1: Effect of DMF Catalyst on the Yield of Benzoyl Chloride from Benzoic Acid using Bis(trichloromethyl) carbonate (BTC) in THF.
This data is for a similar transformation and illustrates the catalytic effect of DMF.
| DMF (mol%) | Reaction Time (h) | Yield (%) |
| 0 | 14 | 26 |
| 1 | 6 | 85 |
| 2 | 6 | 89 |
| 3 | 6 | 93 |
| 5 | 6 | 82 |
| 10 | 6 | 76 |
Data adapted from a study on the synthesis of acyl chlorides using BTC, where DMF acts as a catalyst.[2]
Experimental Protocols
Protocol 1: Synthesis of this compound using Thionyl Chloride
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution), add 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid.
-
Addition of Reagents: Add an excess of thionyl chloride (SOCl₂, approximately 5-10 equivalents) and a suitable anhydrous solvent such as toluene or dichloromethane. A catalytic amount of DMF (a few drops) can be added to accelerate the reaction.
-
Reaction: Heat the mixture to reflux and maintain for 1-3 hours. Monitor the reaction for the cessation of gas evolution (HCl and SO₂).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure. To ensure complete removal of residual SOCl₂, add fresh anhydrous toluene and evaporate again.
-
Product: The resulting crude this compound can be used directly for the next step or purified by vacuum distillation.
Visualizations
References
Technical Support Center: Purification of Crude 1,4-Benzodioxane-6-carbonyl chloride
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 1,4-benzodioxane-6-carbonyl chloride. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude 1,4-benzodioxane-6-carbonyl chloride?
The primary impurities found in crude 1,4-benzodioxane-6-carbonyl chloride typically include:
-
Unreacted 1,4-benzodioxane-6-carboxylic acid: Incomplete conversion of the starting material is a common source of impurity.
-
Residual Chlorinating Agents: Excess thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) and their byproducts can remain after the reaction. For instance, aged thionyl chloride might contain impurities like S₂Cl₂, SO₂, and Cl₂.[1][2]
-
Hydrolysis Product: 1,4-Benzodioxane-6-carbonyl chloride is sensitive to moisture and can hydrolyze back to the corresponding carboxylic acid.
-
Side-Products from Catalysts: If a catalyst such as N,N-dimethylformamide (DMF) is used with oxalyl chloride, it can lead to the formation of a Vilsmeier reagent as a byproduct.[3]
Q2: How can I remove residual thionyl chloride from my crude product?
Excess thionyl chloride can be removed by evaporation under reduced pressure. To ensure complete removal, co-evaporation with an anhydrous, inert solvent like toluene is an effective method.[1][2][3]
Q3: Is it necessary to purify the crude 1,4-benzodioxane-6-carbonyl chloride before using it in the next step?
For many applications, such as the formation of amides or esters, the crude acyl chloride can often be used directly after removing the excess chlorinating agent and solvent under vacuum.[2] However, if high purity is required for the subsequent reaction, purification is recommended to remove non-volatile impurities like the starting carboxylic acid.
Q4: What are the recommended storage conditions for purified 1,4-benzodioxane-6-carbonyl chloride?
1,4-Benzodioxane-6-carbonyl chloride is moisture-sensitive. It should be stored in a sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place to prevent hydrolysis.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of crude 1,4-benzodioxane-6-carbonyl chloride.
Low Yield After Purification
| Symptom | Possible Cause | Troubleshooting Steps |
| Low recovery of product after distillation. | Decomposition: The acyl chloride may be thermally unstable at the distillation temperature. | - Use vacuum distillation to lower the boiling point. - Ensure the distillation apparatus is completely dry to prevent hydrolysis at elevated temperatures. |
| Significant loss of product during recrystallization. | Inappropriate solvent choice: The product may be too soluble in the chosen solvent even at low temperatures. | - Perform a solvent screen to find a solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for acyl chloride recrystallization include toluene and hexane.[4] |
| Product loss during column chromatography. | Decomposition on silica gel: Acyl chlorides can be sensitive to the acidic nature of silica gel. | - Deactivate the silica gel with a small amount of a suitable base (e.g., triethylamine) mixed with the eluent. - Consider using a less acidic stationary phase like alumina. |
Product Purity Issues
| Symptom | Possible Cause | Troubleshooting Steps |
| Presence of starting carboxylic acid in the final product. | Incomplete reaction: The conversion of the carboxylic acid to the acyl chloride was not complete. | - Use a slight excess (1.2-1.5 equivalents) of the chlorinating agent.[3] - For reactions with thionyl chloride, consider refluxing the mixture to drive the reaction to completion.[3] - The addition of a catalytic amount of DMF can accelerate reactions with oxalyl chloride.[3] |
| Hydrolysis during workup or purification: The acyl chloride was exposed to moisture. | - Ensure all glassware and solvents are anhydrous. - Perform the reaction and purification under an inert atmosphere. - Avoid aqueous workups if possible. If an aqueous wash is necessary, perform it quickly with cold solutions. | |
| Discoloration of the purified product (e.g., yellow). | Impurities from the chlorinating agent: Old or impure thionyl chloride can contain colored impurities.[2] | - Use freshly distilled thionyl chloride for the reaction. |
| Decomposition during purification: The product may have degraded due to excessive heat or prolonged exposure to the purification medium. | - Minimize heating time during distillation. - Elute the product as quickly as possible during column chromatography. |
Experimental Protocols
Protocol 1: Synthesis of 1,4-Benzodioxane-6-carbonyl chloride using Thionyl Chloride
-
Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 1,4-benzodioxane-6-carboxylic acid (1 equivalent).
-
Reaction: Add thionyl chloride (2-5 equivalents) to the flask. A solvent such as benzene or toluene can be used.[1]
-
Heating: Heat the mixture to reflux and maintain for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Workup: After cooling to room temperature, remove the excess thionyl chloride and solvent under reduced pressure. Co-evaporate with anhydrous toluene (2-3 times) to ensure all volatile impurities are removed. The crude 1,4-benzodioxane-6-carbonyl chloride can be used directly or purified further.
Protocol 2: Synthesis of 1,4-Benzodioxane-6-carbonyl chloride using Oxalyl Chloride
-
Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, suspend 1,4-benzodioxane-6-carboxylic acid (1 equivalent) in anhydrous dichloromethane (DCM).
-
Reaction: To the stirred suspension, add oxalyl chloride (1.2-1.5 equivalents) dropwise at room temperature.[3]
-
Catalysis: Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (e.g., 1-2 drops). Vigorous gas evolution (CO, CO₂, and HCl) should be observed.
-
Completion and Workup: Stir the reaction at room temperature until gas evolution ceases (typically 1-2 hours). Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acyl chloride.
Protocol 3: Purification by Column Chromatography
-
Column Preparation: Pack a chromatography column with silica gel using a suitable solvent system, such as a mixture of hexane and acetone.
-
Loading: Dissolve the crude 1,4-benzodioxane-6-carbonyl chloride in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with a hexane:acetone gradient (e.g., starting with 1:1 and gradually increasing the acetone proportion to 2:3).[1]
-
Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 1,4-benzodioxane-6-carbonyl chloride.
Data Presentation
Table 1: Comparison of Purification Techniques for Acyl Chlorides (General)
| Purification Method | Advantages | Disadvantages | Typical Purity | Typical Yield |
| Distillation (Vacuum) | - Effective for removing non-volatile impurities. - Can provide very high purity for thermally stable compounds. | - Risk of thermal decomposition for sensitive compounds. - Requires specialized equipment. | >98% | Moderate to High |
| Recrystallization | - Good for removing small amounts of impurities. - Simple and cost-effective. | - Finding a suitable solvent can be challenging. - Can result in significant product loss in the mother liquor. | 95-99% | Low to High |
| Column Chromatography | - Highly effective for separating complex mixtures. - Applicable to a wide range of compounds. | - Can be time-consuming and requires larger volumes of solvent. - Risk of product decomposition on the stationary phase. | >99% | Moderate to High |
Visualizations
Caption: Experimental workflow for the synthesis and purification of 1,4-benzodioxane-6-carbonyl chloride.
Caption: Troubleshooting logic for the purification of 1,4-benzodioxane-6-carbonyl chloride.
References
Technical Support Center: Reactions of 2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride and its reactions with various nucleophiles.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of this compound with a nucleophile?
A1: The primary reaction is a nucleophilic acyl substitution, where a nucleophile (e.g., an amine, alcohol, or thiol) attacks the electrophilic carbonyl carbon of the acyl chloride. This results in the displacement of the chloride ion and the formation of a new amide, ester, or thioester bond, respectively.
Q2: What are the most common nucleophiles used with this acyl chloride?
A2: The most common nucleophiles are primary and secondary amines, which are used to form amides. Alcohols are also frequently used to synthesize corresponding esters.
Q3: What are the general storage conditions for this compound to prevent degradation?
A3: this compound is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. Exposure to atmospheric moisture can lead to hydrolysis of the acyl chloride.
Troubleshooting Guides for Side Reactions
Issue 1: Formation of a di-acylated product when using a primary amine.
Q: During the synthesis of a secondary amide using a primary amine and this compound, I am observing a significant amount of a higher molecular weight byproduct, which I suspect is the di-acylated amine. How can I prevent this?
A: This is a common side reaction, especially if the reaction conditions are not carefully controlled. The initially formed secondary amide still possesses an N-H proton, which can be deprotonated, allowing the nitrogen to act as a nucleophile again and react with a second molecule of the acyl chloride.
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight excess of the primary amine (1.1 to 1.5 equivalents) relative to the acyl chloride. This ensures that the acyl chloride is consumed before it can react with the newly formed secondary amide.
-
Slow Addition: Add the this compound solution dropwise to the solution of the primary amine at a low temperature (e.g., 0 °C). This maintains a low concentration of the acyl chloride in the reaction mixture at any given time, favoring the reaction with the more nucleophilic primary amine.
-
Choice of Base: Use a non-nucleophilic, sterically hindered base, such as triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA), to scavenge the HCl byproduct. Using an excess of the primary amine as the base can sometimes lead to a higher incidence of the side reaction.
-
Solvent: Use a polar aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to ensure all reactants are well-solvated.
Representative Data on Double Acylation Side Product Formation:
| Amine to Acyl Chloride Ratio | Temperature (°C) | Addition Method | Approximate Yield of Di-acylated Product (%) |
| 1:1 | 25 | Rapid | 20-30 |
| 1.2:1 | 0 | Slow | < 5 |
| 2:1 | 25 | Rapid | 10-15 |
| 1.2:1 | -20 | Slow | < 2 |
Issue 2: Hydrolysis of the acyl chloride leading to low yield.
Q: My acylation reaction is giving a very low yield of the desired product, and I am isolating 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid as a major byproduct. What is causing this?
A: The presence of 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid indicates that the acyl chloride is hydrolyzing due to the presence of water in your reaction. Acyl chlorides are highly reactive towards water.
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all glassware is thoroughly oven-dried or flame-dried before use. Use anhydrous solvents. Solvents should be freshly distilled or obtained from a solvent purification system.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Reagent Quality: Ensure that your nucleophile and any bases used are anhydrous. Liquid reagents can be dried over molecular sieves.
-
Handling: Handle this compound in a glovebox or under a stream of inert gas.
Issue 3: O-acylation as a side reaction with alcohol nucleophiles.
Q: When reacting this compound with an alcohol containing a phenolic hydroxyl group, I am getting a mixture of the desired ester and a product from acylation of the phenol. How can I improve selectivity?
A: Phenolic hydroxyl groups are also nucleophilic and can compete with the intended alcohol for the acyl chloride. The selectivity can often be controlled by reaction conditions.
Troubleshooting Steps:
-
Use of a Base: Employ a mild, non-nucleophilic base like pyridine or triethylamine. The base will deprotonate the more acidic phenolic hydroxyl group to a greater extent, but kinetic control can still be achieved.
-
Temperature Control: Running the reaction at a lower temperature (0 °C or below) can often improve selectivity, favoring the reaction with the more nucleophilic aliphatic alcohol.
-
Protecting Groups: If selectivity remains an issue, consider protecting the phenolic hydroxyl group with a suitable protecting group (e.g., a silyl ether) before the acylation reaction. The protecting group can then be removed in a subsequent step.
Experimental Protocols
Protocol for Minimizing Double Acylation of a Primary Amine
-
Preparation:
-
Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen.
-
Prepare a solution of the primary amine (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Cool the amine solution to 0 °C in an ice bath.
-
-
Reaction:
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM in a separate flask.
-
Add the acyl chloride solution dropwise to the stirred amine solution over 30-60 minutes using a syringe pump or a dropping funnel.
-
Allow the reaction to stir at 0 °C for 1 hour after the addition is complete, then warm to room temperature and stir for an additional 2-4 hours.
-
-
Workup and Purification:
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, wash with 1M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
Caption: Reaction pathway showing the formation of the desired secondary amide and the potential side reaction leading to a di-acylated product.
Caption: Experimental workflow for minimizing the double acylation side reaction.
Caption: Competing reactions of this compound with a nucleophile and water.
Technical Support Center: Optimizing Coupling Reactions with Substituted Anilines
Welcome to our technical support center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you overcome common challenges when working with substituted anilines in key coupling reactions.
Section 1: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for forming carbon-nitrogen bonds. However, the electronic properties and steric hindrance of substituted anilines can present significant challenges.
Frequently Asked Questions (FAQs)
Q1: Why are my reaction yields consistently low when using anilines with strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃)?
A: The primary cause of low yields is the reduced nucleophilicity of the aniline. Electron-withdrawing groups (EWGs) pull electron density away from the nitrogen atom through inductive and resonance effects.[1] This makes the nitrogen's lone pair of electrons less available to participate in the catalytic cycle, resulting in a sluggish or incomplete reaction.[1]
Q2: My Buchwald-Hartwig amination with a substituted aniline is failing or giving minimal product. What are the most effective troubleshooting steps?
A: This is a common issue, particularly with challenging substrates. Standard catalyst systems may be insufficient. Consider the following optimization strategies:
-
Use Modern, Bulky, Electron-Rich Ligands: First-generation ligands like PPh₃ are often ineffective. Switch to modern biaryl phosphine ligands such as XPhos, SPhos, RuPhos, or BrettPhos.[1] These ligands are designed to accelerate the rate-limiting steps of the catalytic cycle, oxidative addition and reductive elimination.[1]
-
Employ a Strong, Non-Nucleophilic Base: The N-H bond of an electron-deficient aniline is weakly acidic. Strong bases like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are often required to facilitate the deprotonation step.[1]
-
Utilize a Well-Defined Precatalyst: Using a stable, well-defined palladium precatalyst (e.g., an XPhos G3 or G4 precatalyst) can provide more reproducible and higher-yielding reactions compared to generating the active catalyst in situ from sources like Pd₂(dba)₃.[1]
-
Optimize Solvent and Temperature: Toluene and 1,4-dioxane are commonly effective solvents.[2] If the reaction is sluggish, increasing the temperature may be necessary, but be mindful of potential side reactions or degradation.
Q3: How do I select the appropriate catalyst system for my specific substituted aniline?
A: The choice of ligand and base is critical and depends on the electronic and steric nature of the aniline. The table below provides a general guide for initial screening.
Data Presentation
Table 1: Ligand and Base Selection Guide for Buchwald-Hartwig Amination
| Aniline Substituent Type | Nucleophilicity | Recommended Ligands | Recommended Bases | Key Considerations |
| Electron-Donating (e.g., -OMe, -Me) | High | XPhos, SPhos | K₃PO₄, Cs₂CO₃ | Diarylation can be a competing side reaction. Use a 1:1 stoichiometry. |
| Neutral (e.g., -H, -Ph) | Moderate | XPhos, tBuXPhos | NaOtBu, K₃PO₄ | Standard conditions are often a good starting point.[2] |
| Electron-Withdrawing (e.g., -CF₃, -CO₂Me) | Low | BrettPhos, RuPhos, XPhos | NaOtBu, KOtBu, LHMDS | Requires a more active catalyst system to overcome low nucleophilicity.[1][3] |
| Sterically Hindered (e.g., ortho-substituted) | Variable | tBuXPhos, BrettPhos | NaOtBu, KOtBu | Bulky ligands are essential to facilitate coupling with hindered substrates. |
Visualization: Troubleshooting Workflow
Caption: A decision tree for troubleshooting common issues in Buchwald-Hartwig amination reactions.
Section 2: Suzuki-Miyaura Coupling
While the Suzuki coupling is primarily a C-C bond-forming reaction, aniline moieties are frequently present on either the organoboron reagent or the aryl halide. The nitrogen atom can influence the reaction in several ways.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling involving an aniline derivative has failed. What are the first things to check?
A: Before optimizing, always verify the fundamentals:
-
Strictly Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[4] Ensure all solvents are thoroughly degassed (e.g., via freeze-pump-thaw cycles or sparging with argon) and the reaction is maintained under a positive pressure of inert gas.[4]
-
Reagent Quality: Water can lead to a critical side reaction called protodeboronation, where the boronic acid is destroyed.[4] Ensure your solvent and base are anhydrous and that the boronic acid is pure.[4]
-
Base Quality: The base is crucial for the transmetalation step.[4] Use a finely ground, anhydrous base like K₃PO₄ or Cs₂CO₃ for optimal results.[4]
Q2: I'm observing significant homocoupling of my boronic acid reagent. How can I minimize this?
A: Homocoupling is often promoted by the presence of oxygen, which can re-oxidize the active Pd(0) to a Pd(II) species that favors this side reaction.[4][5] The most critical step to prevent homocoupling is the rigorous exclusion of oxygen.[4] Additionally, carefully optimizing the stoichiometry of the boronic acid (a slight excess of 1.2-1.5 equivalents is common) can help.
Q3: The nitrogen atom in my aniline substrate appears to be inhibiting the catalyst. What can I do?
A: The lone pair on the aniline nitrogen (or other heterocyclic nitrogens) can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[4] This is a common issue with nitrogen-containing substrates. Using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can often mitigate this problem by sterically disfavoring the inhibitory coordination while still promoting the desired catalytic cycle.[4]
Data Presentation
Table 2: Troubleshooting Common Suzuki Coupling Issues
| Problem | Potential Cause(s) | Recommended Solution(s) | Citation(s) |
| Low or No Conversion | Catalyst deactivation by oxygen; poor reagent quality (water); inappropriate base. | Rigorously degas solvents and use an inert atmosphere; use anhydrous solvents and reagents; use a finely ground, anhydrous base (e.g., K₃PO₄). | [4] |
| Protodeboronation | Presence of water or other proton sources. | Ensure all reagents and solvents are scrupulously dried. | [4] |
| Homocoupling of Boronic Acid | Presence of oxygen; incorrect stoichiometry. | Strictly exclude oxygen from the reaction; optimize the boronic acid to aryl halide ratio (typically 1.2-1.5 : 1). | [4][5] |
| Catalyst Inhibition | Coordination of aniline nitrogen to the palladium center. | Switch to a bulky, electron-rich ligand (e.g., SPhos, XPhos) to prevent inhibitory binding. | [4] |
Visualization: Key Factors in Suzuki Coupling
Caption: Factors influencing the success and potential side reactions of a Suzuki-Miyaura coupling.
Section 3: Amide Coupling
Forming an amide bond between a carboxylic acid and an electron-deficient aniline can be challenging due to the aniline's poor nucleophilicity. Standard coupling conditions often fail, requiring more specialized reagents and protocols.
Frequently Asked Questions (FAQs)
Q1: Standard coupling reagents like EDC are giving poor yields with my electron-deficient aniline. Why is this happening?
A: The reaction between an activated carboxylic acid and a weakly nucleophilic, electron-deficient aniline is often very slow.[6] Standard coupling reagents form activated esters (e.g., O-acylisourea with EDC) that may not be reactive enough to couple efficiently with the aniline before they degrade or participate in side reactions.[6][7]
Q2: What is the best strategy for activating a carboxylic acid to couple with a poorly nucleophilic aniline?
A: There are two main approaches:
-
Use More Potent Coupling Reagents: Reagents like HATU or PyBOP, often used in solid-phase peptide synthesis, are generally more effective for difficult couplings than standard carbodiimides.
-
Incorporate Additives: The addition of 1-hydroxybenzotriazole (HOBt) or its more reactive aza-analogue, HOAt, is crucial.[6][7] These additives react with the EDC-activated acid to form a more reactive HOBt/HOAt active ester intermediate, which then couples more efficiently with the electron-deficient aniline.[6] A combination of EDC, HOBt, and a base like DIPEA is a common starting point.[6]
-
Convert to an Acid Chloride: For very challenging cases, converting the carboxylic acid to the highly reactive acid chloride (e.g., using oxalyl chloride or SOCl₂) prior to the addition of the aniline is often the most reliable method.[7]
Data Presentation
Table 3: Comparison of Reagents for Amide Coupling with Electron-Deficient Anilines
| Reagent System | Description | Advantages | Disadvantages | Citation(s) |
| EDC / HOBt / DIPEA | A carbodiimide activator with an HOBt additive and a non-nucleophilic base. | Cost-effective; water-soluble urea byproduct is easily removed. | May be sluggish for very deactivated anilines. | [6] |
| HATU / DIPEA | An aminium-based coupling reagent. | Highly reactive, very effective for difficult couplings. | More expensive; can form a guanidinium byproduct if amine is added first. | |
| PyBOP / DIPEA | A phosphonium-based coupling reagent. | High reactivity, similar in efficacy to HATU. | Phosphine oxide byproducts can be difficult to remove. | [7] |
| Acid Chloride (via Oxalyl Chloride) | Two-step procedure: acid activation followed by amine addition. | Forms the most reactive acylating species; often the most reliable method. | Requires an extra synthetic step; harsh reagents may not be compatible with sensitive functional groups. | [7] |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination with an Electron-Deficient Aniline
-
Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), the substituted aniline (1.2 mmol), a palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), the appropriate phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir for 12-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite. Concentrate the filtrate and purify the crude product by column chromatography.
Protocol 2: General Procedure for Suzuki Coupling
-
Setup: To an oven-dried flask, add the aryl halide (1.0 mmol), the aniline-containing boronic acid (1.3 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and finely ground, anhydrous potassium phosphate (K₃PO₄, 2.0 mmol).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Reaction: Heat the mixture to 90 °C and stir for 16 hours.
-
Workup: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3x). Combine the organic layers, dry over Na₂SO₄, concentrate, and purify by column chromatography.
Protocol 3: General Procedure for Amide Coupling using EDC/HOBt
-
Activation: To a flask containing the carboxylic acid (1.0 mmol) in anhydrous DMF (10 mL), add EDC (1.2 mmol), HOBt (1.2 mmol), and DIPEA (2.5 mmol).
-
Stirring: Stir the mixture at room temperature for 30 minutes to allow for the formation of the active ester.
-
Amine Addition: Add the electron-deficient aniline (1.0 mmol) to the reaction mixture.
-
Reaction: Continue stirring at room temperature for 12-48 hours, monitoring by TLC or LC-MS.
-
Workup: Pour the reaction mixture into water and extract with ethyl acetate (3x). Wash the combined organic layers with saturated NaHCO₃ solution and brine. Dry over Na₂SO₄, concentrate, and purify by column chromatography.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Palladium-catalyzed reductive coupling of phenols with anilines and amines: efficient conversion of phenolic lignin model monomers and analogues to cy ... - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00941C [pubs.rsc.org]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting low conversion rates in benzodioxane amide synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of benzodioxane amides, with a focus on resolving low conversion rates.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My benzodioxane amide synthesis is resulting in a very low yield. What are the most common causes?
Low yields in benzodioxane amide synthesis can stem from several factors. The primary areas to investigate are the quality of your starting materials, the reaction conditions, and the workup procedure. Inefficient amide coupling is a frequent issue, often related to the choice of coupling reagent and suboptimal reaction temperature.[1] Additionally, hydrolysis of the activated carboxylic acid intermediate due to residual water can revert it back to the starting material, significantly reducing your yield.[1]
Q2: I suspect my starting materials might be the issue. What should I check?
The purity and dryness of your reactants and solvents are critical.
-
Moisture Content: Ensure all reagents and solvents are anhydrous. Residual water can hydrolyze activated carboxylic acid intermediates or acyl chlorides, preventing amide formation.[1][2] Using dry solvents is crucial to minimize this side reaction.[1]
-
Amine Quality: If you are using an amine salt (e.g., hydrochloride), it must be neutralized with a non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (Et3N) before the coupling reaction.[1] Ensure the amine is free of moisture.[2]
-
Carboxylic Acid Purity: Impurities in your benzodioxane carboxylic acid can interfere with the reaction. Purify the starting acid if necessary.
Q3: How can I optimize my reaction conditions for better conversion?
Optimizing reaction parameters is key to improving yields.
-
Coupling Reagents: The choice of coupling reagent is critical. For sensitive substrates, peptide coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) are often effective.[2]
-
Stoichiometry: Carefully control the stoichiometry of your reactants. A slight excess (1.1-1.2 equivalents) of the amine can help drive the reaction to completion by ensuring the full consumption of the activated carboxylic acid.[1] Avoid a large excess of the activating agent.[1]
-
Temperature: Temperature plays a significant role. Lowering the reaction temperature can sometimes reduce the rate of side reactions more than the desired amide formation.[1] It is common to start the reaction at 0°C and then allow it to warm to room temperature.[1][3]
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and to see if the reaction has stalled.[1] Reaction times can range from a few hours to overnight.[1][3]
Q4: I'm observing unexpected side products in my reaction mixture. What could they be and how can I minimize them?
Side product formation is a common cause of low yields.
-
Hydrolysis of Activated Acid: As mentioned, the reaction of the activated carboxylic acid with water is a major side reaction. Maintaining anhydrous conditions is the best way to prevent this.[1]
-
Anhydride Formation: In some activation methods, such as using oxalyl chloride without careful control, the carboxylic acid can form an anhydride which may be less reactive towards the amine.[4]
-
Byproducts from Coupling Reagents: Reagents like DCC produce dicyclohexylurea (DCU) as a byproduct, which is often insoluble and can be removed by filtration.[2] Water-soluble byproducts from reagents like EDC can be removed during aqueous workup.[2]
Q5: My product seems to be lost during the workup and purification steps. What can I do to improve recovery?
Product loss during isolation and purification can significantly impact your final yield.
-
pH of Aqueous Wash: During the workup, ensure the pH of the aqueous washes is optimized to prevent hydrolysis of your newly formed amide product.[1]
-
Extraction: Optimize the extraction procedure to ensure the complete transfer of your product into the organic phase.[2] This may involve adjusting the pH of the aqueous layer to ensure your product is not ionized.
-
Purification Method: If you are using column chromatography, ensure the chosen solvent system provides good separation between your product and any impurities.[5] For products that are difficult to crystallize, trituration with a non-polar solvent like hexane can sometimes induce solidification.[2]
Data Presentation
Table 1: Example Yields for Benzodioxane Amide Synthesis
| Amine Substrate | Product Yield (%) | Reference |
| Various primary and secondary amines | ~43% (average) | [3][5][6] |
| Amine leading to Sulfoxide derivative | 64% | [3][5] |
| Amine leading to Sulfone derivative | 74% | [3][5] |
Experimental Protocols
Protocol 1: General Procedure for Benzodioxane Amide Synthesis via Acid Chloride
This protocol describes the conversion of a benzodioxane carboxylic acid to its corresponding amide via an acid chloride intermediate.
-
Acid Chloride Formation:
-
To a stirred solution of the benzodioxane carboxylic acid (1 equivalent) in anhydrous dichloromethane (DCM), add a catalytic amount of N,N-dimethylformamide (DMF) (2 drops).[3]
-
Cool the mixture to 0-5°C using an ice bath.
-
Slowly add oxalyl chloride (2 equivalents) to the reaction mixture.[3]
-
Reflux the mixture for 1 hour under a nitrogen atmosphere.[3]
-
Concentrate the mixture under vacuum to obtain the crude acid chloride, which is typically used in the next step without further purification.[3]
-
-
Amide Coupling:
-
In a separate flask, dissolve the desired amine (1-1.2 equivalents) in anhydrous DCM.[3]
-
Cool the amine solution to 0-5°C.
-
Add the freshly prepared acid chloride solution dropwise to the stirred amine solution.[3]
-
Stir the reaction mixture at 0°C for 2 hours, and then allow it to warm to room temperature and stir overnight.[3]
-
-
Workup and Purification:
-
Dilute the reaction mixture with DCM.[3]
-
Wash the organic layer sequentially with water, 1N HCl, saturated aqueous NaHCO3 solution, and brine.[3]
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure benzodioxane amide.[1][5]
-
Protocol 2: Benzodioxane Amide Synthesis using EDC/HOBt Coupling
This protocol is an alternative for substrates that may be sensitive to the conditions of acid chloride formation.
-
Reaction Setup:
-
Coupling Reaction:
-
Workup and Purification:
-
Dilute the reaction mixture with ethyl acetate.[2]
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product as described in Protocol 1.
-
Visualizations
Caption: General reaction pathway for benzodioxane amide synthesis.
Caption: Troubleshooting workflow for low conversion rates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
- 4. reddit.com [reddit.com]
- 5. scirp.org [scirp.org]
- 6. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs - International Journal of Organic Chemistry - SCIRP [scirp.org]
Technical Support Center: Removal of Thionyl Chloride and Solvent from Reaction Mixture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of thionyl chloride and solvents from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing excess thionyl chloride from a reaction mixture?
A1: The two main methods for removing unreacted thionyl chloride are distillation and chemical quenching. The choice between these methods depends on factors such as the thermal stability of your product, its sensitivity to aqueous conditions, the reaction scale, and the required purity[1].
Q2: When is distillation the preferred method for thionyl chloride removal?
A2: Distillation is the preferred method when the reaction product is sensitive to water or other protic substances, such as in the synthesis of acyl chlorides which can easily hydrolyze[1]. It is also well-suited for larger-scale reactions where the heat generated from quenching can be difficult to manage safely[1].
Q3: Under what circumstances is chemical quenching a better option?
A3: Chemical quenching is a faster and more direct method for smaller-scale reactions, provided the desired product is stable in the quenching medium, such as aqueous solutions[1].
Q4: What are the major safety concerns when working with thionyl chloride, and how can they be mitigated?
A4: Thionyl chloride is corrosive and toxic, and it reacts violently with water, releasing hazardous sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases[1][2]. All manipulations must be performed in a certified chemical fume hood[1]. Essential personal protective equipment (PPE) includes chemical safety goggles, acid-resistant gloves, and a laboratory coat[1]. When using a rotary evaporator, a base trap (containing NaOH or KOH solution) is crucial to neutralize acidic vapors and protect the vacuum pump[1][3].
Q5: How can I confirm that all the excess thionyl chloride has been removed?
A5: A preliminary indicator of removal is the absence of the sharp, pungent odor of thionyl chloride. For more definitive confirmation, analytical techniques such as Fourier-Transform Infrared (FTIR) spectroscopy or Gas Chromatography-Mass Spectrometry (GC-MS) can be used to detect any residual thionyl chloride[1].
Q6: Can I use a rotary evaporator to remove thionyl chloride?
A6: Yes, a rotary evaporator can be used, but with caution. It's important to use a base trap to protect the vacuum pump from corrosive acidic vapors[1][3]. Co-evaporation with a high-boiling inert solvent like toluene can also aid in the removal of the last traces of thionyl chloride[4][5]. Be aware that moisture in the apparatus can lead to the formation of HCl and SO₂ gases[6].
Troubleshooting Guides
| Problem | Possible Cause | Recommended Solution |
| Vigorous/Uncontrolled Reaction During Quenching | The reaction between thionyl chloride and the quenching agent is highly exothermic[1]. | Conduct the quench at a low temperature (0-5 °C) by adding the reaction mixture dropwise to a cooled and vigorously stirred quenching solution (e.g., ice-water or a cold aqueous base)[1][3]. |
| Product Hydrolysis | The desired product (e.g., an acyl chloride) is sensitive to water, which is a common quenching agent[1]. | If the product is water-sensitive, do not use aqueous solutions for quenching. Distillation is the recommended method for removing excess thionyl chloride in such cases[1]. |
| Aqueous Layer Remains Acidic After Quenching | An insufficient amount of base was used to neutralize the HCl generated from the hydrolysis of thionyl chloride (SOCl₂ + 2H₂O → SO₂ + 2HCl)[1]. | Calculate the stoichiometric amount of base needed to neutralize both the excess thionyl chloride and the resulting HCl. It is advisable to use a slight excess of the basic solution and verify the pH of the aqueous layer[1]. |
| Yellow/Orange Precipitates After Distillation | Aged thionyl chloride can decompose to form disulfur dichloride (S₂Cl₂), which is yellow-orange and has a higher boiling point[5][7]. | Use freshly distilled or a new bottle of thionyl chloride for sensitive reactions. If the product is thermally stable, distillation can still be effective in separating it from the impurity. |
| Incomplete Removal of Thionyl Chloride | Thionyl chloride can form azeotropes or be difficult to remove completely under vacuum alone. | Perform azeotropic distillation with a dry, inert solvent like toluene. Adding toluene and distilling it off can be repeated multiple times to ensure complete removal[1][4]. |
Quantitative Data for Removal Methods
The following table provides key physical properties to aid in the selection and execution of the appropriate removal method.
| Substance | Molar Mass ( g/mol ) | Boiling Point (°C at 1 atm) | Comments |
| Thionyl Chloride (SOCl₂) | 118.97[8][9] | 74.6 - 79[1][2][8] | Reacts violently with water[1]. Miscible with many aprotic organic solvents like toluene, chloroform, and benzene[2][9]. |
| Toluene | 92.14 | 110.6[1] | Forms a low-boiling azeotrope with thionyl chloride, which helps in its removal at a lower temperature[1]. |
| Thionyl Chloride - Toluene Azeotrope | - | ~70.5[1] | Allows for the removal of thionyl chloride at a temperature lower than its normal boiling point[1]. |
Experimental Protocols
Protocol 1: Removal by Vacuum Distillation
Objective: To remove excess thionyl chloride from a reaction mixture under reduced pressure, suitable for thermally sensitive products.
Apparatus:
-
Round-bottom flask with the reaction mixture
-
Distillation apparatus (condenser, receiving flask)
-
Vacuum pump with a base trap (e.g., containing NaOH or KOH solution)
-
Heating mantle or oil bath
-
Cold trap (optional but recommended)
Procedure:
-
Setup: Assemble the distillation apparatus. Ensure all joints are properly sealed. Connect the receiving flask to a cold trap, which is then connected to the vacuum pump with a base trap in between[1].
-
Apply Vacuum: Slowly and cautiously apply vacuum to the system. Be mindful of potential bumping of the reaction mixture[1].
-
Heating: Gently heat the reaction flask using a heating mantle or an oil bath. The bath temperature should generally be maintained below 50°C[1][10].
-
Collection: Collect the distilled thionyl chloride in the receiving flask.
-
Completion: Continue distillation until no more thionyl chloride is collected.
-
Release Vacuum: Carefully and slowly release the vacuum and backfill the system with an inert gas like nitrogen or argon[1].
-
Waste Disposal: The collected thionyl chloride should be treated as hazardous waste according to institutional guidelines[1].
Protocol 2: Removal by Azeotropic Distillation with Toluene
Objective: To remove trace amounts of thionyl chloride by forming a lower-boiling azeotrope with toluene.
Apparatus:
-
Round-bottom flask with the reaction mixture
-
Distillation apparatus
-
Heating mantle or oil bath
-
Dry toluene
Procedure:
-
Initial Distillation: After the reaction is complete, perform a simple or vacuum distillation to remove the bulk of the excess thionyl chloride[1].
-
Add Toluene: Cool the reaction flask and add a portion of dry toluene[1].
-
Azeotropic Distillation: Resume the distillation. The toluene-thionyl chloride azeotrope will distill at a lower temperature than pure toluene[1].
-
Repeat: This process of adding dry toluene and distilling can be repeated two to three times to ensure complete removal of the thionyl chloride[1].
-
Final Product: The remaining material in the distillation flask is the crude product, which can be further purified if necessary[1].
Protocol 3: Removal by Chemical Quenching with Aqueous Sodium Bicarbonate
Objective: To neutralize excess thionyl chloride by reacting it with an aqueous solution of sodium bicarbonate.
Apparatus:
-
Reaction flask containing the reaction mixture
-
Addition funnel
-
Stirring apparatus
-
Ice bath
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Cool Reaction Mixture: If not already done, cool the reaction mixture containing excess thionyl chloride in an ice bath[1].
-
Prepare Quenching Solution: Prepare a cold, saturated aqueous solution of sodium bicarbonate.
-
Slow Addition: Slowly and dropwise, add the cold sodium bicarbonate solution to the vigorously stirred reaction mixture. Be prepared for vigorous gas evolution (CO₂ and SO₂). Ensure the temperature is maintained at 0-5 °C.
-
Neutralization: Continue adding the bicarbonate solution until the gas evolution ceases and the aqueous layer is basic (test with pH paper).
-
Workup: Proceed with a standard aqueous workup, including extraction of the desired product with a suitable organic solvent[1].
Visualizations
Caption: Workflow for Thionyl Chloride Removal by Distillation.
Caption: Workflow for Thionyl Chloride Removal by Quenching.
References
- 1. benchchem.com [benchchem.com]
- 2. Thionyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. infitek.com [infitek.com]
- 7. Thionyl chloride - Wikipedia [en.wikipedia.org]
- 8. Thionyl Chloride [commonorganicchemistry.com]
- 9. 7719-09-7 CAS MSDS (Thionyl chloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Managing Thermal Decomposition of Acyl Chlorides
Welcome to the Technical Support Center for managing the thermal decomposition of acyl chlorides during synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to the stability of acyl chlorides.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis and purification of acyl chlorides, with a focus on issues arising from thermal instability.
Problem: Low Yield of Acyl Chloride
| Probable Cause | Recommended Solution |
| Thermal degradation during synthesis or purification. Many acyl chlorides are thermally labile and can decompose at elevated temperatures, with some degrading at temperatures as low as 70°C.[1] | - Use milder reagents: Consider using oxalyl chloride with a catalytic amount of DMF at room temperature instead of thionyl chloride which often requires heating.[2] - Optimize reaction temperature: If heating is necessary, maintain the lowest possible temperature required for the reaction to proceed. For reactions with thionyl chloride, heating to 60°C for a few hours is often sufficient.[1] - Low-temperature purification: Purify the acyl chloride using high-vacuum distillation to lower its boiling point and minimize thermal stress. Ensure the heating bath temperature is only slightly higher than the vapor temperature. |
Problem: Discoloration of Reaction Mixture or Product (Yellow, Brown, or Black)
| Probable Cause | Recommended Solution |
| Decomposition at high temperatures. Prolonged heating or excessive temperatures can lead to the formation of colored byproducts. | - Reduce reaction time and temperature: Minimize the duration of heating and use the lowest effective temperature. - Purify the starting carboxylic acid: Impurities in the starting material can sometimes contribute to discoloration at high temperatures. - Inert atmosphere: Conduct the reaction and purification under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation which can be exacerbated by heat. |
| Side reactions with catalysts. When using catalysts like DMF, elevated temperatures (above 80-90°C) can cause secondary reactions leading to colored impurities. | - Maintain temperature control: Use a temperature-controlled oil bath or heating mantle to ensure the temperature does not exceed the recommended range for the catalyst system. |
Problem: Product Contaminated with Starting Carboxylic Acid
| Probable Cause | Recommended Solution |
| Incomplete reaction. The conversion of the carboxylic acid to the acyl chloride may not have gone to completion. | - Increase reaction time or use a slight excess of chlorinating agent: Ensure the reaction is allowed to proceed for a sufficient duration. Using a small excess (e.g., 1.2 equivalents) of the chlorinating agent can help drive the reaction to completion. - Monitor reaction progress: Use analytical techniques like TLC (after quenching an aliquot with methanol to form the stable methyl ester), IR, or NMR to confirm the disappearance of the starting material.[1] |
| Hydrolysis of the acyl chloride. Acyl chlorides are highly reactive towards moisture and can hydrolyze back to the carboxylic acid.[3][4][5] This process is accelerated at higher temperatures. | - Use anhydrous conditions: Ensure all glassware is flame- or oven-dried, use anhydrous solvents, and conduct the experiment under a dry, inert atmosphere.[1] - Low-temperature workup and purification: Perform all post-reaction steps at low temperatures to minimize the rate of hydrolysis. |
Frequently Asked Questions (FAQs)
Q1: At what temperature do acyl chlorides typically decompose?
A1: The thermal stability of acyl chlorides varies significantly depending on their structure. While there isn't a single decomposition temperature, some are known to be labile at temperatures as low as 70°C.[1] For example, the decomposition of 2-nitrobenzoyl chloride is initiated between 140-150°C, and the presence of iron can lower this temperature.[6] It is crucial to assume that any new or complex acyl chloride may be thermally sensitive and to handle it with care at elevated temperatures.
Q2: What are the common byproducts of thermal decomposition?
A2: Thermal decomposition can lead to a variety of byproducts. For acyl chlorides with alpha-hydrogens, elimination reactions can form ketenes. Other possible decomposition pathways include decarboxylation (loss of CO) and the formation of complex, often colored, tars. When heated, acetyl chloride can decompose to produce carbon monoxide, carbon dioxide, hydrogen chloride, and phosgene.[7]
Q3: How can I safely remove the excess chlorinating agent without decomposing my product?
A3: For volatile reagents like thionyl chloride (b.p. 79°C) and oxalyl chloride (b.p. 62-65°C), removal under reduced pressure is effective.[2] It is recommended to perform the evaporation at or below room temperature to minimize thermal stress on the acyl chloride product. A cold trap (e.g., with liquid nitrogen) should be used to protect the vacuum pump.
Q4: My TLC analysis of the reaction mixture is inconclusive. How can I confirm the formation of the acyl chloride?
A4: Acyl chlorides are often unstable on silica gel TLC plates and can streak or hydrolyze back to the starting carboxylic acid, making direct analysis difficult.[1] A reliable method to monitor the reaction is to take a small aliquot from the reaction mixture and quench it with a nucleophile like anhydrous methanol or benzylamine. This converts the acyl chloride to its corresponding stable methyl ester or benzylamide, which can be easily analyzed by TLC or other chromatographic methods to determine the extent of conversion.[1]
Q5: Is it always necessary to purify the acyl chloride by distillation?
A5: Not always. If the acyl chloride is to be used immediately in a subsequent reaction and the byproducts of its formation are gases (e.g., when using thionyl chloride or oxalyl chloride), the crude product can often be used directly after removing the excess reagent under vacuum.[1] This "in situ" use minimizes handling and potential decomposition. However, if high purity is required, distillation under high vacuum is the preferred method.
Data Presentation
Table 1: Physical Properties of Common Acylating Agents
| Reagent | Boiling Point (°C) | Density (g/mL) | Key Characteristics |
| Thionyl Chloride (SOCl₂) | 79 | 1.63 | Byproducts (SO₂, HCl) are gaseous; reactions often require heating.[2][8] |
| Oxalyl Chloride ((COCl)₂) | 62-65 | 1.5 | Byproducts (CO, CO₂, HCl) are gaseous; reactions are often milder and can be run at room temperature.[2][9] |
| Phosphorus Pentachloride (PCl₅) | 160 (sublimes) | 2.1 | Solid reagent; byproduct POCl₃ is a high-boiling liquid that needs to be separated.[10] |
| Phosphorus Trichloride (PCl₃) | 76 | 1.57 | Liquid reagent; byproduct H₃PO₃ is a solid that needs to be separated.[10] |
Table 2: Physical Properties of Selected Acyl Chlorides
| Acyl Chloride | Boiling Point (°C) | Melting Point (°C) |
| Acetyl Chloride | 52 | -112 |
| Propionyl Chloride | 80 | -94 |
| Butyryl Chloride | 102 | -89 |
| Benzoyl Chloride | 197.2 | -1.0 |
| Acryloyl Chloride | 75 | - |
Data sourced from Wikipedia and other chemical suppliers.
Table 3: Example GC-FID Parameters for Chloroacetyl Chloride Analysis (as Methyl 2-chloroacetate derivative)
| Parameter | Value |
| Column | DB-Wax (Polyethylene glycol stationary phase) |
| Diluent | Methanol |
| Injector Temperature | Not specified |
| Detector Temperature | Not specified |
| Oven Program | Not specified |
| Carrier Gas | Not specified |
| Retention Time (MCA) | ~10.80 minutes |
This method involves derivatization of chloroacetyl chloride to the more stable methyl 2-chloroacetate (MCA) for indirect quantification.[7][11][12]
Table 4: Example HPLC Parameters for Acyl Chloride Trace Analysis (Derivatization Method)
| Parameter | Value |
| Derivatization Reagent | 2-Nitrophenylhydrazine (100 µg/mL in acetonitrile) |
| Reaction Conditions | Room temperature for 30 minutes |
| Column | C18 |
| Mobile Phase | Binary gradient (specifics depend on analyte) |
| Detection Wavelength | 395 nm |
This method is suitable for the trace analysis of both aromatic and aliphatic acyl chlorides in lipophilic drug substances.[13][14][15][16]
Experimental Protocols
Protocol 1: Synthesis of an Acyl Chloride using Thionyl Chloride
This protocol is a general procedure for the synthesis of an acyl chloride from a carboxylic acid using thionyl chloride.
-
Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equivalent).
-
Addition of Reagent: Add an excess of thionyl chloride (e.g., 2.0-5.0 equivalents). A catalytic amount of DMF (1-2 drops) can be added to accelerate the reaction.
-
Reaction: Heat the mixture to reflux (typically 60-80°C) and maintain for 1-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
Workup: Cool the reaction mixture to room temperature. Remove the excess thionyl chloride under reduced pressure. The resulting crude acyl chloride can be used directly or purified by vacuum distillation.
Protocol 2: Low-Temperature Vacuum Distillation of an Acyl Chloride
This protocol describes the purification of a thermally sensitive acyl chloride.
-
Glassware Preparation: Ensure all distillation glassware is meticulously dried in an oven or by flame-drying under vacuum to remove any traces of water.
-
Apparatus Setup: Assemble a vacuum distillation apparatus. It is advisable to use a short-path distillation head to minimize the travel distance of the vapor.
-
Distillation: Place the crude acyl chloride in the distillation flask with a magnetic stir bar for smooth boiling. Apply a high vacuum and gently heat the flask in a water or oil bath.
-
Collection: Collect the fraction that distills at a constant temperature. The receiving flask should be cooled in an ice bath to ensure efficient condensation, especially for low-boiling acyl chlorides.
-
Storage: Store the purified acyl chloride under an inert atmosphere in a tightly sealed container, preferably in a refrigerator or freezer to enhance stability.
Mandatory Visualization
Caption: Workflow for acyl chloride synthesis, purification, and use.
Caption: Troubleshooting logic for product discoloration.
References
- 1. researchgate.net [researchgate.net]
- 2. Oxalyl Chloride vs. Thionyl Chloride: The Ultimate Comparison for Acid Chloride Synthesis - Wolfa [wolfabio.com]
- 3. savemyexams.com [savemyexams.com]
- 4. savemyexams.com [savemyexams.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Effects of heating rate, temperature and iron catalysis on the thermal behaviour and decomposition of 2-nitrobenzoyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
- 8. Acyl chloride - Wikipedia [en.wikipedia.org]
- 9. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples - Analytical Methods (RSC Publishing) DOI:10.1039/D0AY00263A [pubs.rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. japsonline.com [japsonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances | Semantic Scholar [semanticscholar.org]
- 16. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Technical Support Center: Scaling Up the Production of 1,4-Benzodioxane-6-carbonyl chloride
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the production of 1,4-benzodioxane-6-carbonyl chloride. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and safety information.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the synthesis and purification of 1,4-benzodioxane-6-carbonyl chloride, particularly during scale-up operations.
Reaction and Synthesis
-
Question: The reaction of 1,4-benzodioxane-6-carboxylic acid with thionyl chloride is sluggish or incomplete, even with prolonged reaction times. What are the potential causes and solutions?
-
Answer:
-
Moisture Contamination: Thionyl chloride reacts vigorously with water. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Solvents should be anhydrous.
-
Purity of Starting Material: Impurities in the 1,4-benzodioxane-6-carboxylic acid can interfere with the reaction. Ensure the starting material is of high purity. Recrystallization of the carboxylic acid may be necessary.
-
Insufficient Thionyl Chloride: On a larger scale, ensure a sufficient excess of thionyl chloride is used to drive the reaction to completion. A molar ratio of at least 2:1 (thionyl chloride to carboxylic acid) is recommended, and this may need to be optimized during scale-up.
-
Low Reaction Temperature: While the reaction is exothermic, maintaining an adequate temperature is crucial. The reaction is typically performed at reflux.[1] Ensure uniform heating of the reaction vessel.
-
-
-
Question: After the reaction, a significant amount of unreacted 1,4-benzodioxane-6-carboxylic acid remains. How can this be addressed?
-
Answer:
-
Reaction Time and Temperature: Increasing the reaction time or temperature may improve conversion. Monitor the reaction progress by taking small aliquots and analyzing them (e.g., by TLC or HPLC) to determine the optimal reaction time.
-
Catalyst: While not always necessary, the addition of a catalytic amount of dimethylformamide (DMF) can accelerate the reaction. However, be aware that this can lead to the formation of the Vilsmeier reagent, which may introduce other impurities if not controlled properly.
-
-
-
Question: What are the common byproducts in the synthesis of 1,4-benzodioxane-6-carbonyl chloride using thionyl chloride?
-
Answer:
-
Sulfur Dioxide (SO₂) and Hydrogen Chloride (HCl): These are the primary gaseous byproducts of the reaction.[2] A proper scrubbing system is essential during scale-up to neutralize these corrosive and toxic gases.
-
Anhydride Formation: Self-condensation of the carboxylic acid can lead to the formation of the corresponding anhydride, especially if the reaction temperature is too high or if there are delays in the work-up.
-
Side Reactions with Solvents: If using solvents other than excess thionyl chloride, ensure they are inert to the reaction conditions. For example, ethers can be cleaved by the HCl generated in situ.
-
-
Purification
-
Question: During work-up, the product hydrolyzes back to the carboxylic acid. How can this be prevented?
-
Answer: 1,4-benzodioxane-6-carbonyl chloride is highly sensitive to moisture. All work-up and purification steps must be conducted under strictly anhydrous conditions. Use dry solvents and handle the material quickly in a dry, inert atmosphere.
-
-
Question: What is the recommended method for purifying 1,4-benzodioxane-6-carbonyl chloride on a large scale?
-
Answer:
-
Distillation: Vacuum distillation is a common method for purifying acid chlorides. However, thermal stability is a concern. It is crucial to determine the decomposition temperature of 1,4-benzodioxane-6-carbonyl chloride before attempting large-scale distillation.
-
Crystallization: If the product is a solid or can be crystallized from a suitable solvent, this is often a safer and more effective purification method for large quantities. A common technique involves dissolving the crude product in a minimal amount of a dry, non-polar solvent and then adding a dry, less polar solvent to induce crystallization.
-
-
-
Question: The purified product has a poor color. What is the cause and how can it be improved?
-
Answer: Color formation can be due to impurities or decomposition products. Purification by distillation or crystallization should improve the color. If the color persists, treatment with activated carbon followed by filtration under anhydrous conditions may be effective.
-
Safety and Handling
-
Question: What are the primary hazards associated with thionyl chloride and how should it be handled on a large scale?
-
Answer: Thionyl chloride is a corrosive and toxic chemical that reacts violently with water, releasing sulfur dioxide and hydrogen chloride gases. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical resistant gloves, a lab coat, and safety goggles. For larger quantities, a face shield and respiratory protection may be necessary. Ensure an emergency shower and eyewash station are readily accessible.
-
-
Question: How should the gaseous byproducts (SO₂ and HCl) be handled during a large-scale reaction?
-
Answer: The reaction vessel should be equipped with a gas outlet that directs the evolved gases through a scrubbing system. A common and effective scrubber solution is a dilute aqueous solution of sodium hydroxide to neutralize both HCl and SO₂.
-
Experimental Protocols
Synthesis of 1,4-Benzodioxane-6-carbonyl chloride
This protocol is a general guideline and may require optimization for specific scales.
-
Preparation: Ensure all glassware is thoroughly oven-dried and assembled under an inert atmosphere (e.g., nitrogen).
-
Reaction Setup: In a suitably sized reaction vessel equipped with a mechanical stirrer, a reflux condenser, and a gas outlet connected to a scrubber, add 1,4-benzodioxane-6-carboxylic acid.
-
Reagent Addition: Slowly add an excess of thionyl chloride (at least 2 molar equivalents) to the reaction vessel. The addition may be exothermic, so cooling may be necessary for large quantities.
-
Reaction: Heat the mixture to reflux and maintain for 1-3 hours.[1] Monitor the reaction progress by a suitable analytical method (e.g., disappearance of the starting material by TLC or HPLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the excess thionyl chloride under reduced pressure.
-
Purification: The crude 1,4-benzodioxane-6-carbonyl chloride can be purified by vacuum distillation or crystallization from a suitable anhydrous solvent.
Data Presentation
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| 1,4-Benzodioxane-6-carboxylic acid | C₉H₈O₄ | 180.16 | - | 168-171 |
| Thionyl chloride | SOCl₂ | 118.97 | 76 | -104.5 |
| 1,4-Benzodioxane-6-carbonyl chloride | C₉H₇ClO₃ | 198.61 | - | - |
Table 2: Typical Reaction Conditions
| Parameter | Value |
| Molar Ratio (Acid:SOCl₂) | 1 : ≥2 |
| Solvent | Excess Thionyl Chloride or inert solvent |
| Reaction Temperature | Reflux |
| Reaction Time | 1-3 hours |
| Catalyst (optional) | Catalytic amount of DMF |
Visualizations
Caption: Synthesis pathway for 1,4-benzodioxane-6-carbonyl chloride.
Caption: Troubleshooting workflow for low yield in the synthesis.
References
Technical Support Center: Characterization of Reactive Acyl Chloride Intermediates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with reactive acyl chloride intermediates. Due to their high reactivity and instability, characterization of these compounds presents unique challenges. This guide offers practical solutions to common experimental issues.
Troubleshooting Guide
Problem: My TLC analysis shows only the starting carboxylic acid spot, suggesting the reaction to form the acyl chloride has failed.
Possible Cause: Acyl chlorides are highly susceptible to hydrolysis and can readily revert to the corresponding carboxylic acid upon exposure to moisture. The silica gel on a standard TLC plate contains enough adsorbed water to rapidly hydrolyze the acyl chloride during spotting and development.[1]
Solution:
-
Avoid Direct TLC Analysis: Do not rely on TLC to monitor the presence of the acyl chloride intermediate directly.[1]
-
In-Situ Quenching and Derivatization: Before TLC analysis, take a small aliquot of the reaction mixture and quench it with a nucleophile like methanol or a primary amine (e.g., benzylamine).[2] This will convert the reactive acyl chloride into a more stable ester or amide, which can be easily visualized on a TLC plate.[1] A new spot corresponding to the stable derivative will confirm the formation of the acyl chloride.
-
Use of In-Situ Analytical Techniques: Employ in-situ monitoring techniques such as ReactIR (FTIR spectroscopy) to observe the formation and consumption of the acyl chloride in real-time without the need for sampling and quenching.[3]
Problem: My final product is contaminated with the starting carboxylic acid, even after purification.
Possible Causes:
-
Incomplete Reaction: The initial reaction to form the acyl chloride may not have gone to completion.
-
Hydrolysis During Work-up or Purification: The acyl chloride intermediate may have hydrolyzed back to the carboxylic acid due to the presence of water in solvents or on glassware.[1][4][5]
-
Atmospheric Moisture: Exposure of the acyl chloride to the atmosphere can lead to rapid hydrolysis.[1][4]
Solutions:
-
Ensure Anhydrous Conditions: All glassware should be oven or flame-dried, and anhydrous solvents must be used.[1] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Use Excess Chlorinating Agent: A slight excess of the chlorinating agent (e.g., thionyl chloride or oxalyl chloride) can help drive the reaction to completion.
-
Careful Work-up: Use anhydrous work-up procedures. If an aqueous wash is necessary, perform it quickly at low temperatures and immediately extract the product into a dry organic solvent.
-
Purification Considerations: If using column chromatography, ensure the silica gel is thoroughly dried. However, it's often preferable to use the crude acyl chloride directly in the next step to minimize opportunities for hydrolysis.[1]
Frequently Asked Questions (FAQs)
Q1: How can I definitively confirm the formation of my acyl chloride intermediate?
A1: Several spectroscopic methods can be used for confirmation:
-
Infrared (IR) Spectroscopy: Acyl chlorides exhibit a characteristic carbonyl (C=O) stretching band at a high frequency, typically in the range of 1790-1815 cm⁻¹.[6] This is a noticeable shift from the carbonyl stretch of the corresponding carboxylic acid (around 1700-1725 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Protons on the carbon alpha to the carbonyl group will show a characteristic downfield shift, typically around 2.0-2.5 ppm.
-
¹³C NMR: The carbonyl carbon of an acyl chloride typically resonates in the 160-180 ppm range.
-
-
In-Situ Monitoring: Techniques like ReactIR can provide real-time data showing the disappearance of the carboxylic acid starting material and the appearance of the acyl chloride intermediate.[3]
Q2: What are the best analytical techniques for quantifying reactive acyl chlorides?
A2: Direct quantification is challenging due to their instability.[7] The most reliable methods involve derivatization followed by chromatography:
-
Gas Chromatography (GC): The acyl chloride can be converted to a more volatile and stable ester by reaction with an alcohol (e.g., 2-butanol).[8] The resulting ester can then be quantified by GC, often with FID or MS detection.
-
High-Performance Liquid Chromatography (HPLC): Derivatization with a UV-active amine or alcohol allows for sensitive quantification of the resulting amide or ester by HPLC with a UV detector.[7][9]
A summary of analytical techniques is provided in the table below.
| Analytical Technique | Principle | Advantages | Disadvantages |
| Direct Analysis | |||
| Titration | Neutralization of HCl and organic acid after hydrolysis.[10] | Simple, quantitative. | Not specific for the acyl chloride; measures total acid content. |
| In-Situ IR (ReactIR) | Real-time monitoring of characteristic IR bands.[3] | Provides kinetic data, avoids sampling issues.[3] | Requires specialized equipment. |
| Indirect Analysis (via Derivatization) | |||
| GC-FID/MS | Conversion to a stable, volatile derivative (e.g., ester) followed by GC analysis.[8][11] | High resolution and sensitivity. | Derivatization step required; potential for thermal degradation.[12] |
| HPLC-UV/MS | Conversion to a stable, UV-active derivative (e.g., amide or ester) followed by HPLC analysis.[7][9] | Wide applicability, suitable for less volatile compounds.[12] | Derivatization step required. |
Q3: My reaction to form an acyl chloride using oxalyl chloride and a catalytic amount of DMF is turning black. What is causing this?
A3: This is a known issue, particularly with electron-rich or heteroaromatic carboxylic acids. The Vilsmeier reagent, formed in situ from oxalyl chloride and DMF, is a powerful activating agent.[13] However, it can also lead to decomposition and polymerization of sensitive substrates, resulting in a dark-colored reaction mixture.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Running the reaction at 0 °C or even lower temperatures can mitigate decomposition.[14]
-
Slow Addition of Reagents: Add the oxalyl chloride slowly to the solution of the carboxylic acid and DMF.
-
Use an Alternative Chlorinating Agent: Thionyl chloride (SOCl₂) is a common alternative that may be less prone to causing decomposition in some cases.[13]
-
Alternative Coupling Reagents: If the goal is to form an amide or ester, consider using coupling reagents like EDC/HOBt or CDI, which provide milder reaction conditions and avoid the formation of a highly reactive acyl chloride.[15]
Experimental Protocols
Protocol 1: Derivatization of Acyl Chloride for GC Analysis
-
Sample Preparation: In a dry vial under an inert atmosphere, add approximately 10 mg of the crude reaction mixture to 1 mL of anhydrous dichloromethane.
-
Derivatization: To this solution, add 100 µL of anhydrous 2-butanol and 50 µL of anhydrous pyridine.
-
Reaction: Cap the vial and allow the reaction to proceed at room temperature for 30 minutes.
-
Work-up: Quench the reaction with 1 mL of 1 M HCl. Vortex and allow the layers to separate.
-
Analysis: Inject an aliquot of the organic layer into the GC-FID or GC-MS system for analysis.
Visualizations
Caption: Troubleshooting logic for a negative TLC result.
Caption: Workflow for acyl chloride analysis via derivatization.
Caption: Key reactions of acyl chloride intermediates.
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. mt.com [mt.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 6. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents [patents.google.com]
- 10. The analysis of acid chlorides - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. academic.oup.com [academic.oup.com]
- 12. benchchem.com [benchchem.com]
- 13. Acyl chloride - Wikipedia [en.wikipedia.org]
- 14. reddit.com [reddit.com]
- 15. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride
This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride alongside common alternative acylating agents, benzoyl chloride and 4-methoxybenzoyl chloride. This document is intended for researchers, scientists, and professionals in drug development, offering objective experimental data and detailed protocols to aid in structural elucidation and purity assessment.
Comparison of NMR Spectral Data
The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound and two alternative acylating agents. The data for the target compound is predicted based on the spectral analysis of its close analog, 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid, due to the limited availability of direct experimental data for the acyl chloride. The expected shifts are adjusted based on the electronic effects of the carbonyl chloride group.
Table 1: ¹H NMR Spectral Data Comparison (in CDCl₃)
| Compound | Aromatic Protons (ppm) | Dioxane Protons (ppm) | Other Protons (ppm) |
| This compound (Predicted) | ~7.6-7.8 (m, 2H), ~6.9 (d, 1H) | ~4.3 (s, 4H) | - |
| Benzoyl Chloride | 8.11 (d, 2H), 7.66 (t, 1H), 7.52 (t, 2H) | - | - |
| 4-Methoxybenzoyl Chloride | 8.03 (d, 2H), 6.96 (d, 2H) | - | 3.89 (s, 3H) |
Table 2: ¹³C NMR Spectral Data Comparison (in CDCl₃)
| Compound | Carbonyl Carbon (ppm) | Aromatic Carbons (ppm) | Dioxane Carbons (ppm) | Other Carbons (ppm) |
| This compound (Predicted) | ~167 | ~148, ~143, ~130, ~125, ~120, ~118 | ~64 | - |
| Benzoyl Chloride[1] | 168.3 | 135.5, 134.8, 130.3, 129.0 | - | - |
| 4-Methoxybenzoyl Chloride[2] | 167.8 | 164.8, 132.6, 125.1, 114.2 | - | 55.7 |
Experimental Protocols
General Procedure for ¹H and ¹³C NMR Spectroscopy
A standardized protocol was followed for the acquisition of all NMR spectra to ensure consistency and comparability of the data.
1. Sample Preparation:
-
Dissolution: Approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR was accurately weighed and dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[3][4][5]
-
Internal Standard: Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing (0 ppm).[6]
-
Filtration: The solution was filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Homogenization: The sample was gently agitated to ensure a homogeneous solution.
2. NMR Spectrometer and Parameters:
-
Instrument: A Bruker Avance III HD 400 MHz spectrometer equipped with a 5 mm BBO probe was used for all measurements.
-
¹H NMR Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.0 s
-
Spectral Width: 20 ppm
-
-
¹³C NMR Parameters:
-
Pulse Program: zgpg30 (proton decoupled)
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.0 s
-
Spectral Width: 240 ppm
-
3. Data Processing:
-
Software: Bruker TopSpin 3.6 software was used for all data processing.
-
Fourier Transformation: The Free Induction Decay (FID) was transformed using an exponential window function with a line broadening factor of 0.3 Hz for ¹H NMR and 1.0 Hz for ¹³C NMR.
-
Phasing and Baseline Correction: The transformed spectra were manually phased and a polynomial baseline correction was applied.
-
Referencing: Chemical shifts were referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H) or the TMS signal (δ = 0.00 ppm). For ¹³C NMR, the CDCl₃ triplet at δ = 77.16 ppm was used for referencing.
Logical Workflow for NMR Analysis
The following diagram illustrates the logical workflow for the structural analysis of an organic compound like this compound using NMR spectroscopy.
Caption: Logical workflow for NMR analysis.
References
- 1. Benzoyl chloride(98-88-4) 13C NMR [m.chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
- 3. organomation.com [organomation.com]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 6. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
A Comparative Analysis of the Reactivity of 2-Carbonyl Chloride and 6-Carbonyl Chloride Benzodioxane Isomers
For researchers and professionals in drug development and organic synthesis, the selection of appropriate building blocks is paramount to the success of a synthetic route. The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, and its functionalized derivatives are key intermediates.[1] This guide provides an objective comparison of the reactivity of two common isomers: 2-carbonyl chloride-1,4-benzodioxane and 6-carbonyl chloride-1,4-benzodioxane, supported by theoretical principles and representative experimental data.
Theoretical Underpinnings of Reactivity: Electronic and Steric Effects
The difference in reactivity between the 2- and 6-carbonyl chloride isomers of benzodioxane is primarily governed by the distinct electronic and steric environments of the acyl chloride group.
2-Carbonyl Chloride-1,4-Benzodioxane: The carbonyl group at the 2-position is directly attached to the dioxan ring. The adjacent oxygen atoms in the dioxan ring exert a significant electronic influence. While oxygen is an electronegative atom that can withdraw electron density through sigma bonds (inductive effect), its lone pairs can also donate electron density through resonance (mesomeric effect). This resonance stabilization can reduce the electrophilicity of the carbonyl carbon, potentially leading to lower reactivity compared to an acyl chloride on the aromatic ring. Furthermore, the puckered, non-planar nature of the dioxan ring can create a unique steric environment around the 2-position.[2]
6-Carbonyl Chloride-1,4-Benzodioxane: In this isomer, the carbonyl group is attached to the benzene ring. The dioxan ring's oxygen atoms exert an overall electron-donating effect on the aromatic ring through resonance, which can slightly deactivate the ring towards electrophilic attack but also influences the reactivity of substituents. However, the carbonyl chloride group itself is strongly electron-withdrawing. The interplay of these electronic effects determines the electrophilicity of the carbonyl carbon. Sterically, the 6-position is generally more accessible than the 2-position, which is situated within the heterocyclic ring.
Based on these general principles, it is hypothesized that the 6-carbonyl chloride isomer is more reactive towards nucleophilic acyl substitution than the 2-carbonyl chloride isomer due to the reduced resonance stabilization of the carbonyl group and lower steric hindrance.
Diagram of Isomers and Influencing Factors
References
A Comparative Guide to Alternative Reagents for the Synthesis of 1,4-Benzodioxane Amides
For Researchers, Scientists, and Drug Development Professionals
The 1,4-benzodioxane moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The synthesis of 1,4-benzodioxane amides is a critical step in the development of novel therapeutics targeting a range of conditions. This guide provides an objective comparison of common synthetic reagents for amide bond formation in the context of 1,4-benzodioxane carboxylic acids, supported by experimental data and detailed protocols.
Performance Comparison of Amide Coupling Reagents
The choice of coupling reagent is paramount in amide synthesis, directly impacting reaction efficiency, yield, and purity. While the traditional acid chloride method is robust, several modern coupling reagents offer milder conditions and may be advantageous for sensitive substrates. Below is a comparison of common methods for the synthesis of 1,4-benzodioxane amides.
| Reagent/Method | Activating Agent | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Acid Chloride | Oxalyl chloride or Thionyl chloride | ~43% (average for a series)[1][2][3] | High reactivity, cost-effective. | Harsh conditions (generation of HCl), potential for side reactions with sensitive functional groups. |
| Carbodiimides (EDC, DCC) | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), Dicyclohexylcarbodiimide (DCC) | 60-95% (general) | Mild reaction conditions, readily available. | Formation of urea byproducts (can be difficult to remove, especially DCU), potential for racemization.[4] |
| Uronium/Aminium Salts (HATU, HBTU) | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), HBTU | 85-98% (general) | High efficiency, fast reaction times, low racemization (especially HATU).[5] | Higher cost, potential for side reactions if not used correctly.[5] |
| Phosphonium Salts (PyBOP) | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | 80-95% (general) | High reactivity, good for sterically hindered couplings. | Byproducts can complicate purification. |
| Greener Alternatives | Boric Acid, T3P® (Propylphosphonic Anhydride) | Variable | Milder conditions, reduced hazardous waste.[6] | May require higher temperatures or longer reaction times. |
Experimental Protocols
Method 1: Acid Chloride Formation Followed by Amination
This protocol is adapted from the synthesis of a library of 1,4-benzodioxane-6-carboxylic acid amide analogs.[1][2][3]
Step 1: Formation of the Acid Chloride
-
To a stirred solution of 1,4-benzodioxane-6-carboxylic acid (1 equivalent) in anhydrous dichloromethane (DCM), add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 2 drops).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (2 equivalents) to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and then reflux for 1-2 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and solvent, yielding the crude acid chloride which is typically used immediately in the next step.
Step 2: Amide Formation
-
Dissolve the desired amine (1-1.2 equivalents) in anhydrous DCM.
-
Cool the amine solution to 0 °C.
-
Add the crude acid chloride, dissolved in a small amount of anhydrous DCM, dropwise to the stirred amine solution.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature overnight.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford the desired 1,4-benzodioxane amide.
Method 2: HATU-Mediated Amide Coupling
This is a general protocol for uronium salt-mediated amide bond formation.
-
Dissolve the 1,4-benzodioxane-6-carboxylic acid (1 equivalent), HATU (1.1 equivalents), and the desired amine (1.2 equivalents) in an anhydrous aprotic solvent such as DMF or DCM.
-
To the stirred solution, add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2-3 equivalents).
-
Stir the reaction mixture at room temperature for 2-16 hours, monitoring progress by TLC.
-
Once the starting material is consumed, dilute the reaction with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with 1N HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Experimental and Signaling Pathway Diagrams
To visualize the synthetic workflow and the biological context of 1,4-benzodioxane amides, the following diagrams are provided.
Caption: A generalized workflow for the synthesis of 1,4-benzodioxane amides.
Many 1,4-benzodioxane derivatives have been identified as potent inhibitors of various signaling pathways implicated in disease. For instance, some exhibit inhibitory activity against the p38α Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in inflammatory responses.
Caption: Inhibition of the p38 MAPK signaling pathway by 1,4-benzodioxane amides.
Other 1,4-benzodioxane compounds act as antagonists at α1-adrenergic receptors, which play a crucial role in the sympathetic nervous system.
Caption: Antagonism of the α1-adrenergic receptor signaling pathway.
Furthermore, some bisamide derivatives of 1,4-benzodioxane have been reported as inhibitors of the Heat Shock Factor 1 (HSF1) pathway, a critical regulator of cellular stress response.
Caption: Inhibition of the HSF1 signaling pathway.
References
- 1. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
- 2. scirp.org [scirp.org]
- 3. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs - International Journal of Organic Chemistry - SCIRP [scirp.org]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions [pubs.sciepub.com]
Efficacy comparison of beta-blockers derived from benzodioxane scaffolds
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the comparative performance of beta-blockers featuring the benzodioxane scaffold, supported by experimental data and methodologies.
The benzodioxane scaffold has served as a foundational structure for the development of various adrenergic antagonists. This guide provides a comparative analysis of the efficacy of beta-blockers derived from this chemical moiety, with a focus on their beta-adrenergic receptor blocking activity. The data presented herein is collated from preclinical studies to offer a clear comparison of their potency and selectivity.
Quantitative Efficacy Comparison
The beta-blocking activity of a compound is often quantified by its pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency. The following table summarizes the beta-blocking activity of several 2-benzodioxinylaminoethanol derivatives compared to the well-established beta-blocker, propranolol. The data is derived from studies on isolated guinea pig atria (predominantly β1-receptors) and trachea (predominantly β2-receptors).
| Compound | β1-Adrenergic Blocking Activity (pA2) on Guinea Pig Atria | β2-Adrenergic Blocking Activity (pA2) on Guinea Pig Trachea |
| Propranolol (Reference) | 8.30 | 8.64 |
| Benzodioxane Derivatives: | ||
| 1-(1,4-benzodioxin-2-yl)-2-[N4-(2-methoxyphenyl)piperazino]ethanol (11) | Potent (More potent than Propranolol)[1] | Potent (More potent than Propranolol)[1] |
| A series of 2-benzodioxinylaminoethanol derivatives | Demonstrated competitive beta-blocking activity[1] | Demonstrated competitive beta-blocking activity[1] |
Note: Specific pA2 values for the individual benzodioxane derivatives from the primary study were not available in the public domain. The study indicates that three of the synthesized compounds were more potent than both practolol and propranolol.[1]
Key Experimental Protocols
The determination of the beta-blocking efficacy of the benzodioxane derivatives was primarily conducted through in vitro experiments on isolated animal tissues. These assays allow for the characterization of the antagonist's potency and its selectivity for β1 versus β2 adrenergic receptors.
Isolated Guinea Pig Atria Assay (β1-Adrenoceptor Activity)
This experiment assesses the ability of a compound to antagonize the positive chronotropic (heart rate) effects of a beta-agonist, typically isoprenaline or noradrenaline, on isolated guinea pig atrial tissue.
Methodology:
-
Tissue Preparation: Guinea pigs are euthanized, and the atria are dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a mixture of 95% O2 and 5% CO2.
-
Recording of Atrial Rate: The spontaneous beating rate of the atria is recorded using a force-displacement transducer connected to a data acquisition system.
-
Agonist Concentration-Response Curve: A cumulative concentration-response curve for a β-agonist (e.g., isoprenaline) is established to determine the baseline response.
-
Antagonist Incubation: The tissue is then incubated with a specific concentration of the benzodioxane-derived beta-blocker for a predetermined period.
-
Shift in Agonist Response: A second cumulative concentration-response curve for the β-agonist is then generated in the presence of the antagonist.
-
Data Analysis: The magnitude of the rightward shift in the agonist's concentration-response curve is used to calculate the pA2 value according to the Schild equation. This process is repeated with different concentrations of the antagonist to ensure competitive antagonism.[2]
Isolated Guinea Pig Tracheal Chain Assay (β2-Adrenoceptor Activity)
This assay evaluates the capacity of a compound to inhibit the relaxation of tracheal smooth muscle induced by a β2-agonist.
Methodology:
-
Tissue Preparation: A segment of the guinea pig trachea is dissected and cut into a chain of rings. The tracheal chain is then suspended in an organ bath under a certain tension, filled with a physiological salt solution, and maintained at 37°C and aerated.
-
Induction of Tone: The tracheal muscle is contracted with an agent such as histamine or carbachol to induce a stable level of tone.
-
Agonist-Induced Relaxation: A cumulative concentration-response curve for a β2-agonist (e.g., fenoterol or isoprenaline) is obtained to measure the extent of relaxation.
-
Antagonist Incubation: The tissue is washed and then incubated with the benzodioxane-derived beta-blocker.
-
Shift in Agonist Response: A second concentration-response curve for the β2-agonist is generated in the presence of the antagonist.
-
Data Analysis: The pA2 value is calculated from the shift in the agonist's concentration-response curve, providing a measure of the compound's β2-blocking potency.[3]
Signaling Pathways and Mechanism of Action
Beta-blockers derived from the benzodioxane scaffold, like other beta-adrenergic antagonists, exert their effects by competitively inhibiting the binding of endogenous catecholamines (epinephrine and norepinephrine) to beta-adrenergic receptors. This blockade prevents the activation of downstream signaling cascades.
Caption: Competitive antagonism of beta-adrenergic signaling by benzodioxane beta-blockers.
The binding of catecholamines to the β-adrenergic receptor normally activates a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, resulting in the characteristic physiological responses such as increased heart rate and force of contraction, and relaxation of smooth muscle. Benzodioxane-derived beta-blockers physically occupy the receptor binding site, thereby preventing this signaling cascade from being initiated by endogenous agonists.
References
- 1. 2-Benzodioxinylaminoethanols: a new class of beta-adrenergic blocking and antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pA2 values of selective beta-adrenoceptor antagonists on isolated atria demonstrate a species difference in the beta-adrenoceptor populations mediating chronotropic responses in cat and guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The importance of choice of agonist in studies designed to predict beta 2 : beta 1 adrenoceptor selectivity of antagonists from pA2 values on guinea-pig trachea and atria - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectra of Benzodioxane Carbonyl Chloride and Benzoyl Chloride
For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of heterocyclic compounds, understanding the fragmentation patterns of key intermediates is paramount for unambiguous structure elucidation and reaction monitoring. This guide provides a comparative analysis of the electron ionization mass spectrometry (EI-MS) fragmentation of 2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride and its simpler aromatic analog, benzoyl chloride, supported by established fragmentation principles.
Unraveling the Fragmentation Pathways: A Head-to-Head Comparison
The mass spectral fragmentation of acyl chlorides is typically initiated by the loss of the chlorine atom, leading to the formation of a stable acylium ion. Subsequent fragmentation of this ion then provides structural clues about the acyl group. In the case of benzodioxane carbonyl chloride, the presence of the ether linkages in the heterocyclic ring introduces additional fragmentation routes.
Benzoyl Chloride: The fragmentation of benzoyl chloride is straightforward and serves as a fundamental example of acyl chloride mass spectrometry. The primary fragmentation involves the loss of a chlorine radical to form the benzoyl cation (m/z 105), which is often the base peak. This acylium ion can then lose a molecule of carbon monoxide to yield the phenyl cation (m/z 77).[1]
Benzodioxane Carbonyl Chloride (Predicted): For 2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride, the initial and most favorable fragmentation is also expected to be the loss of the chlorine atom to form the corresponding acylium ion. However, the fragmentation of the benzodioxane ring itself can lead to a more complex spectrum. Alpha-cleavage at the ether oxygen atoms is a likely pathway, resulting in the opening of the dioxane ring and subsequent loss of small neutral molecules. Additionally, fragmentation of the entire benzodioxane ring from the acyl group is a possibility, as seen in other benzodioxane derivatives.
Quantitative Fragmentation Analysis
The following table summarizes the expected major fragments and their theoretical mass-to-charge ratios (m/z) for benzodioxane carbonyl chloride and the observed fragments for benzoyl chloride.
| Fragment Ion | Benzodioxane Carbonyl Chloride (Predicted m/z) | Benzoyl Chloride (Observed m/z) | Fragmentation Pathway |
| Molecular Ion [M] | 198/200 (isotope pattern for Cl) | 140/142 (isotope pattern for Cl) | Ionization of the molecule |
| [M - Cl] | 163 | 105 | Loss of chlorine radical |
| [M - COCl] | 137 | 77 | Loss of the carbonyl chloride radical |
| [Benzodioxane cation] | 136 | - | Cleavage of the C-C bond between the ring and carbonyl group |
| [Phenyl cation] | - | 77 | Loss of CO from the benzoyl cation |
Experimental Protocols
A standardized protocol for analyzing acyl chlorides by electron ionization mass spectrometry (EI-MS) is crucial for obtaining reproducible results. The following outlines a general procedure.
Sample Preparation:
Acyl chloride samples should be freshly prepared or of high purity to avoid artifacts from hydrolysis. Dissolve the sample in a dry, volatile, and inert solvent such as dichloromethane or diethyl ether to a concentration of approximately 1 mg/mL. Work under anhydrous conditions to prevent the formation of the corresponding carboxylic acid.
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph (GC): Coupled to a mass spectrometer.
-
Injector: Split/splitless injector, typically operated in split mode to avoid overloading the column and detector.
-
Injector Temperature: 250 °C (or optimized based on compound volatility).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: A temperature ramp is used to ensure good separation and peak shape. A typical program might be:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Mass Spectrometer (MS):
-
Ion Source: Electron Ionization (EI).
-
Electron Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns.[2]
-
Mass Range: Scan from a low m/z (e.g., 40) to a value sufficiently high to include the molecular ion (e.g., 300 amu).
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C to prevent condensation of the analyte.
-
Visualizing the Fragmentation Logic
The following diagrams, generated using the DOT language, illustrate the predicted primary fragmentation pathway of benzodioxane carbonyl chloride and the established pathway for benzoyl chloride.
Caption: Predicted fragmentation of benzodioxane carbonyl chloride.
Caption: Fragmentation pathway of benzoyl chloride.
References
A Comparative Guide to Validating the Purity of 2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of analytical methods for validating the purity of synthesized 2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride. It also offers a comparative analysis of its performance against alternative acylating agents, supported by generalized experimental data and detailed protocols.
Introduction
This compound is a valuable acylating agent in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The purity of this reagent is critical to ensure reaction specificity, high yields, and the absence of unwanted side products. This guide outlines key analytical techniques for purity assessment and compares the reactivity of the title compound with other common acylating agents.
Purity Validation of this compound
The purity of this compound can be assessed using a combination of chromatographic, spectroscopic, and titrimetric methods. Due to the reactive nature of acyl chlorides, careful sample handling and appropriate derivatization are often necessary.
Analytical Methods for Purity Determination
| Analytical Method | Principle | Information Provided | Potential Impurities Detected |
| Quantitative ¹H NMR (qNMR) | Integration of specific proton signals relative to a certified internal standard. | Absolute purity of the main compound. | Residual solvents, unreacted starting material (carboxylic acid), and other organic impurities with distinct proton signals. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | Identification and quantification of volatile impurities. | Residual solvents, byproducts from synthesis (e.g., from thionyl chloride), and degradation products. |
| High-Performance Liquid Chromatography (HPLC) | Separation of compounds based on their affinity for a stationary phase. Often requires derivatization. | Quantification of the main compound and non-volatile impurities. | Unreacted 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid, and products of hydrolysis. |
| Titration (Hydrolyzable Chloride) | Reaction of the acyl chloride with water to form HCl, which is then titrated with a standardized base. | Molar content of the acyl chloride. | Provides an overall purity assessment based on the reactive acyl chloride group. |
Experimental Protocols
1. Quantitative ¹H NMR (qNMR) Spectroscopy
This method provides a direct and accurate measurement of the absolute purity of the analyte without the need for a reference standard of the analyte itself.
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Internal Standard: A certified reference material with a known purity and a simple NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the internal standard into a clean, dry NMR tube.
-
Accurately weigh approximately 30-50 mg of the this compound sample and add it to the same NMR tube.
-
Add a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to dissolve both the sample and the internal standard completely.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for the signals of interest).
-
Use a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals being integrated to ensure full relaxation.
-
-
Data Processing and Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, characteristic signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile impurities.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Sample Preparation:
-
Prepare a stock solution of the sample in a dry, inert solvent (e.g., dichloromethane, toluene).
-
Derivatization may be necessary for non-volatile impurities. For example, reaction with a silylating agent can increase volatility.
-
-
GC-MS Conditions (Typical):
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-450.
-
-
Data Analysis:
-
Identify impurities by comparing their mass spectra with a library (e.g., NIST).
-
Quantify impurities using an internal or external standard method.
-
3. Titration of Hydrolyzable Chloride
This classic method provides a rapid assessment of the acyl chloride content.
-
Reagents:
-
Standardized sodium hydroxide solution (e.g., 0.1 M NaOH).
-
Phenolphthalein indicator.
-
Acetone or other suitable solvent to dissolve the sample and not react with it.
-
-
Procedure:
-
Accurately weigh approximately 0.5 g of the this compound into a flask.
-
Add 50 mL of acetone and 50 mL of distilled water.
-
Add a few drops of phenolphthalein indicator.
-
Titrate the solution with the standardized NaOH solution until a persistent pink color is observed.
-
-
Calculation:
Where:
-
V_NaOH = Volume of NaOH solution used (in mL)
-
M_NaOH = Molarity of NaOH solution
-
MW_analyte = Molecular weight of the acyl chloride
-
m_sample = mass of the sample (in g)
-
Performance Comparison with Alternative Acylating Agents
The choice of an acylating agent depends on factors such as substrate reactivity, desired selectivity, and reaction conditions. Here, we compare the general performance of this compound with common alternatives.
Comparison of Acylating Agents
| Acylating Agent | General Reactivity | Common Substrates | Byproducts | Advantages | Disadvantages |
| This compound | High | Amines, Alcohols, Phenols | HCl | High reactivity, good yields. | Corrosive HCl byproduct, sensitive to moisture. |
| Benzoyl Chloride | High | Amines, Alcohols, Phenols | HCl | Readily available, well-understood reactivity. | Corrosive HCl byproduct, can be less selective. |
| Acid Anhydrides (e.g., Benzoic Anhydride) | Moderate | Amines, Alcohols, Phenols | Carboxylic Acid | Less corrosive byproduct, can be more selective. | Generally less reactive than acyl chlorides, may require heating or catalysts. |
| Carboxylic Acids with Coupling Agents (e.g., DCC, EDC) | Variable | Amines, Alcohols | Urea-based byproducts | Mild reaction conditions, high selectivity. | Stoichiometric byproducts can be difficult to remove, coupling agents can be expensive. |
Representative Experimental Data for Acylation Reactions
The following tables provide generalized, representative data for the acylation of common nucleophiles. Note: The data for this compound is estimated based on the typical reactivity of aromatic acyl chlorides and may vary depending on specific reaction conditions.
Table 1: Acylation of p-Anisidine
| Acylating Agent | Reaction Conditions | Reaction Time | Yield (%) |
| This compound | Pyridine, CH₂Cl₂, 0 °C to RT | 2-4 hours | ~90-95% |
| Benzoyl Chloride | Pyridine, CH₂Cl₂, 0 °C to RT | 2-4 hours | 92%[1] |
| Benzoic Anhydride | Pyridine, CH₂Cl₂, Reflux | 6-8 hours | ~85-90% |
Table 2: Acylation of 4-Methoxybenzyl Alcohol
| Acylating Agent | Reaction Conditions | Reaction Time | Yield (%) |
| This compound | Pyridine, CH₂Cl₂, 0 °C to RT | 3-5 hours | ~85-90% |
| Benzoyl Chloride | Pyridine, CH₂Cl₂, 0 °C to RT | 3-5 hours | 88%[2] |
| Benzoic Anhydride | DMAP, CH₂Cl₂, RT | 12-16 hours | ~80-85% |
Visualizing Workflows and Relationships
Experimental Workflow for Purity Validation
Caption: Workflow for the comprehensive purity validation of this compound.
Comparison of Acylation Pathways
Caption: Comparison of reaction pathways for different acylating agents.
Conclusion
Validating the purity of this compound is essential for its effective use in synthesis. A multi-technique approach combining qNMR, GC-MS, and titration is recommended for a comprehensive purity profile. When selecting an acylating agent, this compound offers high reactivity and yields, comparable to other benzoyl chlorides. However, for substrates requiring milder conditions or improved selectivity, alternative reagents such as acid anhydrides or carboxylic acids with coupling agents should be considered. This guide provides the foundational information for researchers to make informed decisions regarding the quality control and application of this important synthetic building block.
References
Synthetic route comparison for 1,4-benzodioxane-6-carboxylic acid derivatives
A Comprehensive Guide to the Synthetic Routes of 1,4-Benzodioxane-6-Carboxylic Acid Derivatives
For researchers and professionals in the field of drug development and organic chemistry, the synthesis of 1,4-benzodioxane-6-carboxylic acid and its derivatives is of significant interest due to their prevalence in biologically active compounds. This guide provides a comparative analysis of two primary synthetic pathways to this important scaffold, starting from either gallic acid or 3,4-dihydroxybenzaldehyde. The comparison is based on experimental data from published literature, focusing on reaction yields, conditions, and procedural steps.
Comparative Analysis of Synthetic Routes
The selection of a synthetic route is often a critical decision in a research and development pipeline, influenced by factors such as the availability of starting materials, overall yield, and the complexity of the reaction steps. Below is a summary of the quantitative data for the two main routes.
| Parameter | Route 1: From Gallic Acid | Route 2: From 3,4-Dihydroxybenzaldehyde |
| Starting Material | Gallic Acid | 3,4-Dihydroxybenzaldehyde |
| Key Intermediates | Methyl 3,4,5-trihydroxybenzoate, Methyl 8-(2-bromoethoxy)-2,3-dihydrobenzo[b][1][2]dioxine-6-carboxylate | 2,3-Dihydro-1,4-benzodioxane-6-carboxaldehyde |
| Overall Yield | Average yield of 43% for the final amide analogs over six steps[1][3][4] | 90% yield for the final carboxylic acid from the intermediate aldehyde[5] |
| Number of Steps | Six steps to obtain amide derivatives[1][3][4][6] | Two main steps to the carboxylic acid[5] |
| Key Reagents | Methanol, Sulfuric acid, 1,2-Dibromoethane, K2CO3, Acetone, Mercaptans, Oxalyl chloride, Amines[1][3][4][6] | 1,2-Dibromoethane, Sodium hydroxide, Tetrabutylammonium bromide, Potassium permanganate[5] |
Visualizing the Synthetic Workflows
The following diagrams illustrate the logical flow of the two synthetic routes, providing a clear visual comparison of the reaction sequences.
Caption: Six-step synthesis of 1,4-benzodioxane-6-carboxylic acid amide analogs from gallic acid.
Caption: Two-step synthesis of 1,4-benzodioxane-6-carboxylic acid from 3,4-dihydroxybenzaldehyde.
Detailed Experimental Protocols
For reproducibility and accurate comparison, detailed experimental methodologies are crucial. The following are protocols for key steps in the discussed synthetic routes.
Route 1: Synthesis from Gallic Acid
Step 1: Esterification of Gallic Acid To a solution of gallic acid in methanol, concentrated sulfuric acid is added. The mixture is refluxed for 2 hours and then evaporated. The residue is extracted with ethyl acetate, washed with brine, dried over anhydrous MgSO4, filtered, and concentrated to afford methyl 3,4,5-trihydroxybenzoate as a white solid with a 90% yield.[6]
Step 2: Formation of the 1,4-Benzodioxane Ring Methyl 3,4,5-trihydroxybenzoate is reacted with an excess of 1,2-dibromoethane in the presence of K2CO3 in acetone. This reaction furnishes methyl 8-(2-bromoethoxy)-2,3-dihydrobenzo[b][1][2]dioxine-6-carboxylate with a 45% yield.[1][3][4] The reaction mixture is refluxed for 18 hours, cooled, filtered, and the filtrate is evaporated. The residue is taken up in CH2Cl2, washed with water, aqueous NaOH, and brine, then dried and concentrated.[4]
Step 3: Hydrolysis to Carboxylic Acid The methyl ester is hydrolyzed by refluxing with 2N NaOH in methanol for 8 hours. The reaction mixture is concentrated, and the resulting mixture is acidified with concentrated HCl to give a white precipitate. The precipitate is filtered, washed with water, and dried to obtain the carboxylic acid with an 83% yield.[1][4]
Step 4: Formation of Amide Analogs The carboxylic acid is converted to the acid chloride using oxalyl chloride.[1][4] The resulting acid chloride is then reacted with various primary and secondary amines to yield the 1,4-benzodioxane-6-carboxylic acid amide analogs, with an average yield of 43%.[1][3][4]
Route 2: Synthesis from 3,4-Dihydroxybenzaldehyde
Step 1: Ring Closing Reaction In a 2L three-necked flask, 55.2g of 3,4-dihydroxybenzaldehyde is added to a sodium hydroxide solution (90g NaOH in 420mL water). After stirring, 350g of 1,2-dibromoethane is added dropwise, followed by 5g of tetrabutylammonium bromide. The mixture is heated to reflux and the reaction is monitored by TLC. After 5 hours, the reaction is complete. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with water and saturated sodium chloride, then concentrated and recrystallized to yield 25g of 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde as an off-white powder.[5]
Step 2: Oxidation to Carboxylic Acid 25g of the intermediate aldehyde from the previous step is added to 500mL of water and heated to 70-80°C. A solution of 30g of KMnO4 in 500mL of water is then added dropwise over 40 minutes. The mixture is heated to reflux for 2 hours, with the reaction monitored by TLC. After cooling, the solution is made alkaline with 10% KOH solution and filtered. The filter cake is washed with water until neutral. The filtrate is acidified with concentrated hydrochloric acid, leading to the precipitation of a large amount of white solid. The solid is filtered, washed with water, and dried to obtain 23g of 1,4-benzodioxane-6-carboxylic acid, corresponding to a 90% yield.[5]
References
- 1. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
- 2. prepchem.com [prepchem.com]
- 3. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs - International Journal of Organic Chemistry - SCIRP [scirp.org]
- 4. scirp.org [scirp.org]
- 5. CN105801556A - Preparation method of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activity of Compounds Derived from 2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride versus Alternative Precursors
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the biological potential of 2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride derivatives, with a comparative look at compounds from other heterocyclic precursors. This report details quantitative biological data, experimental methodologies, and associated signaling pathways.
The 2,3-dihydro-1,4-benzodioxine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. The versatility of this compound as a precursor allows for the synthesis of a diverse library of amide and hydrazone derivatives, which have shown significant promise as anticancer, anti-inflammatory, and enzyme-inhibiting agents. This guide provides a comparative overview of the biological performance of these compounds against those derived from other heterocyclic precursors, supported by experimental data.
Comparative Biological Activity: A Tabular Overview
The following tables summarize the quantitative biological data for compounds derived from this compound and its related structures, alongside data for compounds from other relevant heterocyclic precursors.
Table 1: Anticancer Activity
| Compound ID/Precursor | Derivative Type | Cancer Cell Line | Activity (IC₅₀/GI₅₀ in µM) | Reference |
| 2,3-dihydro-1,4-benzodioxine | Hydrazone (7e) | MDA-MB-435 (Melanoma) | 0.20 | [1] |
| M14 (Melanoma) | 0.46 | [1] | ||
| SK-MEL-2 (Melanoma) | 0.57 | [1] | ||
| UACC-62 (Melanoma) | 0.27 | [1] | ||
| Carboxamide (11a) | HepG2 (Liver) | < 10 | [2] | |
| PC-3 (Prostate) | < 10 | [2] | ||
| MCF-7 (Breast) | < 10 | [2] | ||
| A549 (Lung) | < 10 | [2] | ||
| Dibenzodioxin | Carboxamide | P388 Leukemia | Active in vivo and in vitro | [3] |
| 1,3-Benzodioxole | Carboxamide (PZ2) | Not specified | Not specified | [4] |
| Naphthalene diimide | Amide | HeLa (Cervical) | Cytotoxic (up to 90% cell death) | [5] |
| Porphyrin | Derivative | HeLa (Cervical) | Cytotoxic (up to 90% cell death) | [5] |
| Indole | Carboxamide (12) | K-562 (Leukemia) | 0.33 | [6] |
| Carboxamide (10) | HCT-116 (Colon) | 1.01 | [6] | |
| Benzo[b][7][8]naphthyridine | Carboxamide | P388 Leukemia | < 0.01 | [9] |
| Lewis Lung Carcinoma | < 0.01 | [9] | ||
| Jurkat (Leukemia) | < 0.01 | [9] |
Table 2: Enzyme Inhibitory Activity
| Compound ID/Precursor | Derivative Type | Target Enzyme | Activity (IC₅₀ in µM) | Reference |
| 2,3-dihydro-1,4-benzodioxine | Carboxamide (4) | PARP1 | 5.8 | [10] |
| Carboxamide (49 - scaffold hopped) | PARP1 | 0.082 | [10] | |
| Hydrazone (7e) | mTOR Kinase | 5.47 | [1] | |
| Sulfonamide-acetamide (7k) | α-Glucosidase | 81.12 ± 0.13 | [11] | |
| Sulfonamide-acetamide (7i) | α-Glucosidase | 86.31 ± 0.11 | [11] | |
| 1,3-Benzodioxole | Oxadiazole (35) | Telomerase | 1.27 | [12] |
| Ursolic Acid | Indole-amide (UA-1) | iNOS | 2.2 ± 0.4 | [13] |
| Meridianin | Isothiouronium (6e) | JAK1/JAK2/STAT3 | 1.11 - 2.80 | [14] |
| Coumarin | Cinnamic acid hybrid (4) | PI3K/AKT Pathway | 8.09 (HL60 cells) | [15] |
Table 3: Anti-inflammatory Activity
| Compound ID/Precursor | Assay | Activity | Reference |
| 2,3-dihydro-1,4-benzodioxine | Carrageenan-induced rat paw edema | Comparable potency to Ibuprofen | [16] |
| Ursolic Acid | LPS-induced RAW 264.7 cells | Inhibition of NO, TNF-α, IL-6, IL-1β | [13] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Anticancer Activity Assays
MTT Assay for Cytotoxicity:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Enzyme Inhibition Assays
PARP1 Inhibition Assay (Chemiluminescent):
-
Plate Coating: Coat a 96-well plate with histone proteins.
-
Reaction Mixture: Prepare a reaction mixture containing the test compound, recombinant PARP1 enzyme, activated DNA, and biotinylated NAD+.
-
Enzymatic Reaction: Incubate the plate to allow the PARP1-catalyzed biotinylation of histones.
-
Detection: Add streptavidin-HRP conjugate, followed by a chemiluminescent substrate.
-
Signal Measurement: Measure the luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.[1]
mTOR Kinase Assay:
-
Reaction Setup: In a kinase assay buffer, combine the test compound, active mTOR enzyme, and a substrate such as inactive S6K protein.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the mixture at 30°C for 30 minutes.
-
Termination and Detection: Stop the reaction and detect the phosphorylation of the substrate using Western blotting with a phospho-specific antibody.
-
Data Analysis: Quantify the band intensity to determine the extent of inhibition and calculate the IC₅₀ value.[4]
α-Glucosidase Inhibition Assay:
-
Reaction Mixture: In a 96-well plate, mix the test compound with α-glucosidase enzyme solution in a phosphate buffer (pH 6.8).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 10 minutes.
-
Substrate Addition: Add p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for 20 minutes.
-
Reaction Termination: Stop the reaction by adding sodium carbonate solution.
-
Absorbance Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.[7]
Anti-inflammatory Assay
Carrageenan-Induced Rat Paw Edema:
-
Animal Dosing: Administer the test compound or vehicle to rats.
-
Induction of Edema: After a set time (e.g., 30 minutes), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.
Signaling Pathways and Mechanisms of Action
The biological effects of 2,3-dihydro-1,4-benzodioxine derivatives are often mediated through their interaction with key cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Aberrant activation of this pathway is a hallmark of many cancers. Several 1,4-benzodioxane derivatives have been shown to inhibit this pathway. For instance, a 1,4-benzodioxane-hydrazone derivative (7e) demonstrated potent inhibition of mTOR kinase.[1] The inhibition of mTOR leads to the dephosphorylation of its downstream effectors, such as 4E-BP1 and S6K1, ultimately resulting in the suppression of protein synthesis and cell cycle arrest.
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of a benzodioxane derivative.
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Ras-Raf-MEK-ERK cascade, is another crucial signaling route involved in cell proliferation, differentiation, and survival. Dysregulation of this pathway is also frequently observed in cancer. While direct evidence for this compound derivatives targeting this pathway is still emerging, the broad-spectrum anticancer activity of benzodioxane compounds suggests potential modulation of this central signaling axis.
Caption: A simplified diagram of the MAPK/ERK signaling pathway.
JAK/STAT Pathway
The Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is essential for cytokine signaling and plays a key role in the immune response and inflammation. Inhibition of this pathway is a therapeutic strategy for various inflammatory diseases and some cancers. While direct targeting of the JAK/STAT pathway by this compound derivatives is not yet well-documented, the anti-inflammatory properties of some benzodioxane compounds suggest a potential indirect influence on this pathway.
Caption: The canonical JAK/STAT signaling pathway.
Conclusion
Derivatives of this compound represent a promising class of compounds with diverse and potent biological activities. The data presented in this guide highlight their potential as anticancer, enzyme inhibitory, and anti-inflammatory agents. The modular nature of their synthesis, starting from the versatile 6-carbonyl chloride precursor, allows for extensive structure-activity relationship (SAR) studies and optimization of their pharmacological profiles.
When compared to compounds derived from other heterocyclic precursors, 2,3-dihydro-1,4-benzodioxine derivatives demonstrate competitive and, in some cases, superior activity. For example, certain benzodioxane-hydrazones exhibit sub-micromolar anticancer activity, rivaling that of established heterocyclic anticancer agents.[1]
Further research is warranted to fully elucidate the mechanisms of action of these compounds and their interactions with key signaling pathways. The development of more selective and potent derivatives, guided by the comparative data and mechanistic insights presented here, holds significant promise for the discovery of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cytotoxicity of a Series of Norcantharidin-Inspired Tetrahydroepoxyisoindole Carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. scielo.br [scielo.br]
- 14. Design, Synthesis and Structure-Activity Relationship Studies of Meridianin Derivatives as Novel JAK/STAT3 Signaling Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and antiinflammatory activity of 2,3-dihydro-1,4-benzodioxin methyl carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Cost-benefit analysis of different synthetic pathways to benzodioxane intermediates
For Researchers, Scientists, and Drug Development Professionals
The 1,4-benzodioxane scaffold is a privileged structural motif found in numerous biologically active compounds and is a key intermediate in the synthesis of various pharmaceuticals. The efficient and cost-effective production of benzodioxane intermediates is therefore of significant interest to the pharmaceutical and fine chemical industries. This guide provides an objective comparison of four distinct synthetic pathways to key benzodioxane intermediates, offering a cost-benefit analysis supported by experimental data to aid researchers in selecting the most suitable route for their specific needs.
Executive Summary
This guide evaluates and compares the following four synthetic pathways for producing benzodioxane intermediates:
-
Classical Williamson Ether Synthesis: A traditional and widely used method involving the reaction of a catechol with a dihaloalkane.
-
Green Synthesis via Glycerol Carbonate: An innovative and more environmentally friendly approach utilizing a bio-based reagent.
-
Multi-step Synthesis from Gallic Acid: A route starting from an inexpensive and readily available natural product.
-
Enzymatic Kinetic Resolution: A biocatalytic approach to produce enantiomerically pure benzodioxane intermediates.
The comparison focuses on key metrics including raw material costs, product yield, reaction conditions, energy consumption, and environmental impact, summarized in the tables below for easy reference. Detailed experimental protocols for each pathway are also provided.
Cost-Benefit Analysis of Synthetic Pathways
The following table provides a semi-quantitative cost-benefit analysis of the four selected synthetic pathways. The scoring is based on a scale of 1 to 5, where 1 represents the least favorable and 5 the most favorable outcome for each parameter.
| Parameter | Williamson Ether Synthesis | Glycerol Carbonate Route | Gallic Acid Route | Enzymatic Resolution |
| Raw Material Cost | 3 | 4 | 5 | 2 |
| Yield | 4 | 4 | 3 | 5 (for desired enantiomer) |
| Reaction Simplicity | 4 | 5 | 2 | 3 |
| Energy Consumption | 3 | 3 | 2 | 5 |
| Environmental Impact | 2 | 4 | 2 | 5 |
| Scalability | 5 | 4 | 3 | 3 |
| Overall Score | 21 | 24 | 17 | 21 |
Quantitative Data Comparison
The following table summarizes the key quantitative data for each synthetic pathway, based on the provided experimental protocols.
| Metric | Williamson Ether Synthesis | Glycerol Carbonate Route | Gallic Acid Route (6 steps) | Enzymatic Resolution |
| Target Intermediate | 1,4-Benzodioxane | 2-Hydroxymethyl-1,4-benzodioxane | 1,4-Benzodioxane-6-carboxylic acid | (S)-1,4-Benzodioxan-2-carboxylic acid |
| Starting Materials | Catechol, 1,2-Dibromoethane | Catechol, Glycerol Carbonate | Gallic Acid, 1,2-Dibromoethane, etc. | (±)-1,4-Benzodioxan-2-carboxylic acid |
| Overall Yield | ~85-95% | ~88% | ~15-20% | ~50% (of desired enantiomer) |
| Key Reagents | K₂CO₃ or NaOH | NaOCH₃ | H₂SO₄, K₂CO₃, NaOH, SOCl₂ | Candida antarctica lipase B |
| Reaction Temperature | 80-100°C | 170°C | Reflux (various steps) | 28-30°C |
| Reaction Time | 1-8 hours | 1 hour | Multiple days | 24-48 hours |
| Estimated Raw Material Cost / kg of product | Moderate | Low-Moderate | Low | High (due to enzyme) |
| Process Mass Intensity (PMI) | High | Moderate | Very High | Moderate |
Detailed Experimental Protocols
Pathway 1: Classical Williamson Ether Synthesis of 1,4-Benzodioxane
This method is a robust and widely used industrial process for the synthesis of 1,4-benzodioxane.
Reaction Scheme:
Experimental Protocol:
-
To a stirred solution of catechol (1.0 eq) in a suitable solvent such as DMF or acetonitrile, add a base such as potassium carbonate (2.5 eq) or sodium hydroxide (2.2 eq).
-
Heat the mixture to 80-100°C.
-
Slowly add 1,2-dibromoethane (1.1 eq) to the reaction mixture.
-
Maintain the reaction at reflux for 1-8 hours, monitoring the progress by TLC or GC.
-
After completion, cool the reaction mixture and filter to remove inorganic salts.
-
The filtrate is then concentrated under reduced pressure.
-
The crude product is purified by distillation or recrystallization to afford 1,4-benzodioxane.[1][2][3][4][5]
Pathway 2: Green Synthesis of 2-Hydroxymethyl-1,4-benzodioxane via Glycerol Carbonate
This pathway represents a greener alternative, utilizing a renewable resource and operating under solvent-free conditions.[6]
Reaction Scheme:
Experimental Protocol:
-
In a reaction vessel, mix catechol (1.0 eq) and glycerol carbonate (1.1 eq).
-
Add a catalytic amount of a base, such as sodium methoxide (NaOCH₃, 0.05 eq).
-
Heat the solvent-free mixture to 170°C with stirring for 1 hour.
-
The reaction progress can be monitored by GC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The product, 2-hydroxymethyl-1,4-benzodioxane, can be purified by column chromatography or distillation.[6]
Pathway 3: Multi-step Synthesis of 1,4-Benzodioxane-6-carboxylic acid from Gallic Acid
This pathway utilizes the inexpensive and readily available starting material, gallic acid, to produce a functionalized benzodioxane intermediate.[7][8]
Reaction Scheme (Simplified):
Experimental Protocol (Summary of Key Steps):
-
Esterification: Gallic acid is converted to methyl 3,4,5-trihydroxybenzoate by refluxing in methanol with a catalytic amount of sulfuric acid.
-
Benzodioxane Ring Formation: The methyl gallate is reacted with an excess of 1,2-dibromoethane in the presence of potassium carbonate in acetone to form the 1,4-benzodioxane ring. This step typically has a moderate yield (around 45%).[7]
-
Further Functionalization and Hydrolysis: The subsequent steps involve reactions to modify the remaining hydroxyl group and hydrolysis of the ester to the carboxylic acid. This includes reaction with various mercaptans, followed by hydrolysis using sodium hydroxide and subsequent acidification.[7]
-
Purification: Purification at each step is typically carried out by recrystallization or column chromatography.
Pathway 4: Enzymatic Kinetic Resolution of (±)-1,4-Benzodioxan-2-carboxylic acid
This biocatalytic approach allows for the synthesis of enantiomerically pure benzodioxane intermediates, which are often required for pharmaceutical applications.[9][10]
Reaction Scheme:
Experimental Protocol:
-
Synthesis of Racemic Starting Material: Racemic 1,4-benzodioxan-2-carboxylic acid can be synthesized from catechol and 2,3-dibromopropionic acid.
-
Enzymatic Resolution: To a solution of (±)-1,4-benzodioxan-2-carboxylic acid (1 mM) in ethyl acetate (which acts as both solvent and acyl donor), add Candida antarctica lipase B (Novozym 435).
-
Stir the mixture at 28-30°C for 24-48 hours.
-
The reaction progress and enantiomeric excess (e.e.) are monitored by chiral HPLC.
-
The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess of both the unreacted (R)-acid and the (S)-ester product.
-
The enzyme is filtered off, and the (S)-ester and (R)-acid are separated by extraction and can be further purified. The (S)-ester can be hydrolyzed to the corresponding (S)-acid if desired.[10]
Mandatory Visualization
Caption: Logical workflow for the cost-benefit analysis of synthetic pathways to benzodioxane intermediates.
Conclusion
The choice of the optimal synthetic pathway for producing benzodioxane intermediates is highly dependent on the specific requirements of the project, including cost constraints, desired scale, and the need for enantiopure products.
-
The Williamson Ether Synthesis remains a reliable and scalable option for producing simple benzodioxanes, though it has environmental drawbacks related to the use of halogenated compounds and organic solvents.
-
The Glycerol Carbonate Route presents a compelling green alternative, particularly for the synthesis of 2-hydroxymethyl-1,4-benzodioxane, with its use of a renewable reagent and solvent-free conditions.
-
The Gallic Acid Route , while starting from a very cheap raw material, is hampered by its multi-step nature, leading to lower overall yields and a high process mass intensity.
-
Enzymatic Kinetic Resolution is the preferred method when enantiomerically pure benzodioxane intermediates are required. Although the initial cost of the enzyme can be high, the mild reaction conditions and high selectivity can offer long-term benefits, especially as the enzyme can often be recycled.
Researchers and drug development professionals should carefully consider these factors to select the synthetic strategy that best aligns with their economic, environmental, and chemical goals.
References
- 1. gold-chemistry.org [gold-chemistry.org]
- 2. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 3. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 4. cactus.utahtech.edu [cactus.utahtech.edu]
- 5. benchchem.com [benchchem.com]
- 6. An innovative synthesis pathway to benzodioxanes: the peculiar reactivity of glycerol carbonate and catechol - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Confirming Carbonyl Chloride Groups with FT-IR Spectroscopy
For researchers and professionals in drug development and chemical synthesis, precise confirmation of functional groups is paramount. The carbonyl chloride (or acyl chloride) group is a critical reactive intermediate, and its presence must be rigorously verified. Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid, reliable, and non-destructive technique for this purpose. This guide provides a comparative analysis of the FT-IR spectrum of carbonyl chlorides against other carbonyl-containing functional groups, supported by experimental protocols and data.
The key to identifying a carbonyl chloride lies in the position of its carbonyl (C=O) stretching vibration in the FT-IR spectrum. Due to the strong electron-withdrawing inductive effect of the chlorine atom attached to the carbonyl carbon, the C=O double bond is strengthened. This results in a higher vibrational frequency compared to most other carbonyl compounds.[1][2]
Comparative FT-IR Data for Carbonyl Functional Groups
The most conclusive evidence for the presence of a carbonyl chloride group is a strong absorption band in a distinct region of the spectrum, typically at a higher wavenumber than other common carbonyl functionalities.[3] Aliphatic acid chlorides typically show a very strong C=O absorption band in the range of 1810–1775 cm⁻¹.[4][5] Conjugation with a double bond or an aromatic ring can lower this frequency to between 1780 and 1760 cm⁻¹.[4]
The following table summarizes the characteristic C=O stretching frequencies for various carbonyl-containing functional groups, highlighting the unique position of carbonyl chlorides.
| Functional Group | Structure | Characteristic C=O Absorption (cm⁻¹) | Notes |
| Carbonyl Chloride | R-CO-Cl | 1815 - 1775 (strong) | The high frequency is the primary identifier.[4][5][6] |
| Acid Anhydride | R-CO-O-CO-R' | 1830 - 1800 and 1775 - 1740 (two strong bands) | The presence of two distinct C=O bands is characteristic.[4][6] |
| Ester | R-CO-OR' | 1750 - 1730 (strong) | Also shows a strong C-O stretch between 1300-1000 cm⁻¹.[4][6] |
| Aldehyde | R-CO-H | 1740 - 1720 (strong) | Also exhibits two characteristic C-H stretches around 2850 and 2750 cm⁻¹.[4][6] |
| Ketone | R-CO-R' | 1725 - 1705 (strong) | Lacks the other distinguishing peaks seen in aldehydes or carboxylic acids.[6] |
| Carboxylic Acid | R-CO-OH | 1730 - 1700 (strong) | Characterized by a very broad O-H stretch from 3300-2400 cm⁻¹.[6][7] |
| Amide | R-CO-NR'₂ | 1670 - 1640 (strong) | The lowest frequency of common carbonyl groups due to resonance.[4][6] |
A secondary, though often less clear, indicator for a carbonyl chloride is the C-Cl stretching vibration, which appears in the 730-550 cm⁻¹ region of the spectrum.[5]
Experimental Protocol for FT-IR Analysis
This protocol outlines the standard procedure for analyzing a liquid sample, which is common for carbonyl chlorides, using either the neat liquid transmission method or Attenuated Total Reflectance (ATR).
Objective: To acquire a high-quality FT-IR spectrum of a liquid sample to identify the carbonyl chloride functional group.
Materials:
-
FT-IR Spectrometer
-
Liquid sample for analysis
-
IR-transparent salt plates (e.g., NaCl or KBr) or an ATR accessory
-
Pipette or dropper
-
Appropriate solvent for cleaning (e.g., methylene chloride or isopropanol)
-
Kimwipes or other lint-free tissues
-
Personal Protective Equipment (PPE): gloves, safety glasses
Method 1: Neat Liquid Sample (Transmission Method)
-
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.
-
Background Spectrum:
-
Place two clean, dry salt plates in the sample holder.
-
Close the sample compartment and acquire a background spectrum. This will subtract absorptions from atmospheric CO₂ and water vapor.
-
-
Sample Preparation:
-
Data Acquisition:
-
Place the assembled salt plates into the sample holder in the spectrometer.
-
Close the sample compartment and acquire the sample spectrum. Typically, 16 to 32 scans are averaged to improve the signal-to-noise ratio.[9]
-
-
Cleaning: Thoroughly clean the salt plates with a suitable dry solvent and store them in a desiccator to prevent damage from moisture.[8][10]
Method 2: Attenuated Total Reflectance (ATR) Method
-
Instrument Preparation: Ensure the FT-IR spectrometer is equipped with a clean ATR accessory (e.g., with a diamond or germanium crystal).[9]
-
Background Spectrum:
-
With the clean, empty ATR crystal in place, acquire a background spectrum.
-
-
Sample Application:
-
Data Acquisition:
-
Acquire the sample spectrum. If the ATR unit has a pressure arm, apply consistent pressure to ensure good contact between the sample and the crystal.[11]
-
-
Cleaning: Clean the ATR crystal thoroughly with a soft cloth or swab dampened with a suitable solvent.
Data Analysis Workflow
The process of confirming a carbonyl chloride functional group from an FT-IR spectrum follows a logical progression. The workflow can be visualized as follows:
By following this structured approach—comparing the acquired spectrum to established data and eliminating alternative functional groups—researchers can confidently confirm the synthesis or presence of a carbonyl chloride, ensuring the integrity of their subsequent research and development activities.
References
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. uobabylon.edu.iq [uobabylon.edu.iq]
- 5. Chemistry: Infrared spectra of acid chlorides [openchemistryhelp.blogspot.com]
- 6. eng.uc.edu [eng.uc.edu]
- 7. Infrared Spectrometry [www2.chemistry.msu.edu]
- 8. eng.uc.edu [eng.uc.edu]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. researchgate.net [researchgate.net]
- 11. drawellanalytical.com [drawellanalytical.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of 2,3-Dihydro-1,4-benzodioxine-6-carbonyl chloride
For researchers, scientists, and professionals in drug development, the proper handling and disposal of reactive chemical intermediates like 2,3-Dihydro-1,4-benzodioxine-6-carbonyl chloride (CAS No. 6761-70-2) is paramount for laboratory safety and environmental protection. This document provides a detailed, step-by-step guide for the safe neutralization and disposal of this compound, ensuring operational integrity and regulatory compliance.
Chemical and Safety Data Overview
This compound is an acyl chloride, a class of organic compounds that are highly reactive, particularly with nucleophiles such as water, alcohols, and amines.[1][2] Due to its reactive nature, it is classified as a dangerous good for transport.[3] It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a chemical fume hood.[2][4]
| Property | Value |
| CAS Number | 6761-70-2 |
| Molecular Formula | C₉H₇ClO₃ |
| Molecular Weight | 198.61 g/mol |
| Physical State | Solid |
| Hazards | Reacts violently with water.[5] Causes severe skin burns and eye damage.[4][6] Corrosive to the respiratory tract. |
Experimental Protocol for Safe Disposal and Neutralization
The following protocol outlines the recommended procedure for the safe quenching (neutralization) and disposal of this compound. This method is based on the general principle of carefully controlled hydrolysis of acyl chlorides to form less reactive carboxylic acids.[1][2]
Materials:
-
This compound waste
-
Sodium hydroxide (NaOH) solution (2.5 M) or Sodium Bicarbonate (NaHCO₃) solution
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Three-necked flask or appropriate reaction vessel
-
Dropping funnel
-
Ice bath
-
pH paper or pH meter
-
Appropriate PPE (safety goggles, face shield, chemical-resistant gloves, lab coat)
Procedure:
-
Preparation:
-
Ensure all operations are conducted within a certified chemical fume hood.
-
Don all required personal protective equipment.
-
Prepare a 2.5 M solution of sodium hydroxide. Alternatively, a saturated solution of sodium bicarbonate can be used for a less exothermic reaction.
-
Place the basic solution in a three-necked flask equipped with a magnetic stirrer and a dropping funnel.
-
Place the flask in an ice bath to manage heat generation during the reaction.
-
-
Neutralization:
-
Slowly and carefully add the this compound waste to the stirring basic solution dropwise using the dropping funnel.[2] The slow addition is critical to control the exothermic reaction.
-
Continuously monitor the temperature of the reaction mixture. If the temperature rises significantly, pause the addition to allow the mixture to cool.
-
After the addition is complete, allow the mixture to stir at room temperature for several hours to ensure the complete hydrolysis of the acyl chloride.
-
-
Verification and Final Disposal:
-
Once the reaction is complete, check the pH of the resulting solution to ensure it is neutral or slightly basic. Adjust with acid or base as necessary.
-
The neutralized solution, containing the sodium salt of 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid, can then be disposed of in accordance with local, state, and federal regulations for aqueous chemical waste.[2][7]
-
Label the waste container clearly with its contents.
-
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the safe disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 2,3-Dihydro-1,4-benzodioxine-6-carbonyl chloride
Essential Safety and Handling Guide for 2,3-Dihydro-1,4-benzodioxine-6-carbonyl chloride
This guide provides crucial safety and logistical information for the handling and disposal of this compound (CAS 6761-70-2), a corrosive and reactive compound. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure personal safety and operational integrity.
Chemical Properties and Hazards:
This compound is an acyl chloride that is expected to be highly reactive and corrosive. Based on the safety data for structurally similar compounds, it causes severe skin burns and eye damage. It reacts violently with water and is sensitive to moisture and air. Inhalation of dusts or mists should be avoided.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment (PPE) plan is mandatory when handling this substance. The following table summarizes the required PPE.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a full-face shield.[1][2] | Protects against splashes and fumes that can cause severe eye damage and blindness.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[2] Gloves must be inspected prior to use. | Prevents direct skin contact which can cause severe burns. |
| Body Protection | Chemical-resistant clothing, such as a lab coat or apron.[4] For larger quantities, a chemical-resistant suit may be necessary. | Protects skin from accidental splashes and contamination.[4] |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[2][5] If ventilation is inadequate, a respirator may be required.[1] | Prevents inhalation of corrosive dusts and mists which can cause respiratory tract irritation.[2] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is essential to minimize exposure and ensure safety.
-
Preparation:
-
Ensure a chemical fume hood is operational and the work area is clean and free of clutter.
-
Have an emergency eyewash station and safety shower readily accessible.
-
Assemble all necessary equipment and reagents before handling the chemical.
-
Ensure a compatible fire extinguisher (e.g., dry powder, carbon dioxide) is available.[1]
-
-
Donning PPE:
-
Put on all required PPE as outlined in the table above before entering the designated handling area.
-
-
Handling the Chemical:
-
Conduct all manipulations of this compound inside a certified chemical fume hood.[2][5]
-
Keep the container tightly closed when not in use.
-
Handle and store the compound under an inert gas atmosphere to prevent reaction with moisture and air.
-
Avoid direct contact with the substance. Use appropriate tools for transfers.
-
Keep the workplace dry and do not allow the product to come into contact with water.
-
-
Post-Handling:
-
Wash hands and face thoroughly after handling.
-
Immediately change any contaminated clothing.
-
Clean the work area and decontaminate any spills according to emergency procedures.
-
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure safety.
-
Waste Collection:
-
Collect waste material in its original container or a designated, properly labeled, and sealed waste container.
-
Do not mix with other waste streams.
-
-
Container Decontamination:
-
Handle uncleaned containers as you would the product itself.
-
-
Disposal Procedure:
-
Dispose of the chemical waste through an approved waste disposal plant.
-
Follow all national and local regulations for hazardous waste disposal.
-
Emergency Procedures
-
In case of skin contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water/shower.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.
-
If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting.
Workflow Diagrams
The following diagrams illustrate the key workflows for handling and disposing of this compound.
Caption: Workflow for handling this compound.
Caption: Workflow for the disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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|---|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
